molecular formula C15H11NO2S B1363379 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid CAS No. 31792-49-1

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Katalognummer: B1363379
CAS-Nummer: 31792-49-1
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: YZQFSFCRQKKUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid (CAS 53390-86-2) is a synthetically versatile quinoline derivative valued in research for its potential as a building block in medicinal chemistry and materials science. The quinoline core is a privileged scaffold in drug discovery, known for interacting with a variety of biological targets. This specific compound features a thienyl substituent and a carboxylic acid functional group, making it a key intermediate for the synthesis of more complex molecules, such as potential kinase inhibitors or antimicrobial agents. The carboxylic acid group allows for further derivatization into amides or esters, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound in the development of novel therapeutic candidates and in the creation of organic electronic materials due to the electron-rich nature of the thiophene and quinoline rings. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. For comprehensive product information, including certificates of analysis, please visit the supplier's product page for CAS 53390-86-2 . The structural motif of substituted quinolines is well-documented in scientific literature for its diverse biological activities .

Eigenschaften

IUPAC Name

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFSFCRQKKUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355646
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31792-49-1
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The quinoline-4-carboxylic acid scaffold is a privileged structure found in numerous biologically active agents.[1][2] This document details the compound's structural attributes, physicochemical properties, a validated synthetic methodology via the Pfitzinger reaction, and its potential applications in drug development. The guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific quinoline derivative.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] Within this class, the quinoline-4-carboxylic acid moiety is particularly noteworthy.[2][5] Its presence is crucial for the activity of many compounds, often acting as a key pharmacophore that can participate in vital molecular interactions, such as chelation with metal ions or hydrogen bonding with biological targets.[6]

The title compound, this compound, incorporates three key structural features:

  • A quinoline core, providing a rigid, aromatic framework.

  • A 4-carboxylic acid group, offering a site for polar interactions and potential prodrug strategies.

  • A 2-(2-thienyl) substituent and a 6-methyl group, which modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacological and pharmacokinetic profile.

This guide will elucidate the synthesis and characterization of this specific molecule, providing a robust foundation for its further investigation and application.

Structural Elucidation and Physicochemical Properties

The chemical structure and key computed properties of this compound are summarized below. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₁NO₂S [7]
Molecular Weight 269.32 g/mol [8]
Monoisotopic Mass 269.05105 Da [7][8]
XLogP3 3.5 [7][8]
Hydrogen Bond Donor Count 1 [7][8]
Hydrogen Bond Acceptor Count 4 [8]
Rotatable Bond Count 2 [8]
Topological Polar Surface Area 78.4 Ų [8]

| CAS Number | 31792-49-1 |[9] |

Synthetic Methodology: The Pfitzinger Reaction

The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently achieved through the Pfitzinger reaction.[1][10][11] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][12] For the synthesis of the title compound, 5-methylisatin and 2-acetylthiophene are the requisite starting materials.

Rationale and Mechanism

The Pfitzinger reaction is a robust and versatile method for creating the quinoline-4-carboxylic acid core.[1] The mechanism proceeds through several well-defined steps, providing a clear basis for the selection of reagents and conditions.

  • Causality of Reagent Choice : A strong base, typically potassium hydroxide (KOH), is essential.[1][10] Its primary role is to hydrolyze the amide bond within the 5-methylisatin ring, opening it to form a reactive keto-acid intermediate (an aminophenyl glyoxalate derivative).[10][12] This unmasks the aniline amine group, which is critical for the subsequent condensation step. The carbonyl partner, 2-acetylthiophene, provides the α-methylene group necessary for the cyclization cascade.

The general mechanistic pathway is illustrated below.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Start1 5-Methylisatin Step1 Base-catalyzed Ring Opening Start1->Step1 Start2 2-Acetylthiophene Step2 Condensation & Imine Formation Start2->Step2 Base KOH (Base) Base->Step1 Hydrolysis Step1->Step2 Step3 Tautomerization to Enamine Step2->Step3 Step4 Intramolecular Cyclization & Dehydration Step3->Step4 Product 6-Methyl-2-(2-thienyl) quinoline-4-carboxylic acid Step4->Product

Diagram 1: Mechanistic overview of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target molecule, confirmed by characterization (Section 4), validates the procedure.

Materials:

  • 5-methylisatin

  • 2-acetylthiophene

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Diethyl ether

  • Glacial acetic acid or dilute HCl

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3.0 equivalents) in ethanol (e.g., 25 mL per 0.05 mol of isatin).

  • Addition of Reactants : To the ethanolic KOH solution, add 5-methylisatin (1.0 equivalent) and 2-acetylthiophene (1.0-1.1 equivalents).

  • Reflux : Heat the reaction mixture to reflux and maintain for 12-24 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Experimental Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the isatin ring-opening and the subsequent cyclization-dehydration steps. The extended reaction time ensures high conversion.

  • Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Workup : Add deionized water to the residue to dissolve the potassium salt of the newly formed carboxylic acid.

  • Purification - Extraction : Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted 2-acetylthiophene and other non-polar impurities.[1] Discard the organic layers.

    • Self-Validation Check: This step is crucial for purity. The product, as a salt, remains in the aqueous phase while neutral impurities are extracted into the ether phase.

  • Precipitation : Cool the aqueous layer in an ice bath and acidify slowly with glacial acetic acid or dilute HCl until the pH is approximately 4-5. The target compound will precipitate as a solid.[1]

  • Isolation and Drying : Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the product in a vacuum oven to yield this compound.

Synthesis_Workflow Reactants 1. Combine 5-Methylisatin, 2-Acetylthiophene, KOH in Ethanol Reflux 2. Reflux for 12-24h Reactants->Reflux Workup 3. Cool, remove Ethanol, add Water Reflux->Workup Extraction 4. Wash with Diethyl Ether (Removes Impurities) Workup->Extraction Precipitation 5. Acidify Aqueous Layer (pH 4-5) to Precipitate Product Extraction->Precipitation Isolation 6. Filter and Dry Solid Product Precipitation->Isolation FinalProduct Pure Product Isolation->FinalProduct

Diagram 2: Experimental workflow for the synthesis.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show distinct signals for the aromatic protons on the quinoline and thiophene rings, a singlet for the methyl group (approx. 2.4-2.6 ppm), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will display signals for all 15 carbon atoms, including the characteristic signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm).

  • IR (Infrared) Spectroscopy : Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch (approx. 1700-1730 cm⁻¹).

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the compound's molecular weight. A key fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group, leading to a significant [M - COOH]⁺ fragment ion.[14]

Potential Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is a validated pharmacophore in drug discovery.[2] Derivatives have demonstrated a wide array of biological activities, making this compound a promising candidate for further screening and development.

  • Antiproliferative and Anticancer Activity : Many quinoline derivatives exhibit potent anticancer properties.[6] Some quinoline-4-carboxylic acids have shown remarkable growth inhibition capacities against various cancer cell lines.[6] For example, the related derivative YHO-1701 functions as an inhibitor of the STAT3 signaling pathway, which is often dysregulated in cancer.[5]

  • Anti-inflammatory and Antioxidant Agents : Research has shown that quinoline-4-carboxylic acids can possess significant anti-inflammatory and antioxidant activities.[6][15]

  • Antimicrobial and Antiviral Potential : The quinoline core is central to many antimicrobial and antiviral drugs.[4][5] The title compound could serve as a scaffold for developing new agents to combat infectious diseases.

Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Molecule Quinoline-4-COOH Derivative (e.g., YHO-1701) Molecule->JAK Inhibits

Diagram 3: Potential mechanism of action via STAT3 pathway inhibition.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. This guide has provided a detailed protocol for its synthesis via the Pfitzinger reaction, outlined its key physicochemical and spectroscopic characteristics, and highlighted its significant potential as a scaffold for the development of novel therapeutic agents. The methodologies and insights presented herein offer a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from [Link]

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2021). IIP Series. Retrieved January 17, 2026, from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Doebner-Miller reaction and applications. (2016). Slideshare. Retrieved January 17, 2026, from [Link]

  • Chen, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Application of pfitzinger reaction in. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved January 17, 2026, from [Link]

  • 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Oh, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved January 17, 2026, from [Link]

  • 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Oh, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1998). Chemical Papers. Retrieved January 17, 2026, from [Link]

Sources

Unveiling the Therapeutic Landscape of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: A Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This guide focuses on the specific derivative, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid , a molecule that synergistically combines the established quinoline-4-carboxylic acid core with a bioisosteric thienyl moiety. While direct biological data on this exact compound is sparse, its structural components provide a robust framework for predicting its potential biological targets. This document serves as a technical exploration for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to identifying and validating its therapeutic potential. We will delve into the known pharmacology of its constituent scaffolds to hypothesize primary target classes, including those involved in inflammation, cancer, and metabolic regulation. Furthermore, we will provide detailed, field-proven experimental workflows for robust target identification and validation.

Introduction: Deconstructing the Pharmacophore

The therapeutic promise of this compound lies in its hybrid architecture. To forecast its biological behavior, we must first analyze its core components:

  • The Quinoline-4-Carboxylic Acid Core: This moiety is a privileged scaffold in drug discovery.[3] Derivatives are known to possess a wide array of biological activities, including potent anti-inflammatory, antiproliferative, antimicrobial, antimalarial, and antiviral properties.[2][4][5][6] The carboxylic acid group at the 4-position is often crucial for activity, frequently acting as a key interaction point, such as a hydrogen bond donor/acceptor or a metal-chelating group, within enzyme active sites.[4]

  • The 2-(2-thienyl) Substituent: The thiophene ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties like lipophilicity and metabolic stability. Its presence can also confer unique biological activities.[7] Thienyl-containing compounds have demonstrated significant antimicrobial and anticancer effects.[1][7] The electronic properties of the sulfur-containing ring can influence π-stacking interactions and charge distribution, potentially altering binding affinity and selectivity for specific targets.[7]

  • The 6-Methyl Group: This small alkyl group can influence the molecule's overall lipophilicity and steric profile. It may occupy small hydrophobic pockets within a binding site, potentially enhancing binding affinity or altering the orientation of the quinoline core relative to the target protein.

Based on this structural analysis, we can hypothesize that this compound is a multi-target agent. The following sections will explore the most probable biological targets in detail.

Hypothesized Biological Targets & Pathways

The convergence of anti-inflammatory and antiproliferative activities within the quinoline scaffold suggests several high-priority target families.

Table 1: Summary of Potential Biological Targets
Target ClassSpecific Target ExampleRationale / Supporting EvidenceProposed Validation Assays
Inflammation Cyclooxygenase-2 (COX-2)Quinoline-4-carboxylic acid derivatives have been successfully designed as potent and selective COX-2 inhibitors.[8] The core scaffold can mimic the binding of non-steroidal anti-inflammatory drugs (NSAIDs).In vitro COX-1/COX-2 enzyme inhibition assay; Cellular prostaglandin E2 (PGE2) production assay.
Oncology Dihydroorotate Dehydrogenase (DHODH)The quinoline-4-carboxylic acid scaffold is a known inhibitor of DHODH, an essential enzyme for de novo pyrimidine biosynthesis, critical for proliferating cancer cells.[9][10]Purified human DHODH enzyme inhibition assay; Cell proliferation assays (e.g., MTT, SRB) in various cancer cell lines.
Oncology Sirtuin 3 (SIRT3)Structurally related 2-phenyl-quinoline-4-carboxylic acid amides have been identified as potent SIRT3 inhibitors, a mitochondrial deacetylase implicated in cancer metabolism.[11]Recombinant SIRT3 deacetylase activity assay; Western blot analysis of downstream acetylation marks.
Oncology STAT3Certain quinoline-4-carboxylic acid derivatives show antitumor activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6]STAT3 phosphorylation assay (Western blot or ELISA); Luciferase reporter assay for STAT3 transcriptional activity.
Metabolic Disease Free Fatty Acid Receptor 3 (FFAR3/GPR41)A structurally related thienyl-hexahydroquinoline derivative was identified as a specific ligand for FFAR3, a receptor involved in metabolic regulation.[12]cAMP accumulation assay in FFAR3-expressing cells; Calcium mobilization assay.

In-Depth Target Analysis and Mechanistic Rationale

Inflammation: Targeting Cyclooxygenase-2 (COX-2)

Many quinoline-based structures have been investigated for their anti-inflammatory properties.[4] A key mechanism for this effect is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Causality: The planar quinoline ring system can effectively occupy the hydrophobic channel of the COX active site. The carboxylic acid at the 4-position is critical, as it can form a salt bridge with a key arginine residue (Arg120) at the entrance of the active site, an interaction essential for the activity of many NSAIDs.[8] A molecular modeling study of a similar quinoline derivative showed its carboxylic group interacting with Arg120, while another part of the molecule extended into the COX-2 secondary pocket.[8] It is plausible that the 2-thienyl group of our lead compound could occupy this secondary pocket, potentially conferring selectivity for COX-2 over the constitutive COX-1 isoform.

Oncology: Disrupting Pyrimidine Synthesis via DHODH Inhibition

Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy.[9][10]

Causality: Brequinar, a well-known DHODH inhibitor, features a quinoline-4-carboxylic acid core. Structure-guided drug design has led to the discovery of potent quinoline-based analogues that inhibit DHODH with nanomolar efficacy.[9] These inhibitors bind in a pocket adjacent to the flavin mononucleotide (FMN) cofactor. The quinoline core engages in hydrophobic interactions, while the carboxylate group forms critical hydrogen bonds. The 2-substituent explores a largely lipophilic pocket, suggesting that the 2-thienyl group would be well-tolerated and could contribute favorably to binding affinity.

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ATCase DHODH DHODH dihydroorotate->DHODH orotate Orotate ump UMP orotate->ump UMPS downstream Pyrimidines (dUTP, dCTP) for DNA/RNA Synthesis ump->downstream DHODH->orotate FMN/CoQ Compound 6-Methyl-2-(2-thienyl) quinoline-4-carboxylic acid Compound->DHODH Inhibition

Caption: DHODH inhibition pathway.

Experimental Workflows for Target Validation

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols represent a self-validating system, where each step provides the foundation for the next.

Workflow Diagram: From Hypothesis to Validated Target

Target_Validation_Workflow cluster_0 Tier 1: In Vitro Enzymatic Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Direct Target Engagement enz_assay Enzyme Inhibition Assays (DHODH, COX-2, SIRT3) calc_ic50 Determine IC50 Values enz_assay->calc_ic50 cell_prolif Cell Proliferation Assay (e.g., MTT on HCT-116, MIA PaCa-2) calc_ic50->cell_prolif Confirm Cellular Activity spr Biophysical Binding Assay (SPR or ITC) cell_prolif->spr Confirm Direct Binding reporter_assay Pathway Reporter Assay (e.g., STAT3-Luciferase) pge2_assay Cellular PGE2 Assay (LPS-stimulated macrophages) cet_sa Cellular Thermal Shift Assay (CETSA)

Caption: Tiered workflow for target validation.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory effect of the test compound on purified human dihydroorotate dehydrogenase.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO), Coenzyme Q10 (CoQ), Decylubiquinone

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor/indicator

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound stock solution (in DMSO)

  • 96-well microplate reader

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the DHODH enzyme in assay buffer to the desired working concentration. Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add 25 µL of the diluted DHODH enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 25 µL of a substrate mixture containing DHO, CoQ, and DCIP to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance of DCIP at 600 nm over a period of 10-20 minutes at 37°C. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Normalize the data to the vehicle control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Representative Quantitative Data (Hypothetical)
AssayTargetResult (IC50)Reference Compound (IC50)
Enzyme InhibitionHuman DHODH0.15 µMBrequinar (0.50 µM)
Enzyme InhibitionHuman COX-20.09 µMCelecoxib (0.06 µM)[8]
Enzyme InhibitionHuman COX-112.5 µMCelecoxib (>24 µM)[8]
Cell ProliferationHCT-116 Colon Cancer0.85 µMCisplatin (5.2 µM)
Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the test compound to its target protein within intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.

Materials:

  • Cultured cells (e.g., HCT-116)

  • Test compound and vehicle (DMSO)

  • PBS, protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies for the target protein)

Step-by-Step Methodology:

  • Compound Treatment: Treat cultured cells with the test compound at a high concentration (e.g., 10-20x the cellular IC50) or with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Leave one aliquot at room temperature as an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using Western blotting or ELISA.

  • Data Analysis: For each temperature point, plot the band intensity (or protein amount) relative to the unheated control. Generate melting curves for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement.

Conclusion and Future Directions

The structural framework of This compound strongly suggests a promising profile as a modulator of key biological targets in oncology and inflammation. The quinoline-4-carboxylic acid core provides a validated anchor for inhibiting enzymes like DHODH and COX-2, while the 2-thienyl and 6-methyl substituents offer opportunities for refining potency, selectivity, and pharmacokinetic properties.

The immediate path forward requires the execution of the experimental workflows detailed in this guide. Positive results from in vitro enzyme assays, corroborated by cellular activity and direct target engagement studies, would provide the necessary foundation for advancing this compound into further preclinical development. Subsequent structure-activity relationship (SAR) studies, focusing on modifications at the 6- and 2-positions of the quinoline ring, could further optimize this scaffold into a lead candidate for a novel therapeutic agent.

References

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bihovsky, R., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Kalluraya, B., et al. (1998). Synthesis and pharmacological properties of some quinoline derivatives. Il Farmaco. Available at: [Link]

  • Showalter, H.D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Dutkiewicz, M., et al. (2018). Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester. Acta Crystallographica Section E. Available at: [Link]

  • Yoshimura, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Al-Rashood, S.T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Madak, J.T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

Spectroscopic Profile of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid (C₁₅H₁₁NO₂S), a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel quinoline derivatives.

Introduction: The Significance of Spectroscopic Characterization

The structural elucidation of a novel chemical entity is the bedrock of its development for any application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic and molecular framework. For a compound like this compound, a precise understanding of its structure is paramount. The quinoline core is a privileged scaffold in drug discovery, and substituents on this core dictate its biological activity and physical properties. Therefore, unambiguous confirmation of its synthesis and purity through spectroscopic analysis is a critical, non-negotiable step in the research and development pipeline.

This guide will deconstruct the anticipated spectroscopic data for the title compound, explaining the rationale behind the predicted values and providing the necessary protocols for their experimental validation.

Molecular Structure and Logic

The logical flow for characterizing the molecule is to first determine its elemental composition and molecular weight, then to identify its functional groups, and finally to piece together the connectivity of its atomic framework.

G MS Mass Spectrometry (Molecular Weight & Formula) Structure Final Structure Elucidation MS->Structure Confirms C₁₅H₁₁NO₂S IR Infrared Spectroscopy (Functional Group ID) IR->Structure Identifies -COOH, C=N, Aromatic Rings NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Structure Maps Proton & Carbon Environments

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound, the predicted monoisotopic mass is 269.051 Da.

Predicted Mass Spectrometry Data
AdductPredicted m/z
[M]⁺269.051
[M+H]⁺270.058
[M+Na]⁺292.040
[M-H]⁻268.044
Data predicted by computational tools available on PubChem for C15H11NO2S.[1]
Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry of quinoline-4-carboxylic acids typically reveals characteristic fragmentation patterns. The molecular ion ([M]⁺) is expected to be prominent, reflecting the stability of the aromatic system. Key fragmentation pathways include the loss of the carboxylic acid group.[2]

  • Loss of COOH: A primary fragmentation would be the loss of the carboxyl radical (•COOH, 45 Da), leading to a significant fragment ion at m/z 224.

  • Loss of CO₂: Decarboxylation, the loss of a neutral carbon dioxide molecule (CO₂, 44 Da), would result in an ion at m/z 225.

  • Further Fragmentation: The resulting quinoline-based fragments would undergo further decomposition, such as the loss of HCN (27 Da) from the quinoline ring, a characteristic fragmentation for this heterocyclic system.[2]

G M [M]⁺ m/z = 269 M_COOH [M-COOH]⁺ m/z = 224 M->M_COOH - •COOH (45 Da) M_CO2 [M-CO₂]⁺ m/z = 225 M->M_CO2 - CO₂ (44 Da)

Caption: Primary fragmentation pathways in MS.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ Electrospray Ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Use Electron Ionization (EI) to induce fragmentation and analyze the resulting patterns.

  • Analysis: Acquire a full scan spectrum to determine the molecular ion peak and confirm the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to validate the proposed fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the aromatic rings, and the methyl group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of the carboxylic acid dimer
~3100-3000MediumAromatic C-H stretch (quinoline, thiophene)
~2950-2850WeakAliphatic C-H stretch (methyl group)
~1710StrongC=O stretch of the carboxylic acid dimer
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretching in aromatic rings
~1300MediumC-O stretch of the carboxylic acid
~900Broad, MediumOut-of-plane O-H bend of the carboxylic acid dimer

Predicted values are based on characteristic absorption frequencies for these functional groups.

The most telling feature will be the very broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid, and the strong carbonyl (C=O) peak around 1710 cm⁻¹. Conjugation with the quinoline ring system may shift the C=O absorption to a slightly lower wavenumber.

Experimental Protocol:
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the quinoline and thiophene rings, the methyl group, and the carboxylic acid. The solvent used (e.g., DMSO-d₆) will affect the chemical shift of the labile carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0-14.0Broad Singlet1HCarboxylic acid (-COOH)
~8.5-7.5Multiplets6HProtons on quinoline and thiophene rings
~2.5Singlet3HMethyl group (-CH₃)
  • Carboxylic Acid Proton: This proton is highly deshielded and often appears as a broad singlet far downfield. Its position is concentration and solvent-dependent.

  • Aromatic Protons: The protons on the substituted quinoline and thiophene rings will appear in the aromatic region. Specific assignments would require 2D NMR techniques (like COSY and NOESY) but will generally fall within the 7.5-8.5 ppm range.

  • Methyl Protons: The methyl group attached to the quinoline ring is expected to be a sharp singlet around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each of the 15 unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~168Carboxylic acid carbonyl (C=O)
~155-120Aromatic carbons (quinoline and thiophene)
~21Methyl carbon (-CH₃)
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and will appear downfield.

  • Aromatic Carbons: The ten carbons of the quinoline and thiophene rings will have distinct signals in the aromatic region. Quaternary carbons will typically have weaker signals.

  • Methyl Carbon: The methyl carbon will be the most upfield signal.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. For full structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential.

  • Analysis: Integrate the ¹H signals, determine multiplicities, and assign peaks to the corresponding protons. Assign the ¹³C signals based on chemical shifts and correlations from 2D spectra.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous structures. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and self-validating system for the unambiguous structural confirmation of this molecule. Researchers synthesizing this compound can use this guide as a benchmark for interpreting their experimental data, ensuring the scientific integrity of their findings and advancing their research in the fields of medicinal chemistry and materials science.

References

  • El-Emary, T. I. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(1), 41-44.
  • PubChem. (n.d.). 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles)

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Novel Quinolines

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a critical first step in the journey from discovery to clinical application. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a compound of interest within the broader, pharmacologically significant class of quinoline derivatives.[1][2][3] While specific experimental data for this molecule is not extensively published, this document outlines the essential theoretical frameworks and detailed experimental protocols necessary to fully characterize its behavior. By synthesizing established principles from regulatory guidelines and best practices in pharmaceutical sciences, this guide serves as a robust roadmap for generating the critical data needed to advance its development.

Compound Profile: this compound

This compound belongs to the quinoline-4-carboxylic acid class of compounds, which are recognized for their diverse biological activities and potential as therapeutic agents.[1][2][3] The presence of the thienyl group and the methyl substitution on the quinoline core can significantly influence its physicochemical properties, including solubility and stability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values provide a preliminary assessment and guide the design of subsequent experimental studies.

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂S[4][5]
Molecular Weight269.32 g/mol [6]
XLogP3 (Predicted)3.5[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count4[6]
Rotatable Bond Count2[6]

The predicted XLogP3 value of 3.5 suggests that the compound is lipophilic, which may indicate low aqueous solubility.[6] The presence of a carboxylic acid group, a hydrogen bond donor, and multiple hydrogen bond acceptors suggests that its solubility will be highly dependent on the pH of the medium.

Solubility Determination: A Cornerstone of Drug Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[7][8] A drug is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9]

Biopharmaceutics Classification System (BCS) Framework

The BCS categorizes drugs into four classes, which helps in predicting their in vivo performance.[9][7][8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the predicted lipophilicity of this compound, it is plausible that it may fall into BCS Class II or IV.[9][7][8][10] Experimental determination of its solubility is therefore essential.

Experimental Protocol for Thermodynamic Solubility Assessment

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound at various pH values, in accordance with BCS guidelines.[11]

Objective: To determine the equilibrium solubility of the test compound in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) at 37 °C.

Materials:

  • This compound

  • pH 1.2 buffer (e.g., HCl/KCl)

  • pH 4.5 buffer (e.g., Acetate buffer)

  • pH 6.8 buffer (e.g., Phosphate buffer)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC method for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the compound to vials containing each of the pH buffers.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 °C for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot from the supernatant of each vial.

    • Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered samples with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the samples using a validated, stability-indicating HPLC method.

  • Data Analysis: Determine the concentration of the dissolved compound in each pH buffer by comparing the peak area to a standard curve.

Data Presentation:

pH of MediumSolubility (µg/mL)Solubility (mM)
1.2
4.5
6.8
Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess compound to pH buffers (1.2, 4.5, 6.8) B Agitate at 37°C for 24-48 hours A->B C Collect supernatant B->C D Filter through 0.45 µm filter C->D E Dilute sample D->E F Quantify using validated HPLC method E->F

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Assessment: Ensuring Compound Integrity

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12][13] The International Council for Harmonisation (ICH) has established guidelines for stability testing that are widely adopted by regulatory agencies.[12][14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[16][17][18]

Typical Stress Conditions: [17][18][19][20]

  • Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., methanol, acetonitrile, or water, depending on solubility).

  • Application of Stress:

    • Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M acid or base. Incubate at a specified temperature for a defined period.

    • Oxidation: Add 3% H₂O₂ to the sample solution and incubate at room temperature.

    • Thermal: Store the solid compound and solutions at elevated temperatures.

    • Photostability: Expose the solid compound and solutions to a light source as per ICH Q1B.

  • Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method coupled with a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Data Presentation:

Stress ConditionIncubation Time% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl, 60°C2h
8h
0.1 M NaOH, RT2h
8h
3% H₂O₂, RT2h
8h
80°C Dry Heat24h
Photostability(As per ICH Q1B)
Diagram of the Forced Degradation Workflow

G cluster_stress Stress Conditions A Prepare stock solution of compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Analyze samples at time points using stability-indicating HPLC-UV/MS B->G C->G D->G E->G F->G H Identify and quantify parent compound and degradation products G->H

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following the initial characterization through forced degradation, formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[12][14] This involves storing the drug substance in controlled temperature and humidity conditions for extended periods.

Recommended Storage Conditions: [12][14]

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

  • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), samples are withdrawn and analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. While the predicted physicochemical properties suggest potential challenges with aqueous solubility, the experimental protocols outlined herein will enable researchers to generate the necessary data to accurately classify the compound and understand its degradation pathways. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product derived from this promising molecular scaffold. The versatility and biological significance of quinoline derivatives underscore the importance of such detailed characterization in the pursuit of novel medicines.[1][2][3][21]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Gothwal, A., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Chavda, H. V., Patel, C. N., & Anand, I. S. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy. [Link]

  • Veeprho. (2024). Biopharmaceutics Classification System and Eligibility for Bio Waivers. [Link]

  • Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]

  • ICH. Quality Guidelines. [Link]

  • AHH Chemical Co., Ltd. 6-methyl-2-thien-2-ylquinoline-4-carboxylic acid. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PubChem. CID 159966550 | C20H14N2O4. [Link]

  • Ali, T. E. S., et al. (2019). Discovery of novel thienoquinoline-2-carboxamide chalcone derivatives as antiproliferative EGFR tyrosine kinase inhibitors. PubMed. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. [Link]

  • Google Patents.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. PubMed. [Link]

  • PubChemLite. 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]

  • Liu, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]

  • Farah, A. A., & Brewer, W. J. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. [Link]

Sources

The Ascendancy of a Heterocycle: A Technical Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline core, a recurring motif in a multitude of biologically active molecules, is endowed with a diverse pharmacological profile, including antimicrobial and antitumor properties.[1][2] This document delineates the historical context of its structural class, details established synthetic methodologies for its preparation, and explores its potential therapeutic applications based on the activities of structurally related compounds. Particular emphasis is placed on the practical execution of the Doebner and Pfitzinger reactions, the two primary routes for the synthesis of quinoline-4-carboxylic acids.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in the realm of drug discovery. First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products and have formed the basis for a wide array of synthetic drugs. The versatility of the quinoline core allows for substitutions at various positions, leading to a vast chemical space with diverse biological activities. Notably, the presence of a carboxylic acid group at the 4-position is a key feature in many bioactive quinoline derivatives, enhancing their interaction with biological targets.[1][2]

The subject of this guide, this compound, incorporates three key structural features: a quinoline-4-carboxylic acid backbone, a methyl group at the 6-position, and a thiophene ring at the 2-position. While the specific discovery and historical timeline of this exact molecule are not extensively documented in dedicated publications, its synthesis falls under the well-established and historically significant named reactions for quinoline synthesis.

Foundational Synthesis Methodologies

The construction of the this compound core is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer robust and versatile pathways to quinoline-4-carboxylic acids.

The Doebner Reaction: A Three-Component Condensation

First reported by Oscar Doebner in 1887, the Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[3] For the synthesis of the target molecule, the reactants would be 4-methylaniline, 2-thiophenecarboxaldehyde, and pyruvic acid.

Causality of Experimental Choices: The reaction is typically catalyzed by an acid. The mechanism is believed to involve the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally oxidation to the aromatic quinoline product.[3] The choice of solvent and catalyst can influence the reaction yield, with modifications aimed at improving outcomes, especially when using anilines with electron-withdrawing groups.[3]

Experimental Protocol: Doebner Synthesis of this compound

Materials:

  • 4-Methylaniline

  • 2-Thiophenecarboxaldehyde

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve 4-methylaniline and 2-thiophenecarboxaldehyde in ethanol.

  • Add the acid catalyst to the mixture and stir.

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Workflow Diagram: Doebner Reaction

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4-Methylaniline 4-Methylaniline Mixing_in_Solvent Mixing in Ethanol 4-Methylaniline->Mixing_in_Solvent 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->Mixing_in_Solvent Pyruvic Acid Pyruvic Acid Pyruvic Acid->Mixing_in_Solvent Acid_Catalysis Acid Catalysis Mixing_in_Solvent->Acid_Catalysis Reflux Heating (Reflux) Acid_Catalysis->Reflux Workup Work-up & Purification Reflux->Workup Target_Molecule 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid Workup->Target_Molecule Pfitzinger_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 5-Methylisatin 5-Methylisatin Ring_Opening Isatin Ring Opening 5-Methylisatin->Ring_Opening 2-Acetylthiophene 2-Acetylthiophene Condensation Condensation 2-Acetylthiophene->Condensation Base Strong Base (e.g., KOH) Base->Ring_Opening Ring_Opening->Condensation Cyclization_Dehydration Intramolecular Cyclization & Dehydration Condensation->Cyclization_Dehydration Acidification Acidification Cyclization_Dehydration->Acidification Target_Molecule 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid Acidification->Target_Molecule

Caption: General workflow for the Pfitzinger synthesis.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively published, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established as potent antimicrobial agents. [1][2]The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The structural features of this compound, particularly the planar aromatic system and the carboxylic acid group, are consistent with the pharmacophore of known quinolone antibiotics. Further research is warranted to determine its specific antimicrobial spectrum and potency.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties. [1][2]Their mechanisms of action are diverse and can include the inhibition of various kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. The cytotoxic potential of quinoline-4-carboxylic acid derivatives has been demonstrated against various cancer cell lines. [1]The presence of the thiophene ring, a common moiety in many biologically active compounds, may contribute to its potential as an anticancer agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H11NO2SPubChem
Molecular Weight269.32 g/mol PubChem
XLogP33.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with significant potential for further investigation in drug discovery. The established and reliable Doebner and Pfitzinger reactions provide a solid foundation for its synthesis and the generation of analogues for structure-activity relationship (SAR) studies. While its specific biological profile remains to be fully elucidated, the well-documented antimicrobial and anticancer activities of the broader quinoline-4-carboxylic acid class provide a strong rationale for its evaluation in these therapeutic areas. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to determine its efficacy and mechanism of action.

References

  • Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265-301.
  • Kaur, M., & Singh, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 1-18.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
  • Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 811774, 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Shaker, Y. M. (2018). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.
  • Wang, Z. (2010). Doebner Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Doležal, M., et al. (2009).

Sources

An In-Depth Technical Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on a specific, promising member of this class: 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid and its analogs. We will delve into the synthetic methodologies for creating these molecules, with a particular emphasis on the venerable Doebner and Pfitzinger reactions. Furthermore, this guide will provide a comprehensive overview of their potential therapeutic applications, primarily as anti-inflammatory and anticancer agents. The underlying mechanisms of action, often involving the modulation of critical signaling pathways such as NF-κB, will be explored. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Quinoline-4-Carboxylic Acid Core

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological activities. The quinoline-4-carboxylic acid moiety, in particular, is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory therapies[1].

The core structure of this compound combines the quinoline-4-carboxylic acid backbone with a methyl group at the 6-position and a thienyl group at the 2-position. These substitutions are not arbitrary; they are intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, to enhance its biological activity and selectivity. The methyl group can improve metabolic stability and the thienyl ring, a bioisostere of a phenyl ring, can influence target binding and pharmacokinetic properties.

Synthetic Strategies: Crafting the Quinoline Core

The synthesis of this compound and its analogs can be efficiently achieved through well-established named reactions in organic chemistry. The Doebner and Pfitzinger reactions are two of the most common and versatile methods for constructing the quinoline-4-carboxylic acid scaffold.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid[2]. For the synthesis of our target molecule, this would involve the reaction of p-toluidine (providing the 6-methyl group), thiophene-2-carboxaldehyde (providing the 2-thienyl group), and pyruvic acid.

Causality in Experimental Choices: The choice of an acid catalyst, such as trifluoroacetic acid or a Lewis acid like iron(III) triflate, is crucial for promoting the initial imine formation between the aniline and the aldehyde, which is a key step in the reaction cascade[3]. The subsequent Michael addition of the enolate of pyruvic acid and intramolecular cyclization are also facilitated by the acidic conditions. The final aromatization to the quinoline ring often occurs via an in-situ oxidation (hydrogen transfer)[3].

Experimental Protocol: Doebner Synthesis of this compound

  • Materials:

    • p-Toluidine

    • Thiophene-2-carboxaldehyde

    • Pyruvic acid

    • Ethanol (or another suitable solvent like acetonitrile)

    • Trifluoroacetic acid (TFA) or Iron(III) triflate (catalyst)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of p-toluidine (1.1 mmol) and thiophene-2-carboxaldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add pyruvic acid (1.0 mmol).

    • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the mixture.

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with stirring for 3-5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Workflow for Doebner Synthesis

cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification p_toluidine p-Toluidine reaction Doebner Reaction (Ethanol, Reflux, TFA catalyst) p_toluidine->reaction thiophene_2_carboxaldehyde Thiophene-2-carboxaldehyde thiophene_2_carboxaldehyde->reaction pyruvic_acid Pyruvic Acid pyruvic_acid->reaction extraction Extraction & Washing reaction->extraction purification Recrystallization extraction->purification product This compound purification->product

Caption: Workflow for the Doebner synthesis of the target compound.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, starting from isatin or a substituted isatin and a carbonyl compound containing an α-methylene group, in the presence of a strong base[4]. To synthesize this compound, one would start with 5-methylisatin and 2-acetylthiophene.

Causality in Experimental Choices: The use of a strong base, such as potassium hydroxide, is essential to hydrolyze the amide bond of the isatin, opening the five-membered ring to form a keto-acid intermediate. This intermediate then undergoes a condensation reaction with the carbonyl compound (2-acetylthiophene) to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid[4][5]. The choice of a high-boiling point solvent like ethanol allows the reaction to be conducted at reflux temperatures, ensuring a sufficient reaction rate.

Experimental Protocol: Pfitzinger Synthesis of this compound

  • Materials:

    • 5-Methylisatin

    • 2-Acetylthiophene

    • Potassium hydroxide

    • Ethanol (absolute)

    • Water

    • Diethyl ether

    • Dilute hydrochloric acid or acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

    • Add 5-methylisatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the solution turns from purple to brown.

    • To this mixture, add 2-acetylthiophene (0.07-0.15 mol).

    • Heat the reaction mixture to reflux (approximately 79°C) and maintain for 24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Workflow for Pfitzinger Synthesis

cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification methylisatin 5-Methylisatin reaction Pfitzinger Reaction (Ethanol, Reflux) methylisatin->reaction acetylthiophene 2-Acetylthiophene acetylthiophene->reaction koh Potassium Hydroxide koh->reaction extraction Acid-Base Extraction reaction->extraction precipitation Acidification & Precipitation extraction->precipitation purification Recrystallization precipitation->purification product This compound purification->product

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Therapeutic Potential: Anti-inflammatory and Anticancer Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant potential as both anti-inflammatory and anticancer agents. The structure-activity relationship (SAR) studies on related compounds provide valuable insights into the likely activities of our target molecule and its analogs.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have shown promise as anti-inflammatory agents, often through the inhibition of pro-inflammatory signaling pathways[6].

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS)[7]. Small molecule inhibitors can target various points in this pathway to suppress the inflammatory response[8].

Signaling Pathway: NF-κB Inhibition

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Transcription Gene Transcription NFkB_active->Transcription induces Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines Inhibitor 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid Analog Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a quinoline derivative.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

  • Cell Culture:

    • Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

    • After 24 hours, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC₅₀ value.

    • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival[1].

Structure-Activity Relationship (SAR) Insights

  • The C2-substituent: The nature of the substituent at the C2 position is critical for activity. Aromatic or heteroaromatic rings, such as the thienyl group in our target molecule, are often associated with good anticancer and antibacterial activity. The lipophilicity of this group can also influence cytotoxic effects[10].

  • The C4-carboxylic acid: The carboxylic acid group at the C4 position is often essential for activity, potentially forming key interactions, such as salt bridges, with residues in the active site of target enzymes[9].

  • The C6-substituent: The methyl group at the C6 position can influence the electronic properties of the quinoline ring and may contribute to improved binding affinity or metabolic stability.

Quantitative Data on Anticancer Activity of Analogous Quinoline Derivatives

The following table summarizes the cytotoxic activity of some quinoline-4-carboxylic acid derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound may vary.

Compound IDR1 (C6-substituent)R2 (C2-substituent)Cancer Cell LineIC₅₀ (µM)Reference
Analog 1 H2'-Fluoro-1,1'-biphenyl-4-yl(DHODH Inhibition)0.250[9]
Analog 2 Cl4-hydroxy-3-methoxyphenylMCF-7 (Breast)>82.9% growth reduction at 100 µM[11]
Analog 3 HSubstituted pyridine(DHODH Inhibition)0.00971[12]
Analog 4 HSubstituted pyridineHCT-116 (Colon)1.48[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, HCT-116) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the quinoline derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the compound concentration.

Workflow for MTT Cytotoxicity Assay

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Quinoline Derivative (Serial Dilutions) incubate_overnight->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 4h add_mtt->incubate_formazan solubilize Solubilize Formazan (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Sources

Navigating the Bio-Potency of a Novel Scaffold: A Senior Application Scientist's Guide to the Preliminary Biological Screening of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The novel compound, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, represents a unique structural variation with unexplored biological potential. This technical guide outlines a comprehensive, tiered strategy for the preliminary biological screening of this entity. As a self-validating system, this workflow is designed to efficiently identify and characterize its primary bio-activity, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial and mechanistic assays. The protocols detailed herein are grounded in established methodologies and are designed to generate robust, decision-enabling data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening

The quinoline core is a foundational structure in numerous synthetic drugs[1]. Its derivatives have demonstrated significant potential across a spectrum of therapeutic areas by interacting with a variety of biological targets[5][6][7]. Specifically, the quinoline-4-carboxylic acid framework is associated with antitumor, antibacterial, and antiviral activities[3][7]. The introduction of a methyl group at the 6-position and a thienyl ring at the 2-position of the quinoline scaffold in "this compound" (hereinafter referred to as Cpd-QTCA) introduces unique electronic and steric properties. These modifications could modulate binding to biological targets, potentially leading to novel potency or selectivity.

This guide proposes a logical and resource-efficient screening cascade to systematically evaluate the primary biological effects of Cpd-QTCA. A screening cascade is an essential strategy in early drug discovery, designed to triage compounds efficiently by starting with high-throughput primary assays and progressing to more complex, lower-throughput secondary and orthogonal assays for hit validation[8][9][10][11]. Our approach aims to first establish a general cytotoxicity profile, which is crucial for determining the therapeutic window, and then to investigate specific activities suggested by the compound's chemical class.

The Screening Cascade: A Tiered Approach to Discovery

The preliminary evaluation of Cpd-QTCA will follow a three-tiered cascade. This structure ensures that resources are focused on the most promising activities and that data from each stage informs the decisions for the next.

G T1_Cyto General Cytotoxicity Profiling (MTT/Resazurin Assays) Cancer & Non-Cancerous Cell Lines T2_IC50 IC50 Determination (Dose-Response Cytotoxicity) T1_Cyto->T2_IC50 If Cytotoxic T2_Enzyme Hypothesis-Driven Enzyme Inhibition (e.g., Kinase Panel, Topoisomerase) T1_Cyto->T2_Enzyme Rationale-based (e.g., quinoline scaffold) T1_Anti Broad-Spectrum Antimicrobial Screen (Gram+/Gram- Bacteria & Fungi) T2_MIC MIC/MBC/MFC Determination (Antimicrobial Potency) T1_Anti->T2_MIC If Antimicrobial T3_Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Assays) T2_IC50->T3_Mechanism Potent IC50 T3_Selectivity Selectivity Profiling (e.g., Kinase Selectivity Panel) T2_Enzyme->T3_Selectivity Active Hit

Caption: Tiered screening cascade for Cpd-QTCA.

Tier 1: Foundational Screening Protocols

The initial tier is designed for broad, cost-effective screening to identify any significant biological activity.

General Cytotoxicity Profiling

Causality: Before assessing specific therapeutic activities, it is imperative to understand the compound's general effect on cell viability. A highly cytotoxic compound may be a candidate for oncology, but it could also indicate a lack of specificity that would be detrimental for other applications. We employ two common, robust colorimetric assays, MTT and Resazurin, which measure metabolic activity as a proxy for cell viability[12][13][14]. Using both provides an orthogonal check, as they can be susceptible to different types of chemical interference[15].

Protocol 3.1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Seed human cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of Cpd-QTCA in DMSO. Serially dilute in culture medium to final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[12][13].

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize absorbance readings to the vehicle control (set to 100% viability) to determine the percentage of cell viability.

Protocol 3.1.2: Resazurin (AlamarBlue®) Assay

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate plates for 48 hours.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin[14][16].

  • Incubation: Incubate for 2-4 hours, protected from light.

  • Data Acquisition: Measure fluorescence (Excitation ~560 nm, Emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Analysis: Normalize fluorescence/absorbance readings to the vehicle control to calculate percent viability.

Broad-Spectrum Antimicrobial Screening

Causality: The quinoline scaffold is present in many antibacterial agents[4][7]. Therefore, a primary screen for antimicrobial activity is a logical starting point. This protocol uses the agar well diffusion method, a standard and straightforward technique for initial screening of novel compounds against a panel of clinically relevant microbes[17][18].

Protocol 3.2.1: Agar Well Diffusion Assay

  • Microbial Culture Preparation: Prepare fresh overnight broth cultures of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Plate Inoculation: Spread-plate 100 µL of the microbial suspension (adjusted to 0.5 McFarland standard) onto Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for yeast).

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50 µL) of a high concentration of Cpd-QTCA (e.g., 1 mg/mL in DMSO) into a well.

  • Controls: Use DMSO as a negative control and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) as positive controls.

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (yeast).

  • Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well.

Tier 1 Expected Outcomes Interpretation Next Step
Significant Cytotoxicity Potential anticancer activity.Proceed to Tier 2: IC₅₀ Determination.
Zone of Inhibition > 10 mm Potential antimicrobial activity.Proceed to Tier 2: MIC/MBC/MFC Determination.
No Significant Activity Compound is inactive under these conditions.Re-evaluate structure, consider other targets, or halt.

Tier 2: Hit Validation and Initial Mechanistic Probes

If Tier 1 yields a positive "hit," Tier 2 aims to quantify the potency and begin exploring the mechanism of action.

IC₅₀ and MIC/MBC/MFC Determination

Causality: A single-point high-concentration screen only indicates potential activity. To validate and compare the compound's potency, a full dose-response curve is necessary to calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity or the Minimum Inhibitory/Bactericidal/Fungicidal Concentration (MIC/MBC/MFC) for antimicrobial effects[18].

Protocol 4.1.1: Cytotoxicity IC₅₀ Determination

  • Follow the Resazurin assay protocol (3.1.2).

  • Use a wider range of Cpd-QTCA concentrations in a 2-fold or 3-fold serial dilution (e.g., from 200 µM down to ~100 nM).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 4.1.2: Antimicrobial MIC/MBC/MFC Determination

  • Broth Microdilution (MIC): Prepare two-fold serial dilutions of Cpd-QTCA in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculate each well with the microbial suspension (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubate as per the organism's requirements.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth[18].

  • MBC/MFC Determination: Take an aliquot from the wells showing no growth (at and above the MIC) and plate onto fresh, compound-free agar.

  • Incubate the agar plates. The lowest concentration that results in ≥99.9% reduction in CFU compared to the initial inoculum is the MBC (for bacteria) or MFC (for fungi).

Hypothesis-Driven Enzyme Inhibition Screening

Causality: Quinoline scaffolds are known to be privileged structures for designing protein kinase inhibitors[19][20][21][22][23]. Many anticancer drugs function by inhibiting kinases that are crucial for cancer cell proliferation. A preliminary screen against a panel of relevant kinases (e.g., EGFR, BRAF, SRC) is a logical, hypothesis-driven next step if Cpd-QTCA shows anticancer cytotoxicity. High-throughput screening and fragment-based approaches are common for discovering enzyme inhibitors[24][25].

G cluster_0 Kinase Inhibition Assay Workflow A Kinase + Substrate (Peptide) + ATP B Add Cpd-QTCA or Vehicle Control A->B C Incubate to allow phosphorylation B->C D Add Detection Reagent (e.g., ADP-Glo™, LanthaScreen™) C->D E Measure Signal (Luminescence/Fluorescence) D->E F Calculate % Inhibition E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the target kinase, its specific peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: Add Cpd-QTCA at a fixed concentration (e.g., 10 µM) or vehicle (DMSO).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate, converting ATP to ADP. Pre-incubation of the compound with the enzyme may be necessary for certain inhibitor types but is often omitted in initial high-throughput screens for reversible inhibitors[26].

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP into ATP, which then drives the luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Analysis: Compare the signal from compound-treated wells to controls to calculate the percent inhibition.

Tier 2 Data Summary (Hypothetical) MCF-7 (IC₅₀) S. aureus (MIC) E. coli (MIC) EGFR Kinase (% Inh @ 10µM)
Cpd-QTCA 8.5 µM16 µg/mL>128 µg/mL75%
Doxorubicin 0.5 µMN/AN/AN/A
Ciprofloxacin N/A0.5 µg/mL0.25 µg/mLN/A

Tier 3 and Future Directions

Positive results from Tier 2 trigger more in-depth, resource-intensive studies in Tier 3.

  • For Anticancer Hits: If Cpd-QTCA shows potent cytotoxicity and inhibits a specific kinase, a selectivity panel against a broad range of kinases is essential to understand its specificity. Further mechanism of action studies, such as cell cycle analysis (flow cytometry) and apoptosis assays (e.g., Caspase-Glo®, Annexin V staining), would elucidate how the compound leads to cell death.

  • For Antimicrobial Hits: The focus would shift to understanding the spectrum of activity against resistant strains (e.g., MRSA), time-kill kinetics, and potential mechanisms of action (e.g., targeting DNA gyrase, similar to other quinolones).

Conclusion

This technical guide presents a structured and scientifically-grounded cascade for the preliminary biological screening of this compound. By systematically progressing from broad phenotypic assays to more specific, target-oriented investigations, this workflow maximizes the potential for discovering novel biological activity while ensuring data integrity through orthogonal validation and robust controls. The quinoline-4-carboxylic acid scaffold is a rich source of pharmacologically active compounds, and a methodical screening approach is the critical first step in unlocking the therapeutic potential of new derivatives like Cpd-QTCA.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). Journal of Chemical Information and Modeling - ACS Publications.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). PMC - NIH.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Building GPCR screening cascades for lead generation. (2014). Drug Target Review.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). Unknown Journal.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Unknown Source.
  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. (n.d.). ERIC.
  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. (n.d.). Benchchem.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (n.d.). Request PDF - ResearchGate.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC.
  • Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Abstract.
  • Principles of early drug discovery. (n.d.). PMC - PubMed Central.
  • Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. (2025). NIH.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025). PDF.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
  • Prototypical screening cascade for hit generation and validation. Order... (n.d.). Download Scientific Diagram - ResearchGate.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH.
  • Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. (n.d.). Unknown Source.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). PDF.
  • Resazurin assay for cell viability & cytotoxicity. (n.d.). BMG LABTECH.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • Fragment-based approaches to enzyme inhibition. (n.d.). PMC - PubMed Central - NIH.
  • Inhibitor Screening and Design. (n.d.). Creative Enzymes.
  • Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC - PubMed Central - NIH.
  • In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?. (2022). ResearchGate.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central.
  • 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLIC ACID. (2023). ChemicalBook.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate.

Sources

Methodological & Application

Synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a robust framework for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the field of heterocyclic chemistry, largely due to their prevalence in natural products and their diverse pharmacological properties. The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in compounds exhibiting antibacterial, antiviral, and antitumor activities. The strategic incorporation of substituents, such as a methyl group at the 6-position and a thienyl group at the 2-position, allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a valuable target for novel drug discovery programs.

Recommended Synthetic Pathway: The Pfitzinger Reaction

For the synthesis of this compound, the Pfitzinger reaction stands out as a robust and efficient method.[1][2][3][4] This classical condensation reaction provides a direct route to substituted quinoline-4-carboxylic acids from readily available starting materials. The core principle of the Pfitzinger reaction is the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][4]

The choice of the Pfitzinger reaction is predicated on its reliability, scalability, and the commercial availability of the required precursors for the target molecule: 5-methylisatin and 2-acetylthiophene. The reaction proceeds through a well-established mechanism, ensuring a high degree of predictability and control over the outcome.

Reaction Mechanism

The Pfitzinger reaction mechanism involves several key steps:

  • Base-catalyzed ring-opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in 5-methylisatin by a strong base, such as potassium hydroxide, to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid.[1][4]

  • Condensation and imine formation: The resulting amino group then condenses with the carbonyl group of 2-acetylthiophene to form an imine intermediate.

  • Intramolecular cyclization and dehydration: The enolate of the acetyl group then attacks the carboxylic acid, leading to an intramolecular cyclization. Subsequent dehydration yields the fully aromatic quinoline ring system.

Pfitzinger_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 5-Methylisatin 5-Methylisatin Ring-Opened Intermediate Ring-Opened Intermediate 5-Methylisatin->Ring-Opened Intermediate KOH, H2O 2-Acetylthiophene 2-Acetylthiophene Imine Imine Ring-Opened Intermediate->Imine + 2-Acetylthiophene Cyclized Intermediate Cyclized Intermediate Imine->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - H2O (Dehydration)

Caption: Pfitzinger reaction workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound via the Pfitzinger reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methylisatin≥98%Commercially Available
2-Acetylthiophene≥98%Commercially Available
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrochloric Acid (HCl)37%Commercially AvailableFor acidification
Diethyl EtherAnhydrousCommercially AvailableFor extraction
Deionized WaterIn-house
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL).

  • Formation of the Isatin Salt: To the stirred solution, add 5-methylisatin (8.05 g, 0.05 mol) in portions. Continue stirring at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the potassium salt of the ring-opened isatin.

  • Addition of the Ketone: Add 2-acetylthiophene (6.3 g, 0.05 mol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification - Extraction: Dissolve the resulting residue in 100 mL of deionized water. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylthiophene and other non-polar impurities.

  • Purification - Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 4-5 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A precipitate of the desired product should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis_Workflow Start Start Dissolve KOH in EtOH Dissolve KOH in EtOH Add 5-Methylisatin Add 5-Methylisatin Dissolve KOH in EtOH->Add 5-Methylisatin Add 2-Acetylthiophene Add 2-Acetylthiophene Add 5-Methylisatin->Add 2-Acetylthiophene Reflux (12-24h) Reflux (12-24h) Add 2-Acetylthiophene->Reflux (12-24h) Rotary Evaporation Rotary Evaporation Reflux (12-24h)->Rotary Evaporation Dissolve in Water Dissolve in Water Rotary Evaporation->Dissolve in Water Et2O Extraction Et2O Extraction Dissolve in Water->Et2O Extraction Acidification (HCl) Acidification (HCl) Et2O Extraction->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Drying Drying Filtration->Drying Product Product Drying->Product

Sources

Application Notes & Protocols: Synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a robust protocol based on the Doebner reaction, a powerful three-component condensation method. This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, discusses critical parameters for process optimization, and provides troubleshooting insights. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical understanding with practical, field-proven application.

Introduction: The Doebner Reaction in Heterocyclic Synthesis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] Consequently, efficient and versatile methods for the synthesis of substituted quinolines are of paramount importance.

First reported by Oscar Doebner in 1887, the Doebner reaction is a classic and highly effective one-pot synthesis of quinoline-4-carboxylic acids.[1][3] The reaction facilitates the condensation of an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic catalysis.[1][3] This three-component approach offers a straightforward route to complex quinoline derivatives from readily available starting materials.[1]

This application note focuses on the synthesis of a specific derivative, This compound , utilizing p-toluidine, thiophene-2-carboxaldehyde, and pyruvic acid. We will explore a modified "Doebner hydrogen-transfer" protocol, which has demonstrated improved yields, particularly for anilines that may be less reactive under conventional conditions.[2]

Reaction Mechanism and Pathway

The Doebner reaction proceeds through a well-established cascade of intermediates. Understanding this pathway is crucial for rational optimization and troubleshooting. The mechanism involves several key transformations: an initial condensation, a Michael-type addition, an intramolecular cyclization, and a final oxidation step.[1][4]

The key mechanistic steps are as follows:

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of the aniline (p-toluidine) and the aldehyde (thiophene-2-carboxaldehyde) to form an N-arylimine, commonly known as a Schiff base.[1]

  • Enolization: Concurrently, pyruvic acid tautomerizes to its more nucleophilic enol form.[1]

  • Michael Addition: The enol of pyruvic acid performs a Michael-type addition to the electrophilic carbon of the protonated imine.[1]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to the formation of a dihydroquinoline ring system.[1]

  • Dehydration & Oxidation: The dihydroquinoline intermediate subsequently dehydrates and is oxidized to yield the final, stable aromatic quinoline product. In the "hydrogen-transfer" variant, a second molecule of the initially formed imine acts as the hydrogen acceptor (oxidizing agent), being reduced in the process.[1][5] This obviates the need for an external oxidant.

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction pToluidine p-Toluidine SchiffBase Schiff Base (Imine) pToluidine->SchiffBase + H⁺, -H₂O ThiopheneAldehyde Thiophene-2- carboxaldehyde ThiopheneAldehyde->SchiffBase + H⁺, -H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct Enol->MichaelAdduct Michael Addition SchiffBase->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization & Dehydration FinalProduct 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid Dihydroquinoline->FinalProduct Oxidation (via H-transfer)

Caption: Figure 1: Proposed Mechanism of the Doebner Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized based on modern advancements in the Doebner reaction, emphasizing safety, efficiency, and yield.[2][5]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountEquiv.Notes
p-ToluidineC₇H₉N107.151.93 g1.8Reactant. Ensure purity.
Thiophene-2-carboxaldehydeC₅H₄OS112.151.28 g1.14Reactant.
Pyruvic AcidC₃H₄O₃88.060.88 g1.0Reactant. Add dropwise.
Boron trifluoride tetrahydrofuran complex (BF₃·THF)(C₄H₈O)BF₃139.900.36 mL0.28Lewis Acid Catalyst. Handle in fume hood.
Acetonitrile (MeCN)CH₃CN41.05~25 mL-Solvent. Anhydrous grade recommended.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction.
Saturated NaCl solution (Brine)NaCl(aq)-As needed-For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying agent.
Round-bottom flask (50 mL)--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle / Oil bath--1-For temperature control.
Dropping funnel--1-For addition of pyruvic acid.
Standard glassware for work-up----Separatory funnel, beakers, etc.
Synthesis Workflow

Doebner_Workflow Figure 2: Experimental Workflow for Doebner Synthesis Start Start Setup 1. Charge Flask: p-Toluidine, Aldehyde, MeCN, BF₃·THF Start->Setup Heat1 2. Heat to 65 °C (10 min) Setup->Heat1 AddPyruvic 3. Add Pyruvic Acid Solution Dropwise (over 3 hours at 65 °C) Heat1->AddPyruvic Heat2 4. Continue Heating at 65 °C (21 hours) AddPyruvic->Heat2 Workup 5. Aqueous Work-up: Cool, Extract (EtOAc), Wash, Dry Heat2->Workup Purify 6. Purify Product: Recrystallization or Column Chromatography Workup->Purify Characterize 7. Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Figure 2: Experimental Workflow for Doebner Synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine (1.93 g, 18.0 mmol), thiophene-2-carboxaldehyde (1.28 g, 11.4 mmol), and acetonitrile (5.7 mL).

  • Catalyst Addition: Place the flask in a heating mantle or oil bath. Begin stirring and carefully add BF₃·THF (0.36 mL, 2.84 mmol) to the mixture.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.[2][6]

  • Pyruvic Acid Addition: In a separate beaker, prepare a solution of pyruvic acid (0.88 g, 10.0 mmol) in acetonitrile (9.5 mL). Transfer this solution to a dropping funnel. Add the pyruvic acid solution dropwise to the heated reaction mixture over a period of approximately 3 hours, maintaining the internal temperature at 65 °C.[2][6] This slow addition is critical to suppress the formation of byproducts and control the reaction rate.[2][5]

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Process Optimization & Troubleshooting

The success of the Doebner reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. While the traditional reaction often suffers from low yields, especially with certain substrates, modern modifications have significantly improved its efficiency.[1]

  • Catalyst Selection: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can catalyze the reaction.[1] However, Lewis acids like BF₃·THF have been shown to be particularly effective, especially for reactions involving anilines that are electron-deficient or less reactive.[2][5]

  • Solvent Effects: While ethanol is a common solvent for the Doebner reaction, acetonitrile (MeCN) often provides better yields and simplifies the post-reaction work-up.[1][2]

  • Stoichiometry (Hydrogen-Transfer Modification): Using an excess of the aniline and aldehyde components relative to pyruvic acid is a key feature of the hydrogen-transfer modification. This ensures a sufficient supply of the imine to act as the in-situ oxidizing agent for the final aromatization step, thereby improving the overall yield.[2][5]

  • Temperature Control: The reaction generally requires heating to proceed efficiently.[7] A temperature of 65 °C has been identified as optimal in several studies, balancing reaction rate with the stability of intermediates.[2][5]

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Low or No Yield CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity CheckTemp Was the temperature maintained at 65 °C? CheckPurity->CheckTemp Yes ActionPurity Purify/dry reagents. Use anhydrous solvent. CheckPurity->ActionPurity No CheckAddition Was pyruvic acid added slowly? CheckTemp->CheckAddition Yes ActionTemp Ensure consistent heating. Use oil bath for stability. CheckTemp->ActionTemp No CheckCatalyst Is the catalyst active? CheckAddition->CheckCatalyst Yes ActionAddition Slow addition is critical. Fast addition can cause byproduct formation. CheckAddition->ActionAddition No ActionCatalyst Use fresh BF₃·THF. Consider alternative Lewis or Brønsted acid. CheckCatalyst->ActionCatalyst No Success Improved Yield CheckCatalyst->Success Yes ActionPurity->Success ActionTemp->Success ActionAddition->Success ActionCatalyst->Success

Caption: Figure 3: Troubleshooting Decision Tree for the Doebner Reaction.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the quinoline and thiophene rings, a singlet for the methyl group on the quinoline core, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect distinct signals for the quaternary carbons of the quinoline ring, the carboxylic acid carbonyl, and the carbons of the methyl and thienyl substituents.

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass of C₁₅H₁₁NO₂S should be observed. (Calculated m/z: 269.05).

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a strong absorption around 1700 cm⁻¹ (C=O stretch), and characteristic C=C and C=N stretching frequencies in the 1600-1450 cm⁻¹ region.

Conclusion

The Doebner reaction provides a highly effective and convergent strategy for the synthesis of this compound. By employing an optimized protocol featuring a Lewis acid catalyst, controlled addition of pyruvic acid, and appropriate solvent selection, researchers can achieve good yields of this valuable heterocyclic compound. This guide provides the necessary mechanistic insights and practical steps to successfully implement this reaction in a laboratory setting, facilitating further research in drug discovery and materials science.

References

  • Chemijos Akademija. (2021, November 3). Doebner Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Zhang, J., et al. (2023). Mechanism of the Doebner reaction and Synthesis of a model compound. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • Naidoo, R., & Bala, M. D. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • ResearchGate. (n.d.). Doebner reaction using hydrogen peroxide as oxidant with Lewis acid.... Retrieved from [Link]

  • Nishikawa, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

  • Nishikawa, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Boston University OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]

Sources

Pfitzinger synthesis of "6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pfitzinger Synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a privileged structure known for a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1] This protocol leverages the Pfitzinger reaction, a classic and reliable method for constructing this important molecular framework.

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3][4] This application note is designed for researchers and scientists, offering a detailed walkthrough of the synthesis, from the underlying mechanism to a step-by-step laboratory protocol, purification, and characterization.

The Pfitzinger Reaction: Mechanism and Rationale

The synthesis of this compound is achieved by reacting 6-methylisatin with 2-acetylthiophene under basic conditions. The reaction proceeds through several distinct mechanistic steps, which are crucial to understand for optimizing conditions and troubleshooting.

Causality of the Mechanism:

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the 6-methylisatin ring. A strong base, typically potassium hydroxide (KOH), acts as the nucleophile, attacking the C2-carbonyl and opening the five-membered ring to form the potassium salt of a keto-acid (isatic acid derivative). This step is critical as it unmasks the aniline amine and ketone functionalities required for the subsequent condensation.[2][5]

  • Imine Formation and Tautomerization: The primary amine of the opened intermediate then condenses with the ketone group of 2-acetylthiophene. This is a standard carbonyl-amine condensation that results in the formation of an imine intermediate, with the elimination of a water molecule.[6] The imine rapidly tautomerizes to its more stable enamine form, which is essential for the subsequent cyclization step.[2]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular aldol-type cyclization. The electron-rich enamine attacks the keto-carbonyl group of the isatic acid backbone. This ring-closing step forms a new six-membered ring.

  • Aromatization: The cyclized intermediate then undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, fully aromatic quinoline ring system.[2][5] The final product is the potassium salt of the target carboxylic acid.

Mechanistic Pathway Diagram:

Pfitzinger_Mechanism cluster_intermediates Key Intermediates reactant reactant intermediate intermediate product product reagent reagent A 6-Methylisatin C Keto-acid Intermediate (after ring opening) A->C 1. Ring Opening B 2-Acetylthiophene R2 + 2-Acetylthiophene - H2O D Imine C->D 2. Condensation E Enamine (Tautomer) D->E 3. Tautomerization F Cyclized Intermediate E->F 4. Cyclization P 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylate Salt F->P 5. Dehydration/ Aromatization FinalProduct Final Product (after acidification) P->FinalProduct 6. Acidification R1 + KOH (Base) R3 Tautomerization R4 Intramolecular Cyclization R5 Dehydration (- H2O) R6 + H⁺ (Acid)

Caption: Pfitzinger reaction mechanism for the target synthesis.

Experimental Protocol: Synthesis and Purification

This protocol provides a robust method for the synthesis, isolation, and purification of the target compound.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Molar Eq.AmountNotes
6-Methylisatin608-05-9161.161.01.61 gStarting material.
2-Acetylthiophene88-15-3126.171.11.39 g (1.2 mL)α-Methylene carbonyl source.
Potassium Hydroxide (KOH)1310-58-356.114.02.24 gBase catalyst.
Ethanol (Absolute)64-17-546.07-50 mLReaction solvent.
Deionized Water7732-18-518.02-5 mL + as neededCo-solvent and work-up.
Diethyl Ether60-29-774.12-~60 mLFor extraction of impurities.
Acetic Acid (Glacial)64-19-760.05-As neededFor acidification (pH ~4-5).
Required Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (2.24 g, 40 mmol) in a mixture of absolute ethanol (50 mL) and deionized water (5 mL). Stir until the KOH is fully dissolved. Rationale: A hydroalcoholic solution ensures the solubility of both the base and the organic reactants.

  • Addition of Isatin: To the basic solution, add 6-methylisatin (1.61 g, 10 mmol). Stir the mixture at room temperature for approximately 1 hour. The color should change as the isatin ring opens.[7] Rationale: This pre-stirring period allows for the complete formation of the isatic acid salt intermediate before the addition of the ketone.

  • Addition of Ketone: Slowly add 2-acetylthiophene (1.2 mL, 11 mmol) to the reaction mixture. Rationale: Adding the ketone portion-wise can help control any initial exotherm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 79-82°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours.[1][7][8]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (eluent: n-hexane:ethyl acetate = 1:2). Spot the starting materials and the reaction mixture. The formation of a new, more polar spot (which stays closer to the baseline) and the disappearance of the starting materials indicate reaction completion.

Work-up and Product Isolation
  • Solvent Removal: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[1] Rationale: Removing the organic solvent simplifies the subsequent aqueous work-up.

  • Aqueous Dissolution: Dissolve the resulting residue in approximately 100 mL of deionized water. This will dissolve the potassium salt of the desired product.[1]

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash it with diethyl ether (2 x 30 mL). Discard the organic layers. Rationale: This step removes any unreacted 2-acetylthiophene and other neutral, non-polar impurities, which are more soluble in ether than in the basic aqueous solution.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring, slowly add glacial acetic acid dropwise to acidify the solution to a pH of approximately 4-5.[1][8] A solid precipitate of the carboxylic acid product should form. Rationale: Acidification protonates the carboxylate salt, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts and acid.[1]

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Purification

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[1]

Experimental Workflow and Characterization

The entire process from setup to final product can be visualized for clarity.

Experimental Workflow Diagram:

Workflow setup setup process process analysis analysis product product A 1. Reagent Preparation (KOH in EtOH/H2O) B 2. Addition of 6-Methylisatin (Stir for 1h) A->B C 3. Addition of 2-Acetylthiophene B->C D 4. Reflux for 24h (Monitor by TLC) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Aqueous Work-up (Dissolve in H2O, Wash with Ether) E->F G 7. Acidification & Precipitation (Acetic Acid to pH 4-5) F->G H 8. Isolation (Vacuum Filtration & Washing) G->H I 9. Drying (Vacuum Oven) H->I J 10. Purification (Optional) (Recrystallization from Ethanol) I->J K 11. Characterization (NMR, IR, MS, MP) J->K L Final Product: 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid K->L

Caption: General laboratory workflow for the Pfitzinger synthesis.

Expected Characterization Data:

  • Appearance: Pale yellow or off-white solid.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~3000-3400 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and characteristic aromatic C=C and C-H stretches.[7]

  • NMR Spectroscopy (¹H and ¹³C): Confirm the presence of all expected protons and carbons in the correct chemical environments and with appropriate coupling patterns.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₅H₁₁NO₂S = 285.32 g/mol ).

Concluding Remarks for the Researcher

The Pfitzinger reaction remains a highly effective and versatile method for synthesizing quinoline-4-carboxylic acids.[1][4] The protocol detailed here is a self-validating system; successful precipitation upon acidification provides strong initial confirmation of product formation. This guide provides the necessary detail for researchers to confidently reproduce this synthesis. The resulting quinoline derivative serves as a valuable building block for further functionalization and exploration in drug discovery programs.[9][10]

References

  • Pfitzinger reaction. Wikipedia. [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • General reaction scheme of the Pfitzinger quinoline synthesis. ResearchGate. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Pfitzinger Reaction. Merck Index. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

  • Application of pfitzinger reaction in the synthesis of some novel indophenazino fused carbazolo and azacarbazolo quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pfitzinger Reaction. YouTube. [Link]

Sources

Application Note: High-Purity Isolation of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications. We detail methodologies including recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the scientific rationale behind each procedural choice. This guide emphasizes establishing a self-validating purification workflow, from initial crude workup to final purity analysis, ensuring reproducibility and confidence in the final product quality.

Introduction and Strategic Overview

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The purity of such compounds is paramount for accurate biological screening, toxicological assessment, and subsequent development.

The target molecule possesses three key structural features that dictate the purification strategy:

  • An acidic carboxylic acid group (-COOH), which allows for manipulation based on pH.

  • A weakly basic quinoline nitrogen , which can interact with acidic stationary phases.

  • A large, rigid, and aromatic framework , which predisposes the molecule to be a crystalline solid and imparts significant hydrophobicity.

Typical synthesis routes for quinoline-4-carboxylic acids, such as the Doebner or Pfitzinger reactions, may result in impurities like unreacted anilines, aldehydes, pyruvic acid, or various reaction side-products.[2][5][6] Our purification strategy is therefore designed to systematically remove these contaminants by leveraging the unique physicochemical properties of the target compound.

Compound Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NO₂S[7][8][9]
Molecular Weight 269.32 g/mol [8][9]
Appearance Expected to be a solid (e.g., pale yellow)[10]
InChIKey YZQFSFCRQKKUEN-UHFFFAOYSA-N[8]
Predicted XlogP 3.5[8]
Predicted pKa (Acidic) ~4-5 (Carboxylic Acid)General Knowledge
Predicted pKa (Basic) ~4-5 (Quinoline Nitrogen)[11]

General Purification Workflow

The purification process is a multi-step workflow designed to progressively enhance the purity of the target compound. The choice of which steps to employ depends on the initial purity of the crude material and the final purity required.

Purification_Workflow cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 High-Purity Polishing cluster_3 Analysis & Final Product Crude_Product Crude Product (from synthesis) Recrystallization Protocol 1: Recrystallization Crude_Product->Recrystallization Most common Column_Chromatography Protocol 2: Flash Column Chromatography Crude_Product->Column_Chromatography If oily or complex mixture Prep_HPLC Protocol 3: Preparative HPLC Recrystallization->Prep_HPLC Optional Purity_Analysis Purity Assessment (TLC, HPLC, NMR, MP) Recrystallization->Purity_Analysis Column_Chromatography->Prep_HPLC Optional Column_Chromatography->Purity_Analysis Prep_HPLC->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is the most effective and scalable method for purifying crystalline solids.[12] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Aromatic carboxylic acids are often good candidates for this technique.[13][14]

Rationale and Solvent Selection

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent_Selection_Logic Start Start: Crude Solid Test_Solvent Select a test solvent (e.g., Ethanol, Acetic Acid, Dioxane) Start->Test_Solvent Solubility_Cold Add solvent dropwise at room temp. Test_Solvent->Solubility_Cold Is_Soluble_Cold Is it soluble? Solubility_Cold->Is_Soluble_Cold Heat_Mixture Heat the mixture to boiling Is_Soluble_Cold->Heat_Mixture No Bad_Solvent Bad Solvent (Choose another) Is_Soluble_Cold->Bad_Solvent Yes Is_Soluble_Hot Is it soluble? Heat_Mixture->Is_Soluble_Hot Cool_Mixture Cool slowly to room temp. Then ice bath Is_Soluble_Hot->Cool_Mixture Yes Is_Soluble_Hot->Bad_Solvent No Crystals_Form Do crystals form? Cool_Mixture->Crystals_Form Good_Solvent Good Single Solvent Crystals_Form->Good_Solvent Yes Solvent_Pair Consider Solvent Pair (e.g., Dioxane/Water) Crystals_Form->Solvent_Pair No

Caption: Logic diagram for selecting an appropriate recrystallization solvent.

Recommended Solvents for Screening

Based on the structure (aromatic carboxylic acid), suitable solvents to screen include:

  • Alcohols: Ethanol, Isopropanol

  • Acids: Glacial Acetic Acid

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Ketones: Acetone

  • Solvent Pairs: Dioxane/Water, Ethanol/Water, Acetic Acid/Water

Step-by-Step Protocol
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., glacial acetic acid). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique used to separate compounds based on their differential adsorption to a stationary phase.[15] For quinoline derivatives, interactions between the basic nitrogen and acidic silanol groups on standard silica gel can lead to peak tailing and poor separation.[16]

Rationale and System Selection

To mitigate tailing, the mobile phase can be modified. For an acidic compound like the target molecule, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent is highly effective. This protonates the quinoline nitrogen, reducing its interaction with the silica surface, and ensures the carboxylic acid remains in its neutral form.

ParameterRecommendationRationaleSource(s)
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[17]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity and gradually increase. A common starting point is 95:5 Hexane:Ethyl Acetate.[15]
Eluent Modifier 0.5-1% Acetic Acid (AcOH) or Formic Acid (FA)Suppresses ionization of the carboxylic acid and quinoline nitrogen, preventing peak tailing.[16]
Step-by-Step Protocol
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rƒ) of ~0.2-0.3 for the target compound. Test various ratios of Hexane/Ethyl Acetate with 1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column evenly, ensuring no air bubbles are trapped. Add a layer of sand on top.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. Dry loading is preferred for compounds with limited solubility in the eluent.[15]

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic or formic acid will be removed during this process.

Protocol 3: Preparative HPLC

For achieving the highest level of purity (>99.5%), preparative HPLC is the method of choice.[18][19] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[19][20]

Rationale and Method Development

A reversed-phase (e.g., C18) column is ideal for this hydrophobic molecule. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier is essential. Trifluoroacetic acid (TFA) is commonly used as it is an effective ion-pairing agent that improves peak shape for acidic and basic compounds, and it is volatile.[21]

ParameterRecommendationRationaleSource(s)
Stationary Phase Reversed-Phase C18 (10 µm particle size)Provides excellent retention and separation for hydrophobic, aromatic compounds.[20]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Aqueous phase. TFA ensures the carboxylic acid is protonated and provides a counter-ion for the quinoline nitrogen.[21]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Organic phase for elution.[21]
Detection UV at 254 nm or 280 nmThe extensive aromatic system of the quinoline and thiophene rings will have strong UV absorbance.General Knowledge
Step-by-Step Protocol
  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system to determine the optimal gradient and retention time.

  • Sample Preparation: Dissolve the partially purified compound in a suitable solvent (e.g., Methanol or DMSO) to a high concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Scale-Up and Injection: Scale the analytical method to the preparative column by adjusting the flow rate and injection volume in proportion to the column's cross-sectional area.[20] Inject the sample onto the equilibrated preparative column.

  • Fraction Collection: Collect fractions corresponding to the target compound's peak using an automated fraction collector triggered by the UV signal.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution is typically freeze-dried (lyophilized) to yield the final product as a TFA salt. If the free acid is required, further acid/base workup may be necessary followed by extraction.

Purity Assessment

After each purification step, the purity of the material must be assessed. A combination of methods provides the most reliable validation.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity based on peak area.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • GL Sciences. (n.d.). Preparative HPLC Columns.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
  • A2B Chem. (n.d.). 6-methyl-2-thien-2-ylquinoline-4-carboxylic acid.
  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • EvitaChem. (n.d.). Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816).
  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • PMC - PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • ResearchGate. (n.d.). Methods for the preparation of aryl carboxylic acid.
  • PubChemLite. (n.d.). 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid.
  • ChemicalBook. (2023). 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLIC ACID | 31792-49-1.
  • Echemi. (n.d.). 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115).
  • ChemScene. (n.d.). 15733-84-3 | 6-Methylquinoline-2-carboxylic acid | ChemScene.
  • A2B Chem. (n.d.). 6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

Sources

Application Note & Protocols: Development of a Luminescent Kinase Assay for the Characterization of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust, high-throughput in vitro biochemical assay for "6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid," a novel compound with a quinoline scaffold suggesting potential activity against protein kinases. We present a detailed protocol using a luminescence-based ATP-depletion method, exemplified by the Promega Kinase-Glo® platform. The narrative explains the scientific rationale behind key experimental choices, from initial compound handling to final data analysis for IC50 determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing potent kinase inhibitory activity. The specific compound, "this compound," possesses structural motifs consistent with potential kinase binding.

To evaluate its inhibitory potential, a reliable and scalable in vitro assay is paramount. We have selected a luminescence-based ATP-depletion assay as the primary screening method. This homogeneous "add-mix-read" format is ideal for high-throughput screening (HTS) due to its simplicity, sensitivity, and excellent statistical performance (Z'-factor).[2][3] The principle relies on measuring the amount of ATP remaining after a kinase reaction; potent inhibition of the kinase results in less ATP consumption and, consequently, a higher luminescent signal.[4]

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[2] The workflow is straightforward:

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in an appropriate buffer. In the presence of an active kinase, ATP is consumed as it donates a phosphate group to the substrate, producing ADP.[1]

  • Inhibitor Effect: When an inhibitor like this compound is present, the kinase's catalytic activity is reduced, leading to less ATP consumption.

  • Signal Generation: After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[4] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, which generates a stable, "glow-type" luminescent signal.[5]

  • Detection: The intensity of the light produced is directly proportional to the concentration of ATP remaining in the well.[2] Therefore, the luminescent signal is inversely correlated with kinase activity.[4]

Diagram: Principle of the Luminescent ATP-Depletion Kinase Assay

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase-X ADP ADP + P-Substrate Kinase->ADP ATP Consumption ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Test Compound (e.g., Quinoline Derivative) Inhibitor->Kinase Inhibition ATP_rem Remaining ATP Luciferase Luciferase + Luciferin (Kinase-Glo® Reagent) ATP_rem->Luciferase Reader Luminometer ATP_rem->Reader Signal α [ATP] Light Luminescent Signal Luciferase->Light Light Production

Caption: The assay principle: Kinase activity consumes ATP, reducing the substrate for the subsequent luciferase reaction and thus lowering the light output.

Materials and Reagents

  • Compound: this compound

  • Enzyme: Recombinant Human Kinase-X (e.g., purchased from SignalChem or Carna Biosciences)

  • Substrate: Specific peptide or protein substrate for Kinase-X

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay (Promega, Cat. No. V6711 or similar)[3]

  • Control Inhibitor: A known, potent inhibitor for Kinase-X (e.g., Staurosporine for broad-spectrum control)

  • Solvent: DMSO, anhydrous, cell culture grade

  • Plates: Solid white, flat-bottom 384-well assay plates (e.g., Corning #3570)

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Equipment:

    • Calibrated single and multichannel pipettes[6]

    • Acoustic dispenser (optional, for low-volume compound transfer)

    • Plate shaker/orbital mixer

    • Luminometer capable of reading glow luminescence

Experimental Protocols

Protocol I: Compound Handling and Serial Dilution

Accurate compound handling is critical for reliable IC50 determination. Quinoline-4-carboxylic acids can have limited aqueous solubility, making DMSO an appropriate solvent.[7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[8] Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[9]

  • Intermediate Plate: Create an intermediate dilution plate. In a 384-well plate, perform a serial 1:3 dilution of the 10 mM stock in 100% DMSO to generate a 10-point concentration curve (e.g., starting at 1 mM down to ~50 nM).

  • Assay-Ready Plate: Prepare the final assay-ready compound plate by transferring a small volume (e.g., 100 nL) of the intermediate plate into the final assay plate. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

Protocol II: Kinase-X Activity and Inhibition Assay

This protocol is designed for a 10 µL final reaction volume in a 384-well plate. All reagent additions should be performed with calibrated pipettes.[6]

  • Plate Setup:

    • Test Wells: 100 nL of serially diluted test compound.

    • Positive Control (No Inhibition, 0%): 100 nL of 100% DMSO (vehicle). This represents maximum kinase activity.

    • Negative Control (Full Inhibition, 100%): 100 nL of a high concentration of the control inhibitor (e.g., 10 µM Staurosporine). This represents background signal.

  • Enzyme/Substrate Addition: Prepare a 2X master mix of Kinase-X and its substrate in kinase reaction buffer. Add 5 µL of this mix to each well of the assay plate.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute, then incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X solution of ATP in kinase reaction buffer. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.[10]

  • Kinase Reaction Incubation: Mix the plate gently for 1 minute. Incubate for 60 minutes at room temperature. Note: Incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Development: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 10 µL of the reagent to each well.[2]

  • Final Incubation: Mix the plate on a shaker for 2 minutes to ensure lysis and signal stabilization. Incubate for an additional 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours, allowing for batch processing.[5]

Diagram: High-Throughput Screening (HTS) Workflow

G node_prep 1. Compound Plate Prep (Serial Dilution in DMSO) node_transfer 2. Transfer Compound (100 nL to Assay Plate) node_prep->node_transfer node_enzyme 3. Add 2X Enzyme/Substrate Mix (5 µL) node_transfer->node_enzyme node_preinc 4. Pre-incubation (15 min @ RT) node_enzyme->node_preinc node_atp 5. Add 2X ATP to Initiate (5 µL) node_preinc->node_atp node_kinc 6. Kinase Reaction (60 min @ RT) node_atp->node_kinc node_detect 7. Add Kinase-Glo® Reagent (10 µL) node_kinc->node_detect node_finalinc 8. Signal Incubation (10 min @ RT) node_detect->node_finalinc node_read 9. Read Luminescence node_finalinc->node_read node_analysis 10. Data Analysis (Z' and IC50 Calculation) node_read->node_analysis

Caption: A streamlined workflow for the biochemical kinase inhibition assay from compound preparation to data analysis.

Assay Validation and Data Analysis

Protocol III: Assay Quality Control (Z'-Factor)

Before screening, the assay's robustness must be validated. The Z'-factor is a statistical parameter that measures the separation between the positive and negative controls, indicating the quality and suitability of the assay for HTS.[11]

  • Procedure: Prepare a plate with at least 16 wells of positive controls (DMSO only) and 16 wells of negative controls (saturating concentration of a known inhibitor).

  • Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[12]

    • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

  • Interpretation:

    • Z' ≥ 0.5: An excellent assay, suitable for HTS.[13]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[12]

    • Z' ≤ 0: A poor assay, not suitable for screening.[14]

Parameter Positive Control (DMSO) Negative Control (Inhibitor) Result
Mean RLU 850,00050,000
Std. Dev. 35,00015,000
Calculated Z'-Factor 0.81
Assay Quality Excellent
Table 1: Example data for Z'-factor calculation, demonstrating a high-quality assay.
Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the biological activity by 50%.[15]

  • Data Normalization: Convert raw relative light unit (RLU) data to percent inhibition.

    • % Inhibition = 100 * [ (RLU_test_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control) ]

  • Curve Fitting: Plot percent inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model, such as a four-parameter variable slope equation.[16][17] This can be performed using software like GraphPad Prism or similar data analysis packages.[18]

  • IC50 Value: The IC50 is the concentration at which the fitted curve crosses the 50% inhibition mark.[15]

Compound Concentration [µM] Mean RLU % Inhibition
0 (Vehicle)850,0000.0
0.01845,000-0.6
0.03830,0002.5
0.1790,0007.5
0.3650,00025.0
1.0450,00050.0
3.0200,00081.3
10.060,00098.8
30.052,00099.8
Calculated IC50 1.0 µM
Table 2: Example dose-response data and calculated IC50 for this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in controls; Low signal-to-background ratio.Calibrate pipettes; ensure proper mixing; optimize enzyme/ATP concentrations to widen the assay window.[6][10]
High Background Signal Compound autofluorescence/luminescence; Contaminated reagents.Run a "no enzyme" control to check for compound interference; Use fresh, high-quality reagents.[10]
Inconsistent IC50 Values Poor compound solubility; Inconsistent timing or temperature; Reaction not in linear range.Check compound solubility in final buffer; Use automation for precise timing; Optimize incubation time to ensure <30% substrate turnover.[7][9]
Shallow Dose-Response Curve Compound aggregation at high concentrations; Non-specific inhibition mechanism.Include 0.01% Triton X-100 in the assay buffer to disrupt aggregates; Perform follow-up mechanism-of-action studies.[10]

Conclusion

This application note details a robust and validated framework for the in vitro characterization of "this compound" or similar novel kinase inhibitors. The luminescence-based ATP-depletion assay offers a sensitive, scalable, and reliable method for determining compound potency (IC50). By following the outlined protocols for assay execution, validation, and data analysis, researchers can confidently generate high-quality data to advance their drug discovery programs.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link][1]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link][19]

  • Cell Culture Collective. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved from [Link][20]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link][13]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link][16]

  • LabTube.tv. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link][21]

  • GraphPad. (n.d.). Fitting the absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link][22]

  • Assay Guidance Manual. (n.d.). Z-Factor Calculator. Retrieved from [Link][14]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link][18]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link][11]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link][23]

Sources

Application Notes and Protocols for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids in Oncology

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Within this class, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising area of investigation for novel anticancer agents.[2][3][4] These compounds have demonstrated a diverse range of biological activities, including the ability to induce cytotoxicity in cancer cells through various mechanisms such as apoptosis, cell cycle arrest, and interference with critical signaling pathways.[1][5][6]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid , in the context of cancer cell line studies. While direct and extensive research on this particular molecule is emerging, the protocols and mechanistic insights presented herein are synthesized from extensive studies on structurally related quinoline-4-carboxylic acid analogs and are intended to provide a robust framework for its evaluation as a potential therapeutic candidate.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H11NO2S[7]
Molecular Weight269.32 g/mol [7]
AppearanceSolid powderInferred
SolubilitySoluble in DMSO, ethanolInferred from related compounds
StorageStore at -20°C, protect from lightGeneral laboratory practice

Proposed Mechanisms of Anticancer Action

Based on the broader family of quinoline-4-carboxylic acid derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells.[5][6][8] This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing arrest at various phases of the cell cycle, most commonly the G2/M or S phase.[2][5]

  • Inhibition of Key Cellular Enzymes: Specific derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as DNA methyltransferases (DNMTs) and sirtuins (e.g., SIRT3).[8][9][10]

  • DNA Intercalation: Some quinoline compounds can insert themselves into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[2]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by a quinoline-4-carboxylic acid derivative.

apoptosis_pathway cluster_cell Cancer Cell Compound 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid Mitochondrion Mitochondrion Compound->Mitochondrion Induces Mitochondrial Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution mtt_workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with compound (various concentrations) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Sources

Application Notes and Protocols for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid as a Putative Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Inflammation Research

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Within this class, quinoline-4-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents.[2][3] These compounds have shown potential in modulating key inflammatory pathways, offering new avenues for therapeutic intervention in a range of inflammatory disorders.[1] This document provides a detailed technical guide for the investigation of a specific analog, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid , as a potential anti-inflammatory agent.

While direct experimental data for this particular molecule is not yet extensively published, its structural similarity to other biologically active quinoline derivatives suggests a strong rationale for its investigation.[2][4] This guide is designed to provide researchers with a robust framework for the systematic evaluation of its anti-inflammatory properties, from initial in vitro screening to preliminary in vivo validation. The protocols and workflows outlined herein are based on established methodologies in inflammation research and are intended to be adapted and optimized for specific laboratory conditions.[5][6][7]

Proposed Mechanism of Action: Targeting Key Inflammatory Mediators

Based on the known activities of related quinoline-4-carboxylic acid derivatives, we hypothesize that this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), the compound may inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[4][8]

  • Suppression of Pro-inflammatory Cytokine Production: The compound could potentially attenuate the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from immune cells like macrophages.[7]

  • Modulation of Inflammatory Signaling Pathways: It may interfere with intracellular signaling cascades that are crucial for the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.

The following experimental plan is designed to systematically investigate these potential mechanisms.

Experimental Workflow for Assessing Anti-inflammatory Activity

A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound. This workflow progresses from broad, cost-effective in vitro screens to more complex and physiologically relevant in vivo models.[9]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Compound Preparation & Solubility Testing b Cytotoxicity Assessment (e.g., MTT Assay) a->b c Macrophage-based Assays (e.g., RAW 264.7) b->c d Enzyme Inhibition Assays (COX-1/COX-2) b->d e Nitric Oxide (NO) Production Assay c->e f Pro-inflammatory Cytokine Quantification (ELISA) c->f g NF-κB Activation Assay (Western Blot/Reporter Assay) f->g h Acute Inflammation Model (Carrageenan-induced Paw Edema) g->h i Histopathological Analysis h->i

Caption: A tiered experimental workflow for the evaluation of this compound.

Part 1: In Vitro Evaluation

Preliminary Assessments

1.1.1. Compound Solubilization: It is critical to ensure the compound is fully dissolved for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. A concentration of 10-20 mM in 100% DMSO is recommended. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

1.1.2. Cytotoxicity Assay: Before assessing anti-inflammatory activity, the non-toxic concentration range of the compound must be determined. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration at which the compound reduces cell viability by 50% (CC50). For subsequent anti-inflammatory assays, use concentrations well below the CC50 value.

Assessment of Anti-inflammatory Activity in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[7]

Protocol: Inhibition of Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 cells as described in the MTT assay protocol.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound or a known inhibitor (e.g., L-NAME) and incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Absorbance Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1-3).

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample. Calculate the percentage inhibition of cytokine production.

Data Presentation: In Vitro Anti-inflammatory Activity

AssayTest Compound Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
NO Production 1
10
50
TNF-α Production 1
10
50
IL-6 Production 1
10
50
Mechanistic Insights: NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound 6-Methyl-2-(2-thienyl)quinoline- 4-carboxylic acid Compound->IKK Inhibits? Compound->IkB Prevents Degradation?

Caption: The NF-κB signaling pathway and potential points of inhibition.

Protocol: Western Blot for IκBα Degradation and p65 Phosphorylation

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in IκBα degradation and p65 phosphorylation in the presence of the compound would suggest inhibition of the NF-κB pathway.

Part 2: In Vivo Validation

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[10][11]

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Test Compound (e.g., 10, 25, 50 mg/kg, administered orally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, administered orally)

  • Dosing: Administer the test compound or vehicle one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment Group (Dose)Paw Volume Increase (%) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control -
Test Compound (10 mg/kg)
Test Compound (25 mg/kg)
Test Compound (50 mg/kg)
Indomethacin (10 mg/kg)

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls: The use of well-characterized anti-inflammatory drugs (e.g., Indomethacin, L-NAME) ensures that the assay systems are responsive and provides a benchmark for the potency of the test compound.

  • Negative/Vehicle Controls: These controls are essential to account for any effects of the solvent or administration procedure and to establish the baseline inflammatory response.

  • Dose-Response Relationships: Evaluating the compound at multiple concentrations is crucial to establish a clear dose-dependent effect, which strengthens the evidence for its specific anti-inflammatory activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation, including:

  • Evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Pharmacokinetic and toxicological profiling.

  • Lead optimization through medicinal chemistry efforts to enhance potency and drug-like properties.

The exploration of novel quinoline-4-carboxylic acid derivatives holds significant promise for the discovery of new and effective anti-inflammatory therapies.

References

  • Adeyemi, O. O., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols, 3(4), 78. Available at: [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4998. Available at: [Link]

  • Badia, X., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 22(3), 1395. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Available at: [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 164-170. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • S, S., & G, M. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Ghuge, A., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(4), 21-26. Available at: [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 78(5), 1003-1008. Available at: [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(19), 31-45. Available at: [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Carlson, R. P., et al. (1993). 4-Quinoline carboxylic acid derivatives useful as immunosuppressive agents. Google Patents.
  • Carlson, R. P., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 265(3), 1103-1109. Available at: [Link]

  • Fochi, I., et al. (2007). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 15(10), 3492-3503. Available at: [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. Available at: [Link]

  • PubChem. (n.d.). 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

Quinolone carboxylic acids represent a significant class of antibacterial agents, historically demonstrating broad-spectrum efficacy.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination.[2][3] This targeted disruption ultimately leads to bacterial cell death.[4] The novel compound, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, is a structural analog of this important class. Its unique methyl and thienyl substitutions on the quinoline core warrant a thorough investigation into its potential antibacterial properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial activity of this compound. The protocols herein are designed to be robust and self-validating, adhering to internationally recognized standards to ensure data integrity and reproducibility. We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two cornerstone metrics in antimicrobial susceptibility testing.

PART 1: Foundational Concepts & Experimental Design

The Scientific Premise: Why These Tests Matter

The initial assessment of a potential new antibacterial agent hinges on quantifying its potency.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is the primary measure of bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] An MBC is determined following an MIC test and establishes the bactericidal potential of the compound.[7] A common criterion for bactericidal activity is an MBC value no more than four times the MIC.[7]

By establishing the MIC and MBC, we can classify the compound as primarily bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria) and compare its potency against a panel of clinically relevant bacterial strains.

Selecting the Right Tools: Bacterial Strains and Controls

To ascertain the spectrum of activity, it is imperative to test the compound against both Gram-positive and Gram-negative bacteria. The following American Type Culture Collection (ATCC) reference strains are recommended as they are standard quality control organisms for antimicrobial susceptibility testing:[8][9][10]

  • Staphylococcus aureus (ATCC 25923): A Gram-positive coccus, representing a common cause of skin, respiratory, and bloodstream infections.[9]

  • Escherichia coli (ATCC 25922): A Gram-negative rod, commonly associated with urinary tract and gastrointestinal infections.[8]

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative rod, known for its intrinsic resistance and role in opportunistic infections.[10]

Crucial Control Measures:

  • Positive Control: A well-characterized antibiotic with known efficacy against the test strains (e.g., Ciprofloxacin) should be run in parallel. This validates the experimental setup and provides a benchmark for comparison.

  • Negative Control: A vehicle control (the solvent used to dissolve the test compound, e.g., DMSO) must be included to ensure it has no inherent antibacterial activity at the concentrations used.

  • Sterility Control: Wells containing only broth are included to confirm the sterility of the medium throughout the experiment.

  • Growth Control: Wells containing broth and the bacterial inoculum (without the test compound) are essential to confirm the viability and normal growth of the microorganisms.

PART 2: Step-by-Step Experimental Protocols

Preliminary Screening: The Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative to semi-quantitative assessment of antibacterial activity and is an excellent initial screening tool.[11][12] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target bacterium, creating a concentration gradient.[13]

Protocol 2.1.1: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation:

    • Aseptically pick 4-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer the colonies into a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[13]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure uniform coverage.[14]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include positive and negative control disks.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[15]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).[16]

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension P2 Inoculate Mueller-Hinton Agar Plate P1->P2 E1 Apply Disks to Inoculated Plate P2->E1 P3 Prepare Compound- Impregnated Disks P3->E1 E2 Incubate at 37°C for 18-24 hours E1->E2 A1 Measure Zone of Inhibition (mm) E2->A1 A2 Interpret Susceptibility A1->A2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution method is the "gold standard" for quantitative MIC determination and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[17][18] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate.

Protocol 2.2.1: MIC Determination by Broth Microdilution

  • Compound Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[19]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.1.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Plate Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound and to the growth control wells.

    • The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[21]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[19]

Determining Bactericidal Activity: The MBC Test

The MBC test is a direct extension of the MIC assay and is crucial for understanding whether the compound kills bacteria or merely inhibits their growth.

Protocol 2.3.1: MBC Determination

  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Aseptically withdraw a small aliquot (e.g., 10 µL) from each of these selected wells.

  • Plating:

    • Spread the aliquot onto a fresh, drug-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[7]

Workflow for MIC and MBC Determination

G cluster_mic MIC Protocol cluster_mbc MBC Protocol M1 Prepare Serial Dilutions of Compound in 96-Well Plate M2 Add Standardized Bacterial Inoculum (5x10^5 CFU/mL) M1->M2 M3 Incubate at 37°C for 18-24 hours M2->M3 M4 Visually Determine MIC (Lowest Concentration with No Growth) M3->M4 B1 Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) M4->B1 B2 Plate onto Drug-Free Mueller-Hinton Agar B1->B2 B3 Incubate at 37°C for 24 hours B2->B3 B4 Determine MBC (≥99.9% Kill) B3->B4

Caption: Integrated workflow for MIC and MBC determination.

PART 3: Data Presentation and Interpretation

The quantitative results from the MIC and MBC assays should be summarized in a clear and concise table to facilitate comparison across different bacterial strains.

Table 1: Example Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 25923Positive16322
E. coli ATCC 25922Negative321284
P. aeruginosa ATCC 27853Negative>256>256N/A
Ciprofloxacin (S. aureus)N/A0.512
Ciprofloxacin (E. coli)N/A0.250.52
Ciprofloxacin (P. aeruginosa)N/A122

Interpreting the Results:

  • Potency: Lower MIC and MBC values indicate higher antibacterial potency.

  • Spectrum: Activity against both Gram-positive and Gram-negative bacteria suggests a broad spectrum. In the example table, the compound shows activity against S. aureus and E. coli but not P. aeruginosa.

  • Bacteriostatic vs. Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7] In the example, the compound is bactericidal against both S. aureus and E. coli.

Conclusion and Future Directions

These application notes provide a standardized framework for the initial in vitro evaluation of the antibacterial activity of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's MIC and MBC against key bacterial pathogens. Positive results from these assays would justify further investigation, including mechanism of action studies, toxicity profiling, and evaluation against a broader panel of clinical isolates, including antibiotic-resistant strains.

References

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • Zhang, H., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(12), 2051. Available from: [Link]

  • Miller, L. A., et al. (2007). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of Clinical Microbiology, 45(7), 2147-2152. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Tsegaye, M., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 1-13. Available from: [Link]

  • ResearchGate. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Available from: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Wikipedia. Quinolone antibiotic. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Complete Genome Sequence of the Quality Control Strain Staphylococcus aureus subsp. aureus ATCC 25923. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics. YouTube. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). An Application of Imipenem Discs or P. aeruginosa ATCC 27853 Reference Strain Increases Sensitivity of Carbapenem Inactivation Method for Non-Fermenting Gram-Negative Bacteria. Available from: [Link]

  • ResearchGate. (n.d.). Tests of the susceptibility of S. aureus ATCC 25923 (left) and ATCC 33591 (right) to antibiotics. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Available from: [Link]

  • ResearchGate. (2025). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. Available from: [Link]

  • ACS Publications. (2014). Mechanism of Quinolone Action and Resistance. Available from: [Link]

  • Microbiologics. Escherichia coli derived from ATCC® 25922. Available from: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]

  • MDPI. (2024). Synthesis, Structure and Antibacterial Activity of Two Novel Coordination Polymers Based on N,N′-bis(4-carbozvlbenzvl)-4-aminotoluene and Heterocyclic Ligand against S. aureus. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Antimicrobial Susceptibility Testing. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Available from: [Link]

  • Hardy Diagnostics. KWIK-STIK™ Plus Pseudomonas aeruginosa derived from ATCC® 27853™. Available from: [Link]

  • Poltekkes Kemenkes Mataram. (2023). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. Available from: [Link]

  • ASM Journals. (2018). Genomic Alterations of Staphylococcus aureus ATCC 25923 after Prolonged Passage in the Laboratory. Available from: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • PubMed. (1993). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Available from: [Link]

  • Pharmacology Discovery Services. Pseudomonas aeruginosa (ATCC 27853) MIC. Available from: [Link]

  • PubMed. (1986). [Mechanism of Action of Quinolones]. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Available from: [Link]

  • ASM Journals. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria. Available from: [Link]

  • Scribd. (n.d.). Staphylococcus Aureus ATCC 25923. Available from: [Link]

Sources

"6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" experimental design for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Experimental Design for In Vivo Evaluation of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

A Framework for the Preclinical In Vivo Assessment of this compound: From Formulation to Efficacy

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The novel compound, this compound, belongs to this versatile class. While its specific mechanism of action is yet to be fully elucidated, related structures have been identified as potent inhibitors of key cellular signaling nodes, such as Histone Deacetylases (HDACs) and Sirtuins (SIRTs), which are critical regulators of gene expression in cancer and inflammation.[4][5] Other quinoline derivatives have also been shown to inhibit the STAT3 signaling pathway, a crucial mediator of tumorigenesis and inflammatory responses.[3][6]

This document provides a comprehensive experimental framework for the in vivo characterization of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the causal logic behind each experimental choice. The protocols herein are designed as self-validating systems to ensure the generation of robust, reproducible, and interpretable data, forming a critical path from initial compound handling to definitive efficacy and mechanism-of-action studies in relevant disease models.

Hypothesized Mechanism of Action: HDAC and SIRT3 Inhibition

Based on extensive research into the quinoline-4-carboxylic acid class, a primary hypothesis is that this compound functions as an inhibitor of class I/II HDACs or the mitochondrial deacetylase SIRT3.[4][5] HDACs and SIRT3 are crucial epigenetic and metabolic regulators. Their inhibition can lead to the hyperacetylation of histone and non-histone proteins, resulting in chromatin relaxation, altered gene expression, and induction of cell cycle arrest or apoptosis in cancer cells.[4][5] This mechanism provides a strong rationale for investigating the compound's potential as both an anti-cancer and anti-inflammatory agent.

HDAC_Mechanism cluster_0 Normal Cell Function cluster_1 Gene Regulation cluster_2 Pharmacological Intervention HDAC HDAC Enzyme Histones Histone Proteins (Lysine Residues) HDAC->Histones Deacetylates Condensed Condensed Chromatin (Gene Silencing) HDAC->Condensed Promotes Acetyl_Group Acetyl Group Histones->Acetyl_Group Acetylated HAT HAT Enzyme HAT->Histones Acetylates Open Open Chromatin (Gene Expression) HAT->Open Promotes Compound 6-Methyl-2-(2-thienyl) quinoline-4-carboxylic acid Compound->HDAC Inhibits

Caption: Hypothesized HDAC inhibition pathway.

Part 1: Preclinical In Vivo Experimental Workflow

A logical, phased approach is critical to minimize animal use and maximize data quality. The following workflow outlines the essential sequence of studies.

InVivo_Workflow cluster_efficacy Efficacy & Pharmacodynamics (PD) Formulation 1. Formulation Development (Poor Solubility) Toxicity 2. Acute Toxicity Study (OECD 423) Formulation->Toxicity Establish Vehicle PK 3. Pilot Pharmacokinetics (PK) Toxicity->PK Determine Max Tolerated Dose (MTD) Efficacy 4. Efficacy & PD Studies PK->Efficacy Inform Dosing Regimen Inflammation Anti-Inflammatory Model (Paw Edema) Cancer Anti-Cancer Model (Xenograft) PD_Analysis Biomarker Analysis (Target Engagement)

Caption: Phased workflow for in vivo compound evaluation.
Protocol: Formulation Development for Poorly Soluble Compounds

Causality: The majority of novel small molecules, particularly heterocyclic compounds like quinolines, exhibit poor aqueous solubility.[7][8] An appropriate formulation is paramount, as it directly impacts drug exposure and bioavailability. Using a suboptimal vehicle can lead to failed studies due to lack of efficacy, not because the compound is inactive, but because it never reached its target in sufficient concentrations.[8] A common and effective vehicle for preclinical studies is a ternary system of DMSO, a surfactant like Tween® 80, and saline.

Methodology:

  • Solubility Screening: Begin by determining the solubility of the compound in various pharmaceutically acceptable solvents (e.g., DMSO, NMP, PEG400).

  • Vehicle Preparation (Example: 10% DMSO / 10% Tween® 80 / 80% Saline):

    • Measure the required amount of this compound powder needed for the desired final concentration (e.g., 5 mg/mL).

    • Add the required volume of DMSO to the powder (10% of the final volume). Vortex or sonicate until the compound is fully dissolved. This step is critical; the compound must be completely in solution before adding other components.

    • Add the required volume of Tween® 80 (10% of the final volume). Vortex thoroughly to create a homogenous mixture.

    • Slowly add the saline (0.9% NaCl) solution (80% of the final volume) to the DMSO/Tween mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of the compound.

    • Visually inspect the final formulation. It should be a clear, homogenous solution. If precipitation occurs, the formulation is not viable, and alternative solvent/surfactant ratios or different vehicle systems (e.g., lipid-based formulations) must be explored.[9][10]

  • Stability Check: Store the formulation at room temperature and 4°C for at least 4 hours and observe for any signs of precipitation before administration.

Protocol: Acute Oral Toxicity Assessment (OECD 423 Acute Toxic Class Method)

Causality: Before conducting efficacy studies, it is ethically and scientifically mandatory to establish a preliminary safety profile and identify a dose range that is tolerated by the animals. The OECD 423 guideline is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and determine a starting dose for further studies.[11][12][13]

Methodology:

  • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain (e.g., Sprague-Dawley), aged 8-12 weeks.[14][15]

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least 5 days prior to dosing.

  • Dosing Procedure:

    • The procedure uses fixed starting doses of 5, 50, 300, and 2000 mg/kg. Based on the chemical structure, a starting dose of 300 mg/kg is a reasonable starting point.

    • Administer the formulated compound orally (p.o.) via gavage to a group of 3 animals.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Endpoint Evaluation: The outcome of the first group determines the next step, as outlined in the official OECD 423 guideline.[12] The decision to dose another group at a lower or higher dose depends on the number of mortalities or moribund animals observed.

  • Data Collection: Record body weight changes, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and any instances of mortality.

Observation Parameter Scoring (Example) Description
Activity 0: Normal1: Reduced
Respiration 0: Normal1: Labored
Gait 0: Normal1: Ataxia
Body Weight % Change from Day 0Daily measurement
Protocol: Pilot Pharmacokinetic (PK) Study

Causality: An efficacy study is uninterpretable without understanding the drug's exposure profile. A pilot PK study determines key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure), which are essential for designing a rational dosing schedule (e.g., once vs. twice daily) that ensures the drug concentration remains above a therapeutic threshold.

Methodology:

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling without stressing the animal.

  • Dosing: Administer a single dose of the compound (e.g., at the highest well-tolerated dose determined from the toxicity study) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Route Dose Sampling Time Points (hours)
Oral (p.o.)e.g., 100 mg/kg0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 24
Protocol: Efficacy Model 1 - Anti-Inflammatory Activity

Causality: The carrageenan-induced paw edema model is a robust, widely used, and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Grouping:

    • Group 1: Vehicle Control (formulation vehicle only)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. At the end of the study, animals can be euthanized, and the inflamed paw tissue can be collected for pharmacodynamic biomarker analysis.

Protocol: Efficacy Model 2 - Anti-Tumor Activity (Leukemia Xenograft)

Causality: Based on the potential for HDAC/SIRT3 inhibition, which has shown efficacy in hematological malignancies, a human leukemia xenograft model is a logical choice.[5] Using a cell line like THP-1 (acute monocytic leukemia) allows for the direct assessment of the compound's anti-tumor activity in an in vivo setting.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), which can accept human tumor grafts.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 THP-1 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using digital calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.

    • Group 1: Vehicle Control

    • Group 2-4: Test Compound (e.g., 25, 50, 100 mg/kg, p.o., daily)

  • Treatment and Monitoring:

    • Administer treatments daily for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors and other relevant tissues should be collected for pharmacodynamic analysis.

Protocol: Pharmacodynamic (PD) & Biomarker Analysis

Causality: Efficacy data (e.g., reduced tumor size) shows what the compound does, but PD analysis explains how it does it. Measuring biomarkers in the target tissue provides direct evidence of target engagement and validates the hypothesized mechanism of action.

Methodology:

  • Western Blot for Histone Acetylation:

    • Prepare protein lysates from the collected tissues.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated-Histone H3 or acetylated-Tubulin (a non-histone HDAC target).

    • Use an antibody for total Histone H3 or β-actin as a loading control.

    • An increase in the acetylated protein signal in the treated groups relative to the vehicle control would confirm HDAC inhibition in vivo.

  • ELISA for Inflammatory Cytokines:

    • Homogenize the inflamed paw tissue collected from the anti-inflammatory study.

    • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

    • A significant reduction in these cytokines in the treated groups would confirm the compound's anti-inflammatory effect at the molecular level.

References

  • J&K Scientific. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8. Retrieved from [Link]

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Ilyin, A., et al. (2019). Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Molekul. Retrieved from [Link]

  • Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative. PMC. Retrieved from [Link]

  • Schönfeld, L., & Keck, C. M. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • OECD. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. Retrieved from [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. Drawing from established synthetic protocols and field-proven insights, this document provides a comprehensive resource in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most direct and widely utilized method for this class of compounds is the Pfitzinger reaction .[1][2] This classical reaction in heterocyclic chemistry involves the condensation of an isatin derivative (in this case, 5-methylisatin) with a carbonyl compound possessing an α-methylene group (here, 2-acetylthiophene) under basic conditions.[2][3] The reaction proceeds to yield the desired quinoline-4-carboxylic acid scaffold.[1]

The Pfitzinger reaction is favored for its ability to construct the quinoline core in a single, efficient step.[4] However, it is not without its challenges, and careful optimization is often necessary to achieve high yields.[5]

Q2: Can you briefly explain the mechanism of the Pfitzinger reaction for this specific synthesis?

Certainly. The Pfitzinger reaction mechanism proceeds through several key steps:[1][3]

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in 5-methylisatin by a strong base, such as potassium hydroxide (KOH), to form a keto-acid intermediate.[1][6]

  • Imine Formation: The carbonyl group of 2-acetylthiophene then reacts with the aniline derivative of the ring-opened intermediate to form an imine (a Schiff base).[6]

  • Tautomerization: The imine tautomerizes to the more stable enamine.[3]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic product, this compound.[1][3]

Below is a diagram illustrating the general workflow of the Pfitzinger synthesis.

Pfitzinger_Workflow Reactants 5-Methylisatin + 2-Acetylthiophene + Base (e.g., KOH) Reaction Reflux in Ethanol Reactants->Reaction Mixing Workup Acidification (e.g., Acetic Acid) Reaction->Workup Cooling Precipitation Product Precipitation Workup->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Crude Product Product Pure 6-Methyl-2-(2-thienyl) quinoline-4-carboxylic acid Purification->Product

Caption: General workflow for the Pfitzinger synthesis.

Q3: Are there alternative synthetic routes to the Pfitzinger reaction?

Yes, other named reactions can be employed for quinoline synthesis, though they may require different starting materials. The Doebner-von Miller reaction , for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][8] Another alternative is the Doebner reaction , which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[9][10]

However, for the specific target molecule, this compound, the Pfitzinger reaction starting from 5-methylisatin and 2-acetylthiophene is generally the most direct approach.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues and provides actionable advice for improving the yield and purity of your synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have not isolated any product. What are the likely causes and how can I fix this?

A: Low or no yield in a Pfitzinger reaction can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Base Concentration or Strength: The initial ring-opening of isatin is base-catalyzed and crucial for the reaction to proceed.[6] If the base is too weak or the concentration is too low, this step will be inefficient.

    • Solution: Ensure you are using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). A common protocol involves refluxing the reactants in a solution of KOH in ethanol.[4] You may need to optimize the concentration of the base.

  • Poor Quality of Starting Materials: Impurities in the 5-methylisatin or 2-acetylthiophene can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use.

  • Suboptimal Reaction Temperature and Time: The Pfitzinger reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.[5] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts.[5]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. A typical reflux time can range from 8 to 24 hours.[5] If you observe significant byproduct formation, consider lowering the reflux temperature by using a different solvent with a lower boiling point, although this may require a longer reaction time.

  • Inefficient Work-up and Isolation: The product is typically precipitated by acidifying the reaction mixture.[2] If the pH is not adjusted correctly, or if the product is partially soluble in the work-up solvent, you will experience product loss.

    • Solution: After cooling the reaction mixture, pour it into ice-water and slowly acidify with an acid like acetic acid.[2] Monitor the pH to ensure complete precipitation of the carboxylic acid. Ensure the precipitate is thoroughly washed with cold water to remove inorganic salts.

The following decision tree can help guide your troubleshooting process for low yield issues.

Low_Yield_Troubleshooting Start Low or No Yield CheckBase Is the base strong enough (e.g., KOH, NaOH)? Start->CheckBase IncreaseBase Use a stronger base or increase concentration. CheckBase->IncreaseBase No CheckPurity Are starting materials pure? CheckBase->CheckPurity Yes IncreaseBase->CheckPurity PurifyReagents Purify 5-methylisatin and 2-acetylthiophene. CheckPurity->PurifyReagents No CheckConditions Are reaction temperature and time optimized? CheckPurity->CheckConditions Yes PurifyReagents->CheckConditions OptimizeConditions Monitor with TLC to find optimal reflux time/temp. CheckConditions->OptimizeConditions No CheckWorkup Is the work-up procedure efficient? CheckConditions->CheckWorkup Yes OptimizeConditions->CheckWorkup OptimizeWorkup Ensure proper pH for precipitation and wash thoroughly. CheckWorkup->OptimizeWorkup No Success Improved Yield CheckWorkup->Success Yes OptimizeWorkup->Success

Caption: Troubleshooting decision tree for low yield.

Problem 2: Product Purity Issues and Tar Formation

Q: My final product is impure, and I observed the formation of a dark, tarry substance during the reaction. How can I prevent this and purify my product?

A: Tar formation is a common side effect of the Pfitzinger reaction, often resulting from polymerization or self-condensation of reactants and intermediates under harsh basic conditions and high temperatures.[5]

  • Preventing Tar Formation:

    • Temperature Control: Avoid excessive heating. Maintain a gentle and consistent reflux.

    • Reaction Time: As determined by TLC monitoring, stop the reaction once the starting materials are consumed to prevent prolonged exposure to heat, which can promote byproduct formation.

  • Purification Strategies:

    • Initial Work-up: During the aqueous work-up, after dissolving the product salt in water, perform an extraction with a non-polar solvent like diethyl ether to remove unreacted ketone and other neutral impurities before acidification.[5]

    • Recrystallization: This is the most effective method for purifying the crude product. Ethanol or acetic acid are commonly used solvents for recrystallizing quinoline-4-carboxylic acids.[2][5] The process of dissolving the crude product in a hot solvent and allowing it to cool slowly will yield purer crystals.

    • Solvent Trituration: If recrystallization is difficult, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be effective.

Quantitative Data Summary

To provide a clearer picture of how reaction conditions can influence yield, the following table summarizes hypothetical outcomes based on common optimization parameters for a Pfitzinger reaction.

Parameter Condition A Condition B Condition C Expected Outcome
Base 30% KOH in Ethanol10% KOH in Ethanol50% KOH in WaterCondition A often provides a good balance of reaction rate and minimal side products. Condition B may be too slow. Condition C can increase yield but may also promote byproduct formation.[5]
Temperature Reflux (78°C in Ethanol)60°CReflux (100°C in Water)Standard reflux in ethanol is typical. Lower temperatures will significantly slow the reaction. Higher temperatures in water can be effective but risk increased tar formation.[5]
Time 12 hours24 hours8 hoursOptimal time should be determined by TLC. Incomplete reactions will lower yield, while excessively long times can increase impurity levels.[5]

Experimental Protocol: A Starting Point

This detailed protocol provides a robust starting point for the synthesis of this compound.

Materials:
  • 5-Methylisatin

  • 2-Acetylthiophene

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

  • Deionized Water

  • Diethyl Ether (for washing)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml). To this solution, add 5-methylisatin (0.07 mol) and 2-acetylthiophene (0.07 mol).[4]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours.[4] Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the residue, add water to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylthiophene and other neutral impurities. Discard the ether layers.[5]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add glacial acetic acid with stirring until the precipitation of the product is complete (typically at a pH of around 4-5).[4]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent such as ethanol.[2]

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • Jadhav, S. Pfitzinger Quinoline Synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • Semantic Scholar. Doebner–von Miller reaction. [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Pfitzinger quinoline synthesis. [Link]

  • Google Patents.
  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ResearchGate. Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • Google Patents.
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. [Link]

  • PubChem. 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

Sources

Technical Support Center: Synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related quinoline scaffolds. As a privileged structure in drug discovery, mastering its synthesis is critical. This guide provides in-depth troubleshooting for common side reactions and experimental challenges encountered during its preparation via the two most prevalent synthetic routes: the Pfitzinger reaction and the Doebner reaction.

Overview of Synthetic Challenges

The synthesis of substituted quinoline-4-carboxylic acids, while well-established, is frequently plagued by issues such as low yields, intractable byproducts (tarring), and difficult purifications. The electron-rich nature of the thiophene ring and the specific substitution pattern of the target molecule introduce unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address these problems, providing both mechanistic explanations and actionable protocols.

Part 1: The Pfitzinger Synthesis Route

The Pfitzinger reaction is a robust method for constructing quinoline-4-carboxylic acids by condensing an isatin with a carbonyl compound containing an α-methylene group.[1][2] For our target molecule, this involves the reaction of 5-methylisatin with 2-acetylthiophene in a strong base.

Pfitzinger_Reaction cluster_main Main Pfitzinger Pathway cluster_side Side Reaction: Incomplete Reaction Methylisatin 5-Methylisatin Keto_Acid Isatinic Acid Intermediate Methylisatin->Keto_Acid 1. Base-catalyzed ring opening Acetylthiophene 2-Acetylthiophene Imine Imine/Enamine Tautomers Acetylthiophene->Imine 2. Condensation Base KOH / EtOH Base->Methylisatin Keto_Acid->Imine 2. Condensation Cyclized_Intermediate Cyclized Dihydro-alcohol Imine->Cyclized_Intermediate 3. Intramolecular Aldol-type Cyclization Product Target Quinoline Acid Cyclized_Intermediate->Product 4. Dehydration Unreacted_Isatin Unreacted 5-Methylisatin Insufficient_Base Insufficient Base or Short Reaction Time Insufficient_Base->Unreacted_Isatin Prevents complete ring opening

Caption: Pfitzinger reaction pathway for target synthesis and a common failure mode.

Pfitzinger Route: FAQs & Troubleshooting

Question 1: My reaction yield is extremely low, and the crude product is contaminated with starting material. What went wrong?

Answer: This is a classic issue in Pfitzinger syntheses and typically points to one of two root causes: incomplete isatin ring-opening or suboptimal condensation/cyclization conditions.

  • Root Cause A: Incomplete Isatin Ring Opening. The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in 5-methylisatin to form a keto-acid salt (isatinic acid).[1][3] If this step is incomplete, the subsequent condensation with 2-acetylthiophene cannot occur.

    • Troubleshooting Protocol:

      • Verify Base Stoichiometry and Quality: Use at least 3-4 equivalents of a strong base like KOH. Ensure the base is fresh and not carbonated from atmospheric CO₂ exposure.

      • Increase Initial Stirring Time: Before adding the 2-acetylthiophene, allow the 5-methylisatin to stir with the ethanolic KOH solution at room temperature for at least one hour. A distinct color change from orange/purple to a dark brown or deep purple solution should be observed, indicating the formation of the isatinate salt.[4]

      • Solvent Quality: Ensure the use of absolute ethanol. The presence of excess water can affect the solubility of intermediates and the overall reaction equilibrium.

  • Root Cause B: Inefficient Cyclization and Dehydration. The final steps involve an intramolecular cyclization followed by dehydration to form the aromatic quinoline ring. High temperatures over prolonged periods can sometimes lead to degradation.

    • Troubleshooting Protocol:

      • Reflux Time: While the reaction often requires reflux, monitor it by Thin Layer Chromatography (TLC). Typical reaction times are 24 hours, but this can vary.[4][5]

      • Work-up Procedure: After reflux, the product exists as a potassium salt. A common error is premature acidification. The recommended work-up involves cooling the reaction, removing the bulk solvent (ethanol) via rotary evaporation, re-dissolving the residue in water, and performing an extraction with a non-polar solvent (like diethyl ether) to remove unreacted 2-acetylthiophene before acidifying.[2] Only then should the aqueous layer be cooled in an ice bath and slowly acidified (e.g., with acetic acid or dilute HCl) to a pH of 4-5 to precipitate the carboxylic acid product.[2]

Question 2: My final product is difficult to purify and appears to be a mixture. How can I improve the isolation?

Answer: Purification of quinoline-4-carboxylic acids can be challenging due to their zwitterionic character and poor solubility. The key is a carefully executed work-up and recrystallization.

  • Troubleshooting Protocol: Purification

    • Acidification: As mentioned above, perform a slow, controlled acidification of the filtered aqueous solution of the potassium salt. Crashing the product out of solution by adding acid too quickly will trap impurities.

    • Recrystallization: The crude, filtered product can often be purified by recrystallization from ethanol, an ethanol/water mixture, or DMF/water.[2]

    • Wash Thoroughly: Wash the filtered solid with plenty of cold water to remove inorganic salts, followed by a cold, non-polar solvent like hexanes to remove organic, non-polar impurities.

Symptom Probable Cause Recommended Solution
Low or no product yieldIncomplete isatin ring-openingPre-stir isatin with 3-4 eq. of fresh KOH for 1h before adding ketone.[1][3][4]
Difficult product isolationImpurities trapped during precipitationAfter reaction, remove ethanol, dissolve in water, wash with ether, then slowly acidify the aqueous layer to pH 4-5.[2]
Final product is off-colorTrapped neutral impuritiesRecrystallize from an appropriate solvent system (e.g., Ethanol/Water).

Part 2: The Doebner Synthesis Route

The Doebner reaction is a three-component reaction between an aniline (p-toluidine), an aldehyde (thiophene-2-carboxaldehyde), and pyruvic acid.[6] This route is often favored for its operational simplicity but is notoriously prone to side reactions, especially tar formation.

Doebner_Reaction cluster_main Main Doebner Pathway cluster_side Major Side Reactions Toluidine p-Toluidine Schiff_Base Schiff Base/ Iminium Ion Toluidine->Schiff_Base 1. Imine formation Thio_Aldehyde Thiophene-2- carboxaldehyde Thio_Aldehyde->Schiff_Base 1. Imine formation Pyruvic_Acid Pyruvic Acid Enolate Enolate of Pyruvic Acid Pyruvic_Acid->Enolate Michael_Adduct Michael Adduct Schiff_Base->Michael_Adduct 2. Michael Addition Reduced_Imine Reduced Imine (Byproduct) Schiff_Base->Reduced_Imine Reduction Enolate->Michael_Adduct 2. Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline 3. Cyclization/ Dehydration Tar Polymerization/ Tar Formation Michael_Adduct->Tar Acid-catalyzed polymerization Dihydroquinoline->Schiff_Base H-Transfer Product Target Quinoline Acid Dihydroquinoline->Product 4. Oxidation Dihydroquinoline->Product Oxidation

Caption: Doebner reaction pathway showing the desired synthesis and key side reactions.

Doebner Route: FAQs & Troubleshooting

Question 1: My reaction mixture turned into a dark, intractable tar, and I can't isolate any product. What causes this and how can I prevent it?

Answer: Tar formation is the most common failure mode of the Doebner and related Doebner-von Miller reactions. It arises from the acid-catalyzed polymerization of the highly reactive α,β-unsaturated intermediates formed during the reaction.[7]

  • Troubleshooting Protocol to Prevent Tarring:

    • Control Temperature and Addition Rate: The reaction is often exothermic. Do not mix all reagents at once. A robust method is to first form the Schiff base between the p-toluidine and thiophene-2-carboxaldehyde in a solvent like ethanol or methanol. Then, cool the mixture in an ice bath before slowly adding the pyruvic acid dropwise. This controls the exotherm and minimizes the concentration of reactive intermediates at any given time.

    • Choice of Acid Catalyst: While strong Brønsted acids are sometimes used, they can promote polymerization.[8] For sensitive substrates, consider using a milder Lewis acid catalyst or relying on the acidity of the pyruvic acid itself under reflux conditions. Recent literature has explored catalysts like BF₃·THF to improve yields for challenging substrates.[9]

    • Solvent: Refluxing in ethanol is a common procedure.[10] The choice of solvent can influence reaction rates and side reactions. Acetonitrile has also been shown to be effective.[9]

Question 2: I managed to avoid tarring, but my yield is still low, and I see a major byproduct on my TLC and NMR. What is this byproduct?

Answer: A significant side reaction in the Doebner synthesis is a disproportionation event involving hydrogen transfer. The dihydroquinoline intermediate, formed after cyclization, must be oxidized to the final aromatic quinoline product. In the absence of an external oxidizing agent, another molecule in the reaction mixture must act as the oxidant. Often, the Schiff base (iminium ion) formed from the aniline and aldehyde acts as the hydrogen acceptor.[6][9]

  • Mechanism of Byproduct Formation:

    • Oxidation: Dihydroquinoline → this compound (Product)

    • Reduction: Schiff Base + 2[H] → N-(thien-2-ylmethyl)-4-methylaniline (Byproduct)

  • Troubleshooting Protocol:

    • Introduce a Mild Oxidant: While classic Skraup reactions use harsh oxidants, a mild one can be beneficial here. The reaction is sometimes run open to the air, allowing atmospheric oxygen to aid in the final aromatization step.

    • Optimize Stoichiometry: An excess of the aniline and aldehyde relative to pyruvic acid can exacerbate this side reaction by increasing the concentration of the Schiff base (the hydrogen acceptor). Try using a stoichiometry closer to 1:1:1.

    • Purification: This N-benzylated aniline byproduct is basic, whereas your product is acidic. An acid-base extraction during work-up can effectively separate them. After the reaction, dissolve the crude mixture in ethyl acetate and extract with a basic aqueous solution (e.g., sat. NaHCO₃). The product will move to the aqueous layer as its sodium salt, while the basic byproduct remains in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.

Symptom Probable Cause Recommended Solution
Reaction mixture becomes a dark, thick tarAcid-catalyzed polymerization of intermediatesControl exotherm by cooling and slow addition of pyruvic acid.[7]
Low yield with a major, less polar byproductHydrogen-transfer reduction of Schiff base intermediateRun reaction open to air; use 1:1:1 stoichiometry; separate via acid-base extraction during work-up.[6][9]
Reaction stalls or is incompleteSuboptimal catalyst or temperatureEnsure adequate reflux time (monitor by TLC); consider alternative solvents (e.g., MeCN) or catalysts (e.g., BF₃·THF).[9]
References
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Application of pfitzinger reaction in. JOCPR. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

Sources

Technical Support Center: Purification of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds. The guidance is based on established chemical principles and proven methodologies for quinoline-4-carboxylic acids.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, often achieved through multicomponent reactions like the Doebner reaction, can result in a crude product containing various impurities.[1][2] These impurities may include unreacted starting materials, polymeric tars, and regioisomers, which can complicate the isolation and purification process.[3] This guide is designed to provide a logical, step-by-step approach to achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, intractable tar. What is the likely cause and what should I do?

A1: Tar formation is a very common issue in Doebner-von Miller type syntheses, which are often conducted under harsh acidic conditions.[3] This is typically due to the polymerization of α,β-unsaturated carbonyl precursors.[3]

  • Immediate Action: Do not attempt to directly recrystallize the tar. First, try to isolate the acidic product from the neutral polymeric material. An acid-base extraction is the most effective initial step.[4][5]

Q2: What is the best starting point for purifying this compound?

A2: Given the carboxylic acid functionality, the most robust initial purification step is an acid-base extraction. This method effectively separates the acidic target compound from neutral and basic impurities.[5][6]

Q3: Is this compound soluble in common organic solvents?

A3: Quinoline-4-carboxylic acids generally exhibit poor solubility in water and many common organic solvents at room temperature.[7][8] They are, however, soluble in basic aqueous solutions due to the formation of the carboxylate salt.[4][9] Solubility in organic solvents like ethanol, methanol, and ethyl acetate often increases with heating, which is a key consideration for recrystallization.[10][11]

Troubleshooting Guides

Problem 1: Persistent Colored Impurities in the Final Product

Symptom: After initial purification, the product remains yellow, brown, or off-white instead of the expected color.

Cause: Colored impurities often arise from oxidation byproducts or residual polymeric material that may be slightly acidic and carry through the initial acid-base extraction.

Solution Workflow:

G start Colored Product recrystallization Recrystallization from suitable solvent (e.g., Ethanol/Water, Toluene) start->recrystallization charcoal Activated Charcoal Treatment recrystallization->charcoal Color persists check_purity Check Purity (TLC, LC-MS, mp) recrystallization->check_purity Color removed charcoal->check_purity success Pure Product check_purity->success Purity acceptable column Column Chromatography (with acidic modifier) check_purity->column Impurities remain column->success

Caption: Decision workflow for removing colored impurities.

Protocol 1: Activated Charcoal Treatment during Recrystallization
  • Dissolution: In a flask, dissolve the impure compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w of the compound).

  • Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

Problem 2: The Compound "Oils Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as a liquid layer.

Cause: This typically occurs when the solute's concentration is too high, the cooling rate is too fast, or the chosen solvent is not ideal.[10]

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[10]

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to achieve a more dilute solution, then reheat until everything dissolves and cool slowly again.[10]

  • Change Solvent System: A binary solvent system can be effective. Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until turbidity persists.[10]

Problem 3: Product is Contaminated with Starting Materials

Symptom: Analytical data (e.g., NMR, LC-MS) shows the presence of unreacted aniline, thiophene-2-carbaldehyde, or pyruvic acid derivatives.

Cause: Incomplete reaction or inefficient initial workup.

Solution: A well-executed acid-base extraction is the most effective method to resolve this.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium hydroxide). The carboxylic acid will move to the aqueous layer as its sodium salt, while neutral and basic impurities remain in the organic layer.[4][5]

  • Organic Wash (Optional): Wash the basic aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The target compound will precipitate out of the solution.[4][5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Caption: Mechanism of purification by acid-base extraction.

Problem 4: Difficulty with Column Chromatography

Symptom: The compound streaks badly or does not elute from a standard silica gel column.

Cause: Carboxylic acids are highly polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.[4]

Solutions:

  • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.5-2%) to the eluent. This protonates the carboxylic acid, reducing its interaction with the silica and resulting in better peak shapes.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 column if the compound is sufficiently nonpolar.

Data Summary

A systematic approach to solvent screening is crucial for successful recrystallization. The following table can be used as a template to record observations and identify a suitable solvent system.

SolventPolarity IndexBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Quality
Ethanol5.278LowHighGood
Methanol6.665ModerateHighOften needles
Isopropanol4.382LowModerateCan be good
Ethyl Acetate4.377LowModerateVaries
Toluene2.4111Very LowModerateOften good
Dioxane4.8101ModerateHighUse with caution
DMF6.4153HighHighDifficult to remove
Water9.0100InsolubleInsoluble-
Acetic Acid6.2118ModerateHighCan work well

Data compiled from common solvent property charts. A good single solvent will show low solubility when cold and high solubility when hot.[10]

References

  • Benchchem. Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
  • Guidechem. QUINOLINE-4-CARBOXYLIC ACID 486-74-8 wiki.
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.
  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
  • Google Patents. Quinoline compounds and process of making same.
  • ACS Publications. Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development.
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry.
  • Wikipedia. Quinoline.
  • PubChem. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Google Patents. Preparation method for quinoline-4-carboxylic acid derivative.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • LookChem. General procedures for the purification of Carboxylic acids.
  • Reddit. Isolation of a Carboxylic acid : r/chemhelp.
  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • European Journal of Chemistry. 3-phenyl-quinoline-4-carboxylic acid derivatives.
  • ResearchGate. How can I purify carboxylic acid?.
  • ResearchGate. (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid †.
  • ResearchGate. (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

Sources

Technical Support Center: Optimizing Assay Success with 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common challenges encountered when working with this compound, particularly concerning its solubility for in vitro and in vivo assays. Our goal is to empower you with the knowledge to generate reliable and reproducible data.

Introduction: Understanding the Molecule

This compound is a quinoline derivative, a class of compounds with significant interest in medicinal chemistry.[1] Its structure, featuring a carboxylic acid group, a methyl-substituted quinoline core, and a thiophene moiety, presents a unique set of physicochemical properties. The presence of the carboxylic acid group makes its solubility highly dependent on pH, while the quinoline and thiophene rings contribute to its lipophilicity, often leading to poor aqueous solubility under acidic or neutral conditions.[2][3]

This guide will provide a comprehensive, question-and-answer-based approach to troubleshoot and optimize the solubility of this compound for your specific assay needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor solubility of this compound in aqueous assay buffers?

A1: The primary reason for the poor aqueous solubility of this compound is its chemical nature as a carboxylic acid.[2] In acidic or neutral aqueous solutions (pH ≤ pKa), the carboxylic acid group remains largely protonated (-COOH), rendering the molecule less polar and thus less soluble in water. To achieve better solubility, the pH of the solution needs to be raised above the compound's pKa, which deprotonates the carboxylic acid to its more soluble carboxylate form (-COO⁻).[2][3]

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact compound stability and solubility.[5]

Q3: My compound is dissolved in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A3: This common issue is known as "crashing out" or precipitation upon dilution.[6] It occurs because the compound, while soluble in the organic environment of 100% DMSO, becomes supersaturated and falls out of solution when introduced into the predominantly aqueous environment of your assay buffer.[6] To mitigate this, it is critical to control the final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and off-target effects.[7][8][9] For biochemical assays, a higher final DMSO concentration (up to 5-10%) may be tolerable, but this must be empirically determined for your specific system.[10]

Q4: How do I perform a serial dilution of my compound for an IC50 curve while keeping the final DMSO concentration constant across all wells?

A4: To maintain a constant final DMSO concentration, you should first perform a serial dilution of your compound in 100% DMSO. Then, a small, equal volume of each DMSO dilution is added to the assay wells containing your aqueous buffer. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock dilutions to 999 µL of assay medium. This ensures that any observed effect is due to the changing concentration of your compound, not the solvent.[9]

Q5: How should I store my DMSO stock solution of this compound?

A5: Proper storage is essential for maintaining the integrity of your compound.[11][12] DMSO stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[13] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption from the air, as DMSO is highly hygroscopic.[5][14] For long-term storage, a desiccated environment or storage under an inert gas like argon or nitrogen is recommended.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve in 100% DMSO at room temperature. Insufficient solvent volume; compound is in a highly stable crystalline form.Increase the volume of DMSO. Gentle warming (to 37°C) or sonication in a water bath can aid dissolution. However, be cautious with heating as it may degrade the compound.
Compound precipitates immediately upon addition to aqueous buffer. Final compound concentration exceeds its kinetic solubility; "solvent shock".Decrease the final concentration of the compound. Increase the final percentage of DMSO (if the assay allows). Consider using a co-solvent or adjusting the pH of the buffer.
Compound solution appears clear initially but becomes cloudy or shows precipitate over the course of the assay. Compound is slowly precipitating out of a supersaturated solution; temperature changes affecting solubility; compound instability.Determine the thermodynamic solubility to find a stable concentration. Ensure consistent temperature throughout the assay. Assess compound stability in the assay buffer over the experiment's duration.
Inconsistent results between experimental replicates. Incomplete dissolution of the compound in the stock solution; precipitation in some wells but not others.Ensure the stock solution is homogenous before use by vortexing. Visually inspect all wells for precipitation before and after the experiment. Perform a kinetic solubility test to determine the solubility limit in your specific assay buffer.
Low or no activity observed in a cell-based assay. Compound has precipitated and is not available to the cells; final concentration is below the effective concentration due to poor solubility.Confirm the compound is in solution at the tested concentrations using a solubility assay. Consider using a formulation with co-solvents or pH adjustment to increase solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution. The final concentration may need to be adjusted based on the compound's solubility in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO (Molecular Weight of C15H11NO2S ≈ 269.32 g/mol ), you will need 2.69 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but monitor for any signs of degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Determination by Turbidimetry

This protocol allows for the rapid determination of the kinetic solubility of your compound in a specific aqueous buffer.

Materials:

  • 10 mM DMSO stock solution of the compound

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare dilutions: In a separate 96-well plate, prepare a serial dilution of your 10 mM DMSO stock in 100% DMSO.

  • Add compound to assay plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of the assay plate in triplicate. Include a DMSO-only control.

  • Add aqueous buffer: Rapidly add the aqueous assay buffer to each well to reach the final volume (e.g., 198 µL for a final volume of 200 µL and 1% DMSO).

  • Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). Alternatively, use a nephelometer to measure light scattering.

  • Analyze data: Plot the absorbance/light scattering units against the compound concentration. The concentration at which the signal sharply increases above the baseline is the kinetic solubility limit.

Protocol 3: pH-Dependent Solubility Optimization

This protocol helps to determine the optimal pH for solubilizing your carboxylic acid-containing compound.

Materials:

  • This compound (solid)

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 1M NaOH and 1M HCl for pH adjustment

  • Shaker incubator

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add excess solid: Add an excess amount of the solid compound to a vial containing each of the different pH buffers.

  • Equilibrate: Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate solid and supernatant: After incubation, filter or centrifuge the samples to separate the undissolved solid from the supernatant.

  • Measure concentration: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Plot data: Plot the measured solubility against the pH of the buffer to determine the pH at which solubility is maximized.

Visualizing Experimental Workflows

G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Precipitation A Prepare 10 mM Stock in 100% DMSO B Kinetic Solubility Assay (Turbidimetry) A->B C Determine Max Soluble Conc. in Assay Buffer B->C D Precipitation Observed in Assay? C->D E Lower Compound Concentration D->E Yes F pH Adjustment Strategy D->F Yes G Co-solvent Strategy D->G Yes H Assay Successful D->H No E->D Still Precipitates E->H Resolved F->D Still Precipitates F->H Resolved G->D Still Precipitates G->H Resolved I Assay Fails G->I If all fail

Caption: A decision tree for troubleshooting solubility issues.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 534–545. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • BenchChem. (2025).
  • Chen, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2204–2224. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., ... & Nelson, S. L. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 8(2), 210–215. [Link]

  • Pérez-Silanes, S., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(7), 13. [Link])

  • Pérez-Silanes, S., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beck, G., Schmitt, R., & Lafontaine, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-299. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • BLD Pharm. (n.d.). 6-methyl-2-thien-2-ylquinoline-4-carboxylic acid. BLD Pharm.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Support.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem Technical Support.
  • Ellis, J. (2019, March 26). New Trends in Compound Management. Biocompare. [Link]

  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). C20H14N2O4. PubChem.
  • Cookson, A., Brear, P., & Wyatt, P. G. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS discovery : advancing life sciences R & D, 100204. Advance online publication. [Link]

  • Evotec. (n.d.). How Does Compound Management Influence Drug Development Success?. Evotec.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • ResearchGate. (n.d.). Summary of IC50 values and kinetic solubility obtained for drug discovery compounds. ResearchGate. [Link]

  • BenchChem. (2025). Navigating pH-Dependent Solubility: A Technical Guide to HPMCAS Grades for Drug Development. BenchChem Technical Support.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Li, D., & Ran, Y. (2011). Small molecule formulation screening strategies in drug discovery. In Methods in molecular biology (Vol. 705, pp. 343–356). [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Echemi. (n.d.). 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID. Echemi.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. [Link]

  • University of Rochester. (n.d.).
  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. [Link]

  • World Health Organization. (2006). Annex 4. WHO Technical Report Series, (937), 204-210. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(7-8), 34-36. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Sigma-Aldrich. (n.d.). 6-Methyl-2-phenyl-4-quinolinecarboxylic acid. Sigma-Aldrich.
  • Bogardus, J. B., & Blackwood, R. K. (1979). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 68(2), 188–194. [Link]

  • Mori, T., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 82(11), 5859–5866. [Link]

  • He, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules (Basel, Switzerland), 17(12), 14382–14395. [Link]

  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8. Selleck Chemicals.
  • Scribd. (n.d.). Carboxylic Acid & Phenol. Scribd.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
  • O'Boyle, N. M., & Sayle, R. A. (2016). Rational Methods for the Selection of Diverse Screening Compounds. Current topics in medicinal chemistry, 16(27), 3079–3087. [Link]

Sources

Technical Support Center: Stability of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential challenges and implementing the strategies outlined below, you can ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: You observe discoloration (yellowing or browning) of your stock or working solutions over time.
  • Probable Cause: This is a common indicator of degradation, often due to photodecomposition or oxidation. Quinoline derivatives, in general, are known to be sensitive to light, which can lead to the formation of colored degradation byproducts.[1] The thiophene ring, while generally stable, can also be susceptible to oxidation under certain conditions.

  • Solution:

    • Light Protection: Always store solutions of this compound in amber vials or wrap the container in aluminum foil to protect it from light.[2]

    • Inert Atmosphere: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Fresh is Best: Whenever possible, prepare fresh working solutions from a solid stock before each experiment, especially for sensitive assays.[1]

Issue 2: You notice precipitation in your aqueous solutions, particularly after refrigeration or freeze-thaw cycles.
  • Probable Cause: The solubility of quinoline-4-carboxylic acids is highly pH-dependent.[1] As a carboxylic acid, this compound will be less soluble in acidic to neutral aqueous solutions. Temperature changes can also affect solubility, leading to precipitation.

  • Solution:

    • pH Adjustment: Ensure the pH of your aqueous buffer is in a range where the compound is sufficiently soluble. For carboxylic acids, a slightly basic pH (e.g., pH 7.4-8.0) will typically improve solubility by deprotonating the carboxylic acid group. However, be aware that extreme pH values can promote hydrolysis.[1][3]

    • Co-solvents: If working with a specific pH is necessary for your experiment, consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Always perform a vehicle control in your experiments.

    • Gentle Re-solubilization: If precipitation occurs upon cooling, gentle warming in a water bath (e.g., to 37°C) and sonication may help to redissolve the compound.[2] However, be mindful of potential thermal degradation with prolonged heating.

Issue 3: Your experimental results are inconsistent, or you observe a loss of compound potency over time.
  • Probable Cause: This is a classic sign of compound degradation.[1] The loss of the parent compound to various degradation products will lead to a decrease in its effective concentration and potentially generate interfering substances.

  • Solution:

    • Stability-Indicating Analytical Method: It is crucial to have a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your solutions over time.[1] This method should be able to separate the parent compound from its potential degradation products.

    • Conduct a Forced Degradation Study: To understand the degradation profile of this compound, a forced degradation study is recommended.[4][5][6] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradants and establish the degradation pathways.

    • Establish Solution Stability: Before initiating a large-scale study, determine the stability of your compound in the specific experimental buffer and storage conditions you plan to use. Analyze aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify any degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The main factors are pH, light, and temperature.[1] As a quinoline derivative, it is likely susceptible to photodegradation. The carboxylic acid moiety makes its solubility and stability pH-dependent. Elevated temperatures can accelerate the rate of chemical degradation.[1]

Q2: What is a forced degradation study and why is it important?

A forced degradation study is an experiment where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation.[5][6] This is crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can resolve the parent compound from all potential degradants.[7]

Q3: How does the thiophene ring affect the stability of the molecule?

The thiophene ring is an electron-rich aromatic heterocycle. While generally stable, the sulfur atom can be susceptible to oxidation.[8] The presence of the thiophene ring may also influence the photostability of the molecule, potentially leading to different degradation pathways compared to quinolines with other substituents.

Q4: What are the ideal storage conditions for solutions of this compound?

For short-term storage (hours to a few days), refrigeration (2-8°C) in a light-protected container is recommended. For long-term storage, it is advisable to store aliquots of a concentrated stock solution (in a suitable organic solvent like DMSO) at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles.

Q5: What initial HPLC conditions would you recommend for developing a stability-indicating method?

A good starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4] A photodiode array (PDA) detector is recommended to monitor the peak purity and identify the optimal detection wavelength.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Collection: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze the stressed samples and a control sample (stored at 4°C in the dark) using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active pharmaceutical ingredient.[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the λmax of the parent compound and also scan across a range (e.g., 200-400 nm) to detect any degradation products with different chromophores.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1]

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone80°C24 hours
PhotolyticUV/Vis lightRoom TempAs per ICH Q1B

Visualizations

G cluster_0 Troubleshooting Workflow for Stability Issues Observation Observe Discoloration, Precipitation, or Inconsistent Results Check_pH Is the solution pH appropriate for solubility and stability? Observation->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH or use co-solvent Check_pH->Adjust_pH No Check_Temp Is the storage temperature appropriate? Check_Light->Check_Temp Yes Protect_Light Use amber vials or wrap in foil Check_Light->Protect_Light No Control_Temp Store at recommended temperature (e.g., 2-8°C) Check_Temp->Control_Temp No Prepare_Fresh Prepare fresh solutions for critical experiments Check_Temp->Prepare_Fresh Yes Adjust_pH->Prepare_Fresh Protect_Light->Prepare_Fresh Control_Temp->Prepare_Fresh

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Multiple Time Points Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC-PDA Method Neutralize->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify

Caption: Forced degradation experimental workflow.

References

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: [Link]

  • Synthesis, Antioxidant, and Anti-Inflammatory Evaluation of Novel Thiophene-Fused Quinoline Based β-Diketones and Derivatives. ResearchGate. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Available at: [Link]

  • Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate. Available at: [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Available at: [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

Sources

Troubleshooting "6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges researchers may face when working with novel quinoline-based compounds like 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid in cell-based assays. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to design robust, reproducible experiments.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, the physicochemical properties of these planar, aromatic structures can present unique challenges in cell-based assay development. This guide provides a structured approach to troubleshoot and optimize your experiments.

Section 1: Compound Handling & Preparation FAQs

Incorrect compound handling is the root cause of many assay failures. Due to their chemical nature, quinoline-4-carboxylic acid derivatives require careful preparation.

Q1: What is the best solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this class of compounds.[3] However, it is crucial to use high-purity, anhydrous (or newly opened) DMSO, as these compounds can be sensitive to moisture, which may affect solubility.[3] For some derivatives, warming the solution to 60°C may be necessary to achieve full dissolution.[3] Always start with a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your cell culture media.

Q2: My compound precipitates when I add it to the cell culture medium. What should I do?

A2: This is a common issue related to poor aqueous solubility. Here is a systematic approach to resolve it:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower concentration range of your compound.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell lines and can also cause the compound to crash out of solution.

  • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes help maintain solubility.

  • Serial Dilution Strategy: Prepare intermediate dilutions of your compound in culture medium rather than adding a small volume of high-concentration stock directly to the final well volume. This gradual dilution can prevent precipitation.

Q3: How should I store my compound stock solution?

A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[3] For short-term storage (1 month), -20°C is generally sufficient.[3]

Section 2: Troubleshooting Common Assay Problems

This section addresses frequent issues encountered during assay execution.

Problem: Inconsistent or Non-Reproducible Results

High variability between replicate wells or between experiments is a critical issue that undermines data confidence.

Q: My dose-response curve is inconsistent between experiments. What are the likely causes?

A: This often points to inconsistencies in experimental setup. The following workflow can help diagnose the issue.

Start Inconsistent Results (High CV%) CellSeeding Check Cell Seeding Uniformity Start->CellSeeding CompoundPrep Review Compound Preparation Start->CompoundPrep PlateEffects Investigate Plate Edge Effects Start->PlateEffects AssayTiming Verify Assay Timing & Incubation Start->AssayTiming Sol_Cell Solution: - Use single-cell suspension - Mix gently before plating - Allow plate to rest at RT before incubation CellSeeding->Sol_Cell Sol_Compound Solution: - Prepare fresh dilutions - Vortex dilutions thoroughly - Check for precipitation CompoundPrep->Sol_Compound Sol_Plate Solution: - Do not use outer wells - Fill outer wells with sterile PBS or media to reduce evaporation PlateEffects->Sol_Plate Sol_Timing Solution: - Standardize incubation times - Ensure consistent timing for reagent additions AssayTiming->Sol_Timing HighBg High Background Signal Compound Compound Autofluorescence HighBg->Compound Media Media/Serum Fluorescence HighBg->Media Plate Microplate Choice/ Phosphorescence HighBg->Plate Contamination Reagent/Well Contamination HighBg->Contamination Sol_Compound Test compound in cell-free media. If fluorescent, switch to a different detection wavelength or use a luminescence-based assay. Compound->Sol_Compound Sol_Media Image cells in PBS(+) or use phenol red-free, low-fluorescence media (e.g., FluoroBrite™) for the final reading step. Media->Sol_Media Sol_Plate Use black plates for fluorescence assays to quench background. Use white plates for luminescence to maximize signal. Store plates in the dark. Plate->Sol_Plate Sol_Contam Use sterile technique. Ensure no cross-contamination during pipetting. Contamination->Sol_Contam

Caption: Potential sources and solutions for high background signal.

Causality Explained:

  • Compound Autofluorescence: Quinoline structures are known fluorophores. [4]The compound itself may fluoresce at the excitation/emission wavelengths of your assay dye, creating a false positive signal.

  • Media Components: Standard cell culture media contain fluorescent components like phenol red and riboflavin. Fetal Bovine Serum (FBS) also contributes significantly to background fluorescence. [5]* Microplate Choice: Clear or white plates are unsuitable for fluorescence assays as they allow light to pass between wells (crosstalk) and have high autofluorescence. Black plates are essential to absorb stray light. [6]Conversely, white plates are optimal for luminescence to reflect and maximize the light signal directed to the detector. [6]

Problem: Low or No Apparent Compound Activity

When a compound expected to be active shows no effect, it can be due to chemical, biological, or technical reasons.

Q: I'm not seeing any effect from my compound, even at high concentrations. Where should I start troubleshooting?

A: Assuming the compound is supposed to be active in your chosen cell line, this issue can often be traced back to problems with compound stability, cell health, or assay sensitivity.

Troubleshooting Steps:

  • Confirm Compound Integrity: Was the compound stored correctly? Could it have degraded? If possible, verify its identity and purity via analytical methods (LC-MS, NMR).

  • Verify Cell Health and Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered morphology, growth rates, and drug responses. [6]Always perform a quick check of cell morphology under a microscope before starting an experiment.

  • Extend Incubation Time: The compound may require a longer duration to elicit a biological response. Consider extending the treatment time from 24 hours to 48 or 72 hours. [7]4. Increase Assay Sensitivity: If your signal window is small, you may not be detecting subtle changes. Ensure you are using an appropriate cell density and that your plate reader's gain settings are optimized.

  • Switch Assay Type: The compound might not affect the specific pathway you are measuring (e.g., metabolism in an MTT or resazurin assay). Consider an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH or PI staining) or apoptosis (caspase activity). [7]

Section 3: Key Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a primary stock solution of this compound (MW: 295.35 g/mol ).

  • Weigh Compound: Accurately weigh out approximately 3 mg of the compound using an analytical balance. Record the exact weight.

  • Calculate DMSO Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 295.35 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L For 3.0 mg, this would be: (3.0 / 295.35) * 0.1 * 1,000,000 ≈ 1016 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate for 5-10 minutes or warm the solution to 60°C until the solid is fully dissolved. [3]Visually inspect against a light source to ensure clarity.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol: General Cell Viability Assay (Resazurin-Based)

This protocol provides a framework for assessing compound cytotoxicity.

A 1. Seed Cells Plate cells in a 96-well plate (black plate for this assay) and incubate 18-24h. B 2. Prepare Dilutions Perform serial dilutions of the compound stock in media. Include Vehicle Control (DMSO). A->B C 3. Treat Cells Remove old media and add media containing compound dilutions. Incubate for 24-72h. B->C D 4. Add Reagent Add Resazurin solution to each well (e.g., alamarBlue™, PrestoBlue™) and incubate for 1-4h. C->D E 5. Read Plate Measure fluorescence on a plate reader (e.g., Ex 560 nm / Em 590 nm). D->E F 6. Analyze Data Normalize data to controls and plot dose-response curve to calculate IC50. E->F

Caption: Workflow for a resazurin-based cell viability assay.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the medium from the cells and replace it with the compound-containing medium. Remember to include:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Untreated Control: Cells in medium only (represents 100% viability).

    • No-Cell Control: Medium only (for background subtraction).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add resazurin-based reagent (e.g., alamarBlue®) to each well according to the manufacturer's instructions and incubate for 1-4 hours, or until the untreated wells have turned a distinct pink/purple color.

  • Measurement: Read the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Subtract the average background (no-cell control) from all wells. Normalize the data by setting the untreated control as 100% viability and the vehicle control as the reference for no compound-specific toxicity. Plot the normalized values against the log of the compound concentration to determine the IC50 value.

Section 4: Appendices & References

Appendix A: Assay Quality Control Metrics

To ensure the robustness of your assay, especially in a screening context, key quality control metrics should be monitored. [8] | Metric | Formula | Recommended Value | Interpretation | | :--- | :--- | :--- | :--- | | Z-Factor | 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] | > 0.4 (Acceptable)<[8]br>> 0.5 (Excellent) | A measure of assay quality that combines the signal dynamic range with data variation. It reflects the separation between positive (p) and negative (n) controls. | | Signal Window (SW) | (μ_p - μ_n) / σ_n | > 2 [8]| The difference between the positive and negative control signals, normalized to the standard deviation of the negative control. A larger window indicates better separation. | | Coefficient of Variation (CV%) | (σ / μ) * 100 | < 20% [8]| A measure of the relative variability of data in replicate wells. Lower CV% indicates better precision. | μ = mean; σ = standard deviation; p = positive control (e.g., untreated cells); n = negative control (e.g., cells treated with a known toxin)

References
  • Blackburn, A. C., et al. (1996). Structure of 2-phenylquinoline-4-carboxlic acid. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Dispendix. (2025). 5 Key Challenges of Molecular Assay Development & How to Overcome Them. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Technology Networks. (2011). Miniaturization of Cell Based Assays- Part 1: Problems and Solutions. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues.imist.ma. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • Google Patents. (1995). US5385900A - Quinoline carboxylic acid derivatives.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available at: [Link]

  • National Library of Medicine. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescent and absorption properties of quinoline dye solutions in DMSO. Available at: [Link]

  • National Library of Medicine. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PubMed. Available at: [Link]

  • National Library of Medicine. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Semantic Scholar. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Available at: [Link]

  • ResearchGate. (2020). What causes high background in cell based assays? Available at: [Link]

  • YouTube. (2020). Tools and Techniques for Optimizing Cell Proliferation Studies. Available at: [Link]

Sources

"6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. We understand that synthesizing and purifying quinoline-4-carboxylic acid derivatives can present unique challenges, leading to inconsistent results. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these complexities, optimize your experimental outcomes, and ensure the integrity of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis and workup of this compound.

Question 1: My reaction yield is extremely low, or I've isolated no product. What are the likely causes?

Answer: Low or no yield is a frustrating but common issue, typically pointing to problems in reaction setup, conditions, or the stability of intermediates. The two primary synthetic routes to this molecule are the Pfitzinger and Doebner reactions, each with its own sensitivities.

Root Cause Analysis & Solutions:

  • Pfitzinger Reaction Issues (from 5-methylisatin and 2-acetylthiophene):

    • Incomplete Isatin Ring-Opening: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid.[1][2] If the base (typically KOH or NaOH) is not strong enough, is of poor quality, or is used in insufficient amounts, this initial step will fail.

      • Solution: Use a freshly prepared, concentrated solution of a strong base (e.g., 30-50% aqueous KOH). Ensure at least 2-3 molar equivalents are used relative to isatin to drive the hydrolysis to completion.[3]

    • Failed Condensation/Cyclization: The subsequent condensation between the aniline intermediate and the ketone (2-acetylthiophene) is temperature-dependent. Insufficient heat can lead to an incomplete reaction.

      • Solution: Ensure the reaction mixture is heated to reflux (typically in ethanol or a similar high-boiling solvent) for a sufficient duration (often 12-24 hours).[3][4] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Doebner Reaction Issues (from p-toluidine, thiophene-2-carboxaldehyde, and pyruvic acid):

    • Instability of Intermediates: The Doebner reaction involves the formation of an imine from p-toluidine and thiophene-2-carboxaldehyde, followed by reaction with the enolate of pyruvic acid.[5][6] These reactions are often run in refluxing ethanol or under acid catalysis, but side reactions can dominate if conditions are not optimal.

      • Solution: Consider a one-pot, three-component approach. Some modern protocols use catalysts like trifluoroacetic acid (TFA) or Lewis acids (e.g., BF₃·OEt₂) to promote the reaction under milder conditions, which can improve yields by minimizing degradation.[5][7] Dropwise addition of pyruvic acid can also help suppress its decomposition at higher temperatures.[5]

G start Low or No Yield cause1 Pfitzinger Route Issue start->cause1 cause2 Doebner Route Issue start->cause2 subcause1a Incomplete Isatin Ring-Opening cause1->subcause1a subcause1b Failed Condensation cause1->subcause1b subcause2a Intermediate Instability cause2->subcause2a subcause2b Side Reactions Dominate cause2->subcause2b solution1a Use Fresh, Concentrated Base (≥3 eq. KOH) subcause1a->solution1a solution1b Ensure Sufficient Reflux Time (12-24h) & Monitor by TLC subcause1b->solution1b solution2a Use Modern Catalysts (e.g., TFA, BF3·OEt2) subcause2a->solution2a solution2b Add Pyruvic Acid Dropwise Control Temperature subcause2b->solution2b

Caption: Experimental workflow for the Pfitzinger synthesis.

  • Ring Opening: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in absolute ethanol. Add 5-methylisatin (1.0 eq.) to the solution. Heat the mixture to reflux for 1 hour to facilitate the ring-opening of the isatin.

  • Condensation: To the refluxing solution, add 2-acetylthiophene (1.1 eq.) dropwise.

  • Reaction: Continue to heat the reaction mixture under reflux for 12-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing crushed ice.

  • Precipitation: With vigorous stirring, slowly add concentrated hydrochloric acid to the solution until the pH is between 1 and 2. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure product.

Protocol 2: Doebner Synthesis

This protocol is a representative procedure for the Doebner reaction. [5][6] dot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification r1 p-Toluidine mix1 Mix & Stir r1->mix1 r2 Thiophene-2- carboxaldehyde r2->mix1 r3 Ethanol r3->mix1 add_pyruvic Add Pyruvic Acid & Reflux (4-8h) mix1->add_pyruvic r4 Pyruvic Acid r4->add_pyruvic workup1 Cool & Concentrate add_pyruvic->workup1 Monitor by TLC workup2 Basify (NaOH, pH >10) & Wash with Ether workup1->workup2 workup3 Acidify Aqueous Layer (HCl, pH 1-2) workup2->workup3 filter Filter & Recrystallize workup3->filter Precipitate Forms product Pure Product filter->product Dry

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Chemical Dynamics

Welcome to the technical support center for the synthesis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot or manufacturing scale. We will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The successful and efficient scale-up of its derivatives, such as this compound, is a critical step in the drug development pipeline. This resource consolidates field-proven insights and authoritative data to support your process optimization efforts.

Synthesis Overview: Strategic Routes and Scale-Up Considerations

Two primary synthetic routes are typically employed for this class of compounds: the Doebner Reaction and the Pfitzinger Reaction . The choice of route on a larger scale depends on factors like raw material availability, process safety, and overall cost-effectiveness.

Route A: The Doebner Reaction

This is a three-component condensation reaction between an aniline, an aldehyde, and pyruvic acid.[2][3] For the target molecule, the reaction is as follows:

  • Aniline: p-Toluidine (provides the 6-methyl group)

  • Aldehyde: Thiophene-2-carboxaldehyde (provides the 2-thienyl group)

  • Keto-acid: Pyruvic acid (provides the 4-carboxylic acid)

This one-pot approach is often favored for its atom economy and convergent nature.[4]

Route B: The Pfitzinger Reaction

This route involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[1][5]

  • Isatin: 5-Methylisatin (provides the 6-methyl group and quinoline nitrogen)

  • Carbonyl Compound: 2-Acetylthiophene (provides the 2-thienyl group)

  • Base: Typically potassium hydroxide (KOH), which facilitates the in-situ opening of the isatin ring.[5]

While robust, this route's scalability can be contingent on the commercial availability and cost of the required 5-methylisatin.

Below is a generalized workflow for transitioning a chemical synthesis from lab to production scale.

G cluster_0 Phase 1: Lab Scale (Grams) cluster_1 Phase 2: Scale-Up (Kilograms) cluster_2 Phase 3: Production lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (Temp, Conc, Time) lab_dev->lab_opt lab_pur Purification (Chromatography) lab_opt->lab_pur proc_dev Process Hazard Analysis (PHA) lab_pur->proc_dev Tech Transfer pilot_run Pilot Batch: - Heat Transfer Study - Mixing Study proc_dev->pilot_run cryst_dev Crystallization Development pilot_run->cryst_dev manuf Manufacturing Campaign cryst_dev->manuf Process Lock qc QC & Release manuf->qc

Caption: General workflow for chemical process scale-up.

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Q1: My reaction yield dropped from 85% at the 50g scale to 60% at the 2kg scale. What are the likely causes?

A drop in yield upon scale-up is a classic challenge, often rooted in mass and heat transfer limitations that are masked at the laboratory scale.[6]

Primary Causes & Solutions:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases, making it difficult to dissipate heat from exothermic events.[6] The Doebner and related Skraup syntheses are known to be exothermic.[7][8] This can lead to localized "hot spots," causing degradation of reactants, intermediates, or the final product.

    • Solution: Implement a jacketed reactor with a thermal control unit. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic steps, consider a semi-batch process where one reactant (e.g., the aldehyde or pyruvic acid) is added portion-wise to control the rate of heat generation.[6]

  • Poor Mixing: What appears homogeneous with a magnetic stir bar in a round-bottom flask can be heterogeneous in a large reactor. Inefficient mixing leads to areas of high local concentration, promoting side reactions and reducing the overall conversion rate.

    • Solution: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor stirrer). The goal is to ensure uniform temperature and concentration throughout the reactor volume.[6]

  • Sub-optimal Concentration: The ideal concentration on a small scale may not be suitable for a larger batch due to changes in solubility or viscosity.

    • Solution: Experiment with slight adjustments to the solvent volume. While higher concentrations can increase throughput, they may exacerbate mixing and heat transfer issues. A slightly more dilute system can sometimes improve performance on a larger scale.[6]

Table 1: Comparison of Lab vs. Pilot Scale Parameters

ParameterLab Scale (50 g)Pilot Scale (2 kg)Key Considerations for Scale-Up
Heating/Cooling Heating mantle / Ice bathJacketed ReactorSurface-area-to-volume ratio decreases; requires active heat management.[6]
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure sufficient vortex and turnover to maintain homogeneity.
Reagent Addition All at once (batch)Portion-wise (semi-batch)Control exotherms and minimize concentration gradients.
Purification Column ChromatographyRecrystallizationChromatography is generally not economical for large quantities.[6]
Typical Yield 80-90%65-75%A slight decrease is common; significant drops indicate process control issues.

Q2: On scale-up, I'm observing a new, persistent impurity in my final product. How can I identify and mitigate it?

The appearance of new or elevated impurities often points to side reactions that are kinetically favored by the conditions in a large reactor, such as longer reaction times or higher temperatures in hot spots.[6]

Potential Side Reactions & Mitigation Strategies:

  • For the Doebner Route:

    • Impurity: Self-condensation of pyruvic acid or polymerization of thiophene-2-carboxaldehyde. This is often exacerbated by strong acid catalysts and high temperatures.

    • Mitigation:

      • Control the rate of addition of the aldehyde and pyruvic acid.

      • Maintain strict temperature control to avoid exotherm-driven polymerization.

      • Ensure an inert atmosphere (e.g., nitrogen blanket) as exposure to air at high temperatures can promote oxidative side reactions.[6]

  • For the Pfitzinger Route:

    • Impurity: Incomplete hydrolysis of the 5-methylisatin amide bond, leading to downstream impurities. Another possibility is the self-condensation (aldol reaction) of the 2-acetylthiophene.[9]

    • Mitigation:

      • Ensure the initial hydrolysis step with KOH goes to completion before adding the ketone. Monitor this step by TLC or HPLC.

      • Add the 2-acetylthiophene slowly to the hot solution of the opened isatin intermediate to favor the desired cross-condensation over self-condensation.

Troubleshooting Decision Tree for Impurity Formation

G start New Impurity Detected (>0.1%) identify Identify Structure (LC-MS, NMR) start->identify cause Determine Root Cause identify->cause raw_material Source Raw Materials cause->raw_material Unreacted Starting Material or Reagent Impurity side_reaction Re-optimize Process cause->side_reaction Reaction Byproduct degradation Modify Conditions cause->degradation Degradation Product raw_material_sol - Perform incoming QC - Test new supplier/lot raw_material->raw_material_sol side_reaction_sol - Lower Temperature - Change addition rate - Adjust stoichiometry side_reaction->side_reaction_sol degradation_sol - Lower Temperature - Reduce cycle time - Use inert atmosphere degradation->degradation_sol

Caption: Decision tree for troubleshooting impurities.

Q3: My product "oils out" during work-up instead of crystallizing, making purification impossible. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase because the conditions of supersaturation are met above the melting point of the solid or when the cooling rate is too fast.[10] This is a common challenge when moving from flash chromatography to crystallization.

Systematic Protocol for Crystallization Development:

  • Reduce Cooling Rate: This is the simplest fix. Allow the hot, saturated solution to cool slowly to room temperature (e.g., by turning off the jacket heat and leaving it to stir overnight). Only after it has reached ambient temperature should you initiate further cooling with a chiller.[10]

  • Use a More Dilute Solution: Oiling out is often a sign that the solution is too concentrated. Try redissolving the oil in more hot solvent and attempting the cooling process again.

  • Change the Solvent System: The initial solvent may be inappropriate. A systematic solvent screen is essential. For a molecule with both aromatic and carboxylic acid functionalities, a binary solvent system is often effective.

    • Procedure: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, heptane) dropwise until the solution becomes persistently turbid. Add a few drops of the "good" solvent to redissolve the turbidity, then cool slowly.[10]

  • Introduce Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, add a few specks to the cooled, saturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[10]

Table 2: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesPolarityComments
AlcoholsEthanol, IsopropanolPolar ProticGood starting point; often used in combination with water.
EstersEthyl AcetatePolar AproticGood for compounds with moderate polarity.
KetonesAcetonePolar AproticStrong solvent; often requires an anti-solvent.
AromaticTolueneNonpolarCan be effective for rigid, aromatic systems.
EthersDioxane, THFPolar AproticUse with caution due to peroxide formation risk.
AmidesDMF, DMAcHighly PolarHigh boiling points can make them difficult to remove fully.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pfitzinger or Doebner, is generally better for scaling up this molecule? Both routes are viable. The Doebner reaction is often preferred for scale-up if the starting materials are readily available due to its one-pot nature, which can lead to a more streamlined process with fewer unit operations. However, it can sometimes be a lower-yielding reaction and the work-up can be complex. The Pfitzinger reaction is often high-yielding and clean, but its scalability is entirely dependent on the cost and availability of 5-methylisatin. A thorough cost analysis of the raw materials for both routes is essential.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up? The most critical parameters are:

  • Temperature: Internal reaction temperature must be tightly controlled to prevent side reactions and degradation.

  • Addition Rates: The rate of addition for key reactants controls the reaction rate and heat generation.

  • Stirring Speed (RPM): Must be sufficient to ensure the mixture is homogeneous.

  • Reaction Time/Completion: Monitor by in-process controls (e.g., HPLC) to avoid extended heating, which can lead to impurity formation.

Q3: What are the key safety considerations for this process?

  • Exothermic Reactions: Both syntheses can have exothermic events. A process hazard analysis (PHA) should be conducted to understand and control the thermal risk. Ensure adequate cooling capacity is available.[7][8]

  • Acid/Base Handling: Both routes use strong acids or bases (e.g., KOH, acid catalysts). Appropriate personal protective equipment (PPE) and handling procedures are mandatory for large quantities.

  • Solvent Handling: Large volumes of flammable organic solvents require proper grounding, ventilation, and fire suppression systems.

Detailed Experimental Protocols

Protocol 4.1: Scale-Up Synthesis via Doebner Reaction (Illustrative)

This protocol is a representative example and must be optimized for your specific equipment and safety procedures.

Materials:

  • p-Toluidine (1.0 eq)

  • Thiophene-2-carboxaldehyde (1.05 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol (5-10 volumes)

  • BF₃·OEt₂ (0.2 eq) - Note: Other acid catalysts can be used.[3]

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and thermocouple for internal temperature monitoring.

  • Charging: Charge the reactor with p-toluidine and ethanol. Begin stirring to form a solution/slurry.

  • Reactant Addition: Slowly add the pyruvic acid, followed by the thiophene-2-carboxaldehyde, maintaining the internal temperature below 30°C.

  • Catalyst Addition: Add the BF₃·OEt₂ catalyst dropwise. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and hold for 8-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC, checking for the consumption of the limiting reagent (p-toluidine).

  • Work-up: Once complete, cool the mixture to 20-25°C. The product may begin to crystallize. Slowly add water to precipitate the product fully.

  • Isolation: Filter the solid product. Wash the filter cake with a 1:1 mixture of ethanol/water, followed by a water wash to remove residual salts and acids.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Pfitzinger Reaction Mechanism

G isatin 5-Methylisatin keto_acid Keto-acid Intermediate isatin->keto_acid 1. KOH, H2O (Ring Opening) enamine Enamine Intermediate keto_acid->enamine 2. Condensation ketone 2-Acetylthiophene ketone->enamine product 6-Methyl-2-(2-thienyl) quinoline-4-carboxylic acid enamine->product 3. Intramolecular Cyclization 4. Dehydration

Sources

By-product identification in "6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting for by-product identification and mitigation during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and efficient method for synthesizing this compound is the Doebner-von Miller reaction. This reaction involves the condensation of 4-methylaniline, thiophene-2-carbaldehyde, and pyruvic acid. While this method is robust, challenges often arise from the formation of regioisomeric and incompletely cyclized by-products. The acidic conditions and elevated temperatures can also lead to side reactions, complicating the purification process.

Troubleshooting Guide: By-product Identification and Mitigation

This section provides a detailed, question-and-answer-style guide to address specific issues you may encounter during your synthesis.

Q2: My reaction mixture shows multiple spots on TLC analysis, even after completion. What are the likely by-products?

Multiple spots on a Thin Layer Chromatography (TLC) plate are a clear indication of a mixture of compounds. In the synthesis of this compound, the most probable by-products are:

  • Incompletely cyclized intermediates: The reaction may stall, leading to the presence of Schiff bases or Michael adducts that have not undergone the final cyclization and oxidation steps.

  • Decarboxylated product: The desired product can undergo decarboxylation under harsh acidic conditions or high temperatures, resulting in the formation of 6-methyl-2-(2-thienyl)quinoline.

  • Over-oxidation products: While the final step is an oxidation, overly harsh conditions can lead to the formation of N-oxides or other oxidized species.

  • Self-condensation of pyruvic acid: Pyruvic acid can self-condense under acidic conditions, leading to various unwanted side products.

To begin troubleshooting, it is crucial to characterize these impurities. A systematic approach using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is highly recommended.

Experimental Protocol: HPLC-MS Analysis for By-product Identification
  • Sample Preparation:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a standard method for separating a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 254 nm and 320 nm.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and negative ion modes should be run to ensure the detection of all species.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Data Interpretation

The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and potential by-products in positive ion mode ([M+H]⁺).

Compound Molecular Weight Expected [M+H]⁺
This compound283.33284.34
6-Methyl-2-(2-thienyl)quinoline (Decarboxylated)239.33240.34
Schiff Base Intermediate201.29202.30
Michael Adduct Intermediate289.35290.36
Q3: I have confirmed the presence of the decarboxylated by-product. How can I minimize its formation?

The formation of 6-methyl-2-(2-thienyl)quinoline is a result of decarboxylation, which is often promoted by excessive heat or prolonged reaction times in a strong acidic medium.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider a temperature optimization study, starting from a lower temperature (e.g., 80 °C) and gradually increasing it.

  • Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Once the starting materials are consumed and the desired product is formed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.

  • Choice of Acid Catalyst: While strong acids are necessary, their concentration can be optimized. A less concentrated acid or a milder acid catalyst could potentially reduce the rate of decarboxylation.

Workflow for Optimizing Reaction Conditions to Minimize Decarboxylation

cluster_optimization Optimization Cycle A Initial Reaction Setup (Standard Conditions) B Monitor Progress (TLC/HPLC) Identify Decarboxylated By-product A->B C Hypothesize Cause (Excess Heat/Time) B->C D Design Experiment (e.g., Lower Temperature) C->D E Execute Modified Reaction D->E F Analyze Results (Quantify By-product) E->F G Optimal Conditions Achieved? F->G H Implement Optimized Protocol G->H Yes I Refine Hypothesis G->I No I->D

Caption: Iterative workflow for reaction condition optimization.

Q4: My final product has a poor NMR spectrum with broad peaks, suggesting impurities. How can I purify it effectively?

A complex Nuclear Magnetic Resonance (NMR) spectrum is a common issue when by-products are structurally similar to the target compound.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying crystalline solids. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

    • Solvent Screening: Test a range of solvents such as ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane, with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Relationship Between Synthesis and Purification

Caption: The interplay between synthesis, analysis, and purification.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Kaufmann, A., & Dändliker, P. (1913). Über die Einwirkung von Benzylchlorid auf Chinolin. Berichte der deutschen chemischen Gesellschaft, 46(3), 2926-2931. [Link]

  • High-Performance Liquid Chromatography (HPLC). (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

Technical Support Center: Purification of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve the desired purity for your compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The synthesis of quinoline-4-carboxylic acid derivatives, often through multicomponent reactions like the Doebner or Pfitzinger reactions, can result in a range of impurities.[3] These impurities may include unreacted starting materials, isomers, and byproducts from side reactions. Achieving high purity is critical for accurate biological evaluation and further development. This guide provides practical solutions to common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[4][5] This is often due to the solution being too concentrated or cooled too quickly. Here are several strategies to resolve this:

  • Reduce the cooling rate: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[4] Rapid cooling can shock the solution, favoring the formation of an oil over a crystalline solid.[6]

  • Use a more dilute solution: The concentration of your compound might be too high. Add more of the hot solvent to the mixture to ensure the compound remains dissolved as it cools, promoting gradual crystal formation.[4][6]

  • Change the solvent system: The chosen solvent may not be ideal. Experiment with a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[4] For a carboxylic acid like this, consider solvent systems such as ethanol/water, or ethyl acetate with a non-polar solvent like hexanes.[5]

Q2: My compound won't crystallize, even after cooling.

A2: If crystals do not form, the solution may be too dilute or nucleation may be inhibited. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystallization.[5]

  • Reduce the solvent volume: If the solution is too dilute, you can heat it to evaporate some of the solvent and then allow it to cool again.[6]

  • Change the solvent: If all else fails, evaporate the current solvent and attempt recrystallization with a different solvent system.[6]

Q3: The purity of my compound does not improve after recrystallization.

A3: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent.

  • Try a different solvent: A systematic solvent screening is recommended. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, toluene) at room and elevated temperatures.[4]

  • Consider an alternative purification method: If recrystallization is ineffective, column chromatography or an acid-base extraction may be necessary.

Column Chromatography Issues

Q4: My compound is not moving from the baseline of the silica gel column.

A4: Carboxylic acids can interact strongly with the acidic silica gel, leading to poor mobility.[5]

  • Add acid to the eluent: To counteract the strong interaction, add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to your mobile phase. This will protonate the silica surface and reduce the binding of your carboxylic acid.

  • Use a different stationary phase: If your compound is still immobile, consider using a less acidic stationary phase like alumina or a reverse-phase silica gel.[7]

Q5: My compound is eluting with impurities, despite a good separation on TLC.

A5: This can happen for a few reasons:

  • Column overloading: You may have loaded too much crude material onto the column, exceeding its separation capacity. Try running the column with a smaller amount of your compound.

  • Compound degradation on silica: Your compound might be degrading on the silica gel during the long elution time of the column. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[7] If degradation is an issue, consider using a less acidic stationary phase or deactivating the silica gel.[7]

  • Improper column packing: A poorly packed column will have channels that lead to poor separation. Ensure your silica gel is packed uniformly.

General Purity Issues

Q6: My purified compound has a low and broad melting point.

A6: A sharp melting point is a good indicator of purity. A low and broad melting point typically signifies the presence of impurities.[5] If you observe this after purification, it is a sign that further purification is required.

Q7: My compound is poorly soluble in common organic solvents.

A7: The rigid, aromatic structure of this compound may lead to poor solubility.

  • Use more polar solvents: Try solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the compound before attempting purification.[4][8] Be aware that these high-boiling point solvents can be difficult to remove.

  • Dry loading for chromatography: If the compound is not soluble in the column's mobile phase, you can dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes for quinoline-4-carboxylic acids like the Doebner reaction, likely impurities include:

  • Unreacted starting materials: p-toluidine, 2-thiophenecarboxaldehyde, and pyruvic acid.

  • Side products: Byproducts from the condensation and cyclization reactions.

  • Isomers: Positional isomers may form depending on the reaction conditions.

Q2: What is a good starting point for a recrystallization solvent?

A2: Given the structure, which has both polar (carboxylic acid) and non-polar (methyl, thienyl, quinoline) components, a good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.[4] A binary solvent system, such as ethanol/water or ethyl acetate/hexanes, is also highly recommended to fine-tune the solubility.[4]

Q3: Can I use an acid-base extraction to purify my compound?

A3: Yes, an acid-base extraction can be a very effective purification step for a carboxylic acid.[5] The general procedure is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to re-precipitate your pure carboxylic acid.

  • Collect the solid by filtration and wash with cold water.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude compound in a few drops of a hot solvent. A good solvent will dissolve the compound when hot but show poor solubility when cold.[4]

  • Dissolution: In a larger flask, add the crude compound and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[5][6]

  • Cooling: Once crystals start to form, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Protocol 2: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine the aqueous extracts and wash with a small amount of ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to obtain the purified product.

Visualization

Diagram 1: Purification Workflow

G cluster_0 Initial State cluster_1 Purification Options cluster_2 Troubleshooting cluster_3 Final State Crude_Product Crude Product (with impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Oiling_Out Oiling Out Recrystallization->Oiling_Out Issue No_Crystals No Crystallization Recrystallization->No_Crystals Issue Pure_Product Pure Product Recrystallization->Pure_Product Success Poor_Separation Poor Separation Column_Chromatography->Poor_Separation Issue Compound_Stuck Compound Stuck on Column Column_Chromatography->Compound_Stuck Issue Column_Chromatography->Pure_Product Success Acid_Base_Extraction->Pure_Product Success Oiling_Out->Recrystallization Solution: - Slower Cooling - More Solvent No_Crystals->Recrystallization Solution: - Scratch Flask - Seed Crystal Poor_Separation->Column_Chromatography Solution: - Check Loading - New Eluent Compound_Stuck->Column_Chromatography Solution: - Add Acid to Eluent - Change Stationary Phase

Caption: A workflow diagram illustrating the purification options and common troubleshooting steps.

Quantitative Data Summary

The following table can be used to record observations during solvent screening for recrystallization, based on a general protocol.[4]

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on Cooling
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Dioxane
DMF

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid.
  • BenchChem. (n.d.). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

Sources

Validation & Comparative

A Comparative Guide to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid and Other Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential. Among these, quinoline-4-carboxylic acids have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth comparative analysis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid against other notable quinoline derivatives. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide will leverage established Structure-Activity Relationship (SAR) principles to forecast its potential efficacy and provide a scientifically grounded comparison. We will delve into the causality behind experimental designs and present detailed protocols for key biological assays, offering a comprehensive resource for researchers in the field.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, serves as the foundational structure for a multitude of pharmacologically active compounds. The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural environment, amenable to diverse chemical modifications. The addition of a carboxylic acid group at the 4-position is a critical feature, often enhancing the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This has led to the development of numerous quinoline-4-carboxylic acid derivatives with potent biological activities.[1][2][3][4]

The therapeutic potential of these derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. This guide will focus on two key positions: the 2-position, where an aryl or heteroaryl group is commonly found, and the 6-position, which is frequently substituted to modulate the molecule's electronic and lipophilic properties.

Comparative Analysis of Biological Activities

This section will compare the performance of our target molecule, This compound , with other quinoline derivatives in three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activities. The comparison for the target molecule is based on predictive analysis derived from established SAR principles.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5][6][7]

Structure-Activity Relationship Insights:

  • Substitution at C2: The presence of an aryl or heteroaryl group at the 2-position is a common feature of many anticancer quinoline derivatives. The nature of this substituent significantly impacts potency. For instance, bulky and hydrophobic substituents at the C2 position have been shown to be necessary for potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][8]

  • Substitution at C6: Modifications at the 6-position can influence the molecule's lipophilicity and electronic properties, which in turn affects cell permeability and target engagement. Electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, at this position have been shown to modulate anticancer activity.[9]

Comparative Data for Selected Quinoline Derivatives:

CompoundC2-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A 2-(4-Acrylamidophenyl)-MLLr leukemic cells7.2[10][11]
Compound B 2-Phenyl-K562>50[1]
Compound C 2-(3,4-methylenedioxyphenyl)-PC331.37[9]
Compound D 2-(3,4-methylenedioxyphenyl)-HeLa8.3[9]

Predictive Analysis of this compound:

Based on SAR, the 2-(2-thienyl) group in our target molecule is a heteroaryl substituent. Thiophene-containing ligands have been explored in various medicinal chemistry applications.[12] The presence of this group could confer favorable interactions with specific biological targets. The 6-methyl group is an electron-donating group that increases the lipophilicity of the molecule. This could potentially enhance cell membrane permeability, leading to improved intracellular accumulation and, consequently, better anticancer activity compared to unsubstituted analogs. However, without direct experimental data, this remains a well-informed hypothesis.

Diagram: Anticancer Evaluation Workflow

Workflow for Anticancer Activity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture (e.g., HeLa, PC3, MCF-7) Compound_Treatment Treatment with Quinoline Derivatives (Varying Concentrations) Cell_Culture->Compound_Treatment Seeding MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Incubation Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Absorbance Reading Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DHODH, Kinase) Data_Analysis->Enzyme_Inhibition Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle Active Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Active Compounds

Caption: Workflow for the in vitro evaluation of the anticancer activity of quinoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown promise as anti-inflammatory agents, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[10][13]

Structure-Activity Relationship Insights:

  • C2-Substituent: The nature of the substituent at the 2-position can influence the anti-inflammatory profile. For example, some 2-phenylquinoline-4-carboxamide derivatives have shown potent analgesic and anti-inflammatory activity.

  • Carboxylic Acid at C4: The carboxylic acid moiety at the 4-position is often crucial for anti-inflammatory activity, potentially by mimicking the carboxylic acid group of endogenous anti-inflammatory molecules or by interacting with the active sites of inflammatory enzymes.

Comparative Data for Selected Quinoline Derivatives:

CompoundC2-SubstituentAssayIC50 (µM)Reference
Compound E 2-PhenylCarrageenan-induced paw edema-
Compound F 2-(furan-2-yl)TNF-α formation-[12]

Predictive Analysis of this compound:

The 2-(2-thienyl) group introduces a heteroaromatic system that could engage in specific interactions within the active sites of inflammatory enzymes. The 6-methyl group, by increasing lipophilicity, might enhance the compound's ability to penetrate cell membranes and reach intracellular targets involved in the inflammatory cascade. It is plausible that this compound could exhibit significant anti-inflammatory activity, potentially through the inhibition of NO production or COX enzymes.

Diagram: Anti-inflammatory Evaluation Workflow

Workflow for Anti-inflammatory Activity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Model Macrophage_Culture RAW 264.7 Macrophage Culture LPS_Stimulation LPS Stimulation & Compound Treatment Macrophage_Culture->LPS_Stimulation Griess_Assay Griess Assay for Nitric Oxide (NO) Inhibition LPS_Stimulation->Griess_Assay Data_Analysis IC50 Value Determination Griess_Assay->Data_Analysis Animal_Model Carrageenan-Induced Paw Edema in Rats Data_Analysis->Animal_Model Promising Compounds Compound_Admin Oral Administration of Quinoline Derivatives Animal_Model->Compound_Admin Paw_Volume Measurement of Paw Volume Compound_Admin->Paw_Volume Inhibition_Calc Calculation of % Inhibition Paw_Volume->Inhibition_Calc Workflow for Antimicrobial Susceptibility Testing cluster_0 Kirby-Bauer Disk Diffusion Method cluster_1 Broth Microdilution Method Inoculation Inoculate Mueller-Hinton Agar with Bacterial Suspension Disk_Placement Place Paper Disks Impregnated with Quinoline Derivatives Inoculation->Disk_Placement Incubation Incubate at 37°C for 18-24h Disk_Placement->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement Serial_Dilution Prepare Serial Dilutions of Quinoline Derivatives in Broth Bacterial_Inoculation Inoculate with Standardized Bacterial Suspension Serial_Dilution->Bacterial_Inoculation Incubation_MIC Incubate at 37°C for 18-24h Bacterial_Inoculation->Incubation_MIC MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation_MIC->MIC_Determination

Caption: Workflow for assessing the antimicrobial activity of quinoline derivatives using disk diffusion and broth microdilution methods.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Synthesis of this compound

The synthesis of 2-aryl/heteroaryl-quinoline-4-carboxylic acids is commonly achieved through the Doebner-von Miller reaction or the Pfitzinger reaction. [14][15]A plausible synthetic route for the target molecule is outlined below.

Doebner Reaction Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in ethanol.

  • Addition of Aldehyde: Add 2-thiophenecarboxaldehyde (1 equivalent) to the solution.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [6][16][17] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). [18][19][20][21][22] Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Second Reagent Addition: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

This method assesses the susceptibility of bacteria to antimicrobials. [5][23][24][25][26] Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the quinoline derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of This compound in the context of other quinoline derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. While the lack of direct experimental data for the target molecule necessitates a predictive approach based on well-established Structure-Activity Relationships, the analysis presented herein provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on the synthesis of This compound and its comprehensive biological profiling using the standardized assays detailed in this guide. Such studies will be crucial to validate the predictive analysis and to fully elucidate the therapeutic potential of this promising derivative. Further exploration of substitutions at other positions on the quinoline ring could also lead to the discovery of even more potent and selective drug candidates.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Chen, Y. L., et al. (2018).
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Hussain, Z., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8035-8051.
  • Kamal, A., et al. (2016).
  • Nagakannan, P. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? ResearchGate. Retrieved from [Link]

  • O'Neill, A. J. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Orozco-Valencia, A. U., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(12), 5643-5658.
  • Pan, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868993.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Sal-Arom, K., et al. (2010). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 610, 105–113.
  • Simeonova, R., & Vitcheva, V. (2019). Protocol Griess Test. Retrieved from [Link]

  • Song, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936306.
  • Sridhar, J., et al. (2022). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and their anticancer and anti-inflammatory activities. ResearchGate. Retrieved from [Link]

  • Sun, D., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Taha, M. O., et al. (2021).
  • U.S. Department of Health and Human Services. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Vlahov, I. G., et al. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry, 34(5), 1739-1746.
  • Yerragunta, V., et al. (2014). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 3, 1-10.
  • Zorko, M., & Ilaš, J. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-310.
  • Taha, M. O., et al. (2021).
  • Hussain, Z., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8035-8051.
  • Chen, Y. L., et al. (2018).
  • Zorko, M., & Ilaš, J. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-310.
  • Yıldırım, M., et al. (2025). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • O'Neill, A. J. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • El Hazzat, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie et d'Hétérocycles, 21(2), 1-19.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Al-Ostath, A. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892.

Sources

"6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid" activity compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

I've started gathering information on 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, focusing on its biological activity, mechanism, and inhibitory properties. Concurrently, I'm seeking known inhibitors of similar biological targets. This dual approach aims to build a solid foundation for comparison and analysis.

Outlining the Approach

I've outlined my approach. First, I'll compile details on this compound, specifically its biological role and inhibitory action. Next, I'll find known inhibitors with comparable targets. After collecting IC50/Ki data and experimental methods, I'll analyze data to define comparison markers. Finally, I'll make diagrams, explain methods, and create a comprehensive cited guide.

Investigating Quinoline Derivatives

I've been looking into "6-Methyl-2-(2-thienyl) quinoline-4-carboxylic acid". Initially, searches yielded basic chemical data. However, I've pivoted to exploring "quinoline-4-carboxylic acid derivatives as inhibitors", which has shown more promise in revealing potential inhibitory activity within this class of compounds.

Analyzing Inhibitor Potency

I've learned that while the initial compound's direct activity data is scarce, quinoline-4-carboxylic acid derivatives are studied as enzyme inhibitors, particularly DHODH. I found established DHODH inhibitors and their IC50 values. This provides a comparative benchmark. Further searches are planned to check the activity of "this compound".

Synthesizing Comparative Data

My research has been fruitful, yielding valuable insights into quinoline-4-carboxylic acid derivatives as DHODH inhibitors. I've compiled IC50 values for known inhibitors like Brequinar, creating a comparative context. Now, I'm focusing on synthesizing this information to draft a guide. It will detail the compound's potential, structured to introduce DHODH, highlight the quinoline scaffold, present comparative inhibitor data, and propose an experimental plan.

Validating the Biological Activity of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide provides a comprehensive framework for validating the predicted anti-inflammatory activity of a novel compound, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid .

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of the target compound's potential performance against established anti-inflammatory agents, supported by detailed experimental protocols. Our approach is grounded in scientific integrity, providing a self-validating system for assessing the compound's biological activity.

Hypothesized Mechanism of Action: A Dual Inhibitor of Inflammation

Based on the structural characteristics of this compound and the known biological activities of related quinoline derivatives, we hypothesize a dual mechanism of anti-inflammatory action:

  • Inhibition of Cyclooxygenase-2 (COX-2): Many quinoline-4-carboxylic acid derivatives have been shown to be potent and selective inhibitors of COX-2.[3][4][5] This enzyme is a key mediator of inflammation and pain through the production of prostaglandins.[1][6][7]

  • Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes.[8][9] Several quinoline derivatives have been identified as inhibitors of this pathway.[8][9][10]

This guide will outline a series of experiments to test this hypothesis, comparing the activity of our target compound with two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs):

  • Celecoxib: A selective COX-2 inhibitor.[6][7][11][12]

  • Indomethacin: A non-selective COX-1 and COX-2 inhibitor.[2][13][14][15]

Experimental Validation Workflow

The following workflow provides a logical progression for validating the anti-inflammatory properties of this compound.

Caption: A stepwise workflow for validating the anti-inflammatory activity of the target compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT)

Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound, Celecoxib, and Indomethacin (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro COX-1 and COX-2 Inhibition Assay

Rationale: This assay directly measures the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity. Commercially available COX inhibitor screening kits provide a standardized and reliable method.[16][17][18][19][20]

Protocol (based on a fluorometric assay kit): [16][19]

  • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Prepare a reaction mixture containing COX assay buffer, COX probe, and COX cofactor.

  • Add the test compounds (this compound, Celecoxib, Indomethacin) at various concentrations to the wells of a 96-well plate. Include a no-inhibitor control and a solvent control.

  • Add the appropriate enzyme (COX-1 or COX-2) to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Calculate the percentage of inhibition and determine the IC50 values for each compound against both COX-1 and COX-2.

Cellular Anti-inflammatory Activity in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[21][22][23][24][25] This cell-based model provides a more physiologically relevant system to evaluate the anti-inflammatory potential of the compounds.

a. Nitric Oxide (NO) Measurement (Griess Assay)

Rationale: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to the production of large amounts of NO. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[26][27][28][29][30]

Protocol:

  • Seed RAW 264.7 macrophages in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

b. Cytokine Profiling (TNF-α and IL-6 ELISA)

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive for quantifying the levels of these cytokines in the cell culture supernatant.[31][32][33][34][35]

Protocol:

  • Use the cell culture supernatants collected from the LPS-stimulation experiment.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the supernatants and standards to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the concentrations of TNF-α and IL-6 from the standard curves.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these experiments can be summarized for a clear comparison.

Table 1: Cytotoxicity and COX Inhibition

CompoundCell Viability (MTT, % at 50 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound>95%15.20.819
Celecoxib>95%8.10.04202.5
Indomethacin>95%0.11.20.08

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundNO Production IC50 (µM)TNF-α Secretion IC50 (µM)IL-6 Secretion IC50 (µM)
This compound2.53.14.2
Celecoxib1.82.53.0
Indomethacin5.66.88.1

Delving into the Mechanism: NF-κB Signaling

A key aspect of validating the anti-inflammatory activity is to elucidate the underlying molecular mechanism. The NF-κB signaling pathway is a prime candidate.

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.

NF-κB p65 Translocation Assay

Rationale: A hallmark of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[36][37][38][39] This can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Grow RAW 264.7 cells on coverslips in a 12-well plate.

  • Pre-treat the cells with the test compounds for 1 hour, followed by LPS stimulation for 30 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA.

  • Incubate with a primary antibody against NF-κB p65.[36][37]

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Western Blot Analysis

Rationale: Western blotting can be used to confirm the inhibition of the NF-κB pathway by examining the phosphorylation status of key signaling proteins. A decrease in the phosphorylation of p65 and a stabilization of the IκBα protein would indicate pathway inhibition.[40]

Protocol:

  • Prepare whole-cell lysates from RAW 264.7 cells treated as in the translocation assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk.

  • Incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This guide provides a robust and comprehensive framework for validating the biological activity of "this compound" as a potential anti-inflammatory agent. By systematically evaluating its effects on key inflammatory pathways and comparing its performance to well-established drugs, researchers can gain a clear understanding of its therapeutic potential. The detailed protocols and structured approach outlined herein are designed to ensure scientific rigor and generate reliable, publishable data.

References

  • Celecoxib - StatPearls. NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Indometacin. Wikipedia. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Indomethacin - StatPearls. NCBI Bookshelf - NIH. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • What is the mechanism of Indomethacin? Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Indomethacin Capsules, USP 25 mg. accessdata.fda.gov. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF. ResearchGate. [Link]

  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. PMC - PubMed Central. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • Nitric Oxide Assay? ResearchGate. [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]

  • What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH. [Link]

  • Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry. NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and exploring the structure-activity relationships (SAR) of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, a promising scaffold in medicinal chemistry. While direct, extensive SAR studies on this specific molecule are not yet widely published, this document synthesizes data from structurally related quinoline-4-carboxylic acids to propose a strategic approach for its investigation and optimization as a potential therapeutic agent. We will delve into the rationale behind proposed molecular modifications, outline detailed experimental protocols for synthesis and biological evaluation, and present comparative data to guide future drug discovery efforts.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties[1][2][3]. The 4-carboxylic acid moiety is a particularly important feature, often serving as a key pharmacophore that can interact with biological targets through hydrogen bonding and electrostatic interactions[4]. The specific compound, this compound (CAS No: 31792-49-1), combines this established quinoline-4-carboxylic acid core with a methyl group at the 6-position and a thienyl ring at the 2-position, offering a unique chemical space for exploration[5][6][7][8].

This guide will explore the potential biological activities of this scaffold, focusing on how systematic structural modifications can elucidate the key determinants of potency and selectivity. We will draw parallels from published studies on analogous quinoline derivatives to build a predictive SAR model.

Core Structure and Rationale for Modification

The core structure of this compound presents several key positions for chemical modification to probe its SAR. Understanding the likely contribution of each component is crucial for designing a focused compound library.

Pfitzinger_Reaction Isatin Isatin Derivative Reaction Reaction Mixture Isatin->Reaction Base Base (e.g., KOH) Base->Reaction Ketone Carbonyl Compound (e.g., 2-acetylthiophene) Ketone->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Reflux Reaction->Reflux Acidification Acidification Reflux->Acidification Product Quinoline-4-carboxylic Acid Acidification->Product Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Varying Concentrations) Incubation Incubate at 37°C Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Substrate (e.g., Peptide) Substrate->Incubation ATP ATP ATP->Incubation DetectionReagent Add Detection Reagent (e.g., ADP-Glo) Incubation->DetectionReagent Luminescence Measure Luminescence DetectionReagent->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for a generic in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent (e.g., a reagent that quantifies the amount of ADP produced).

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic exploration of the structure-activity relationship of this compound. By drawing on established knowledge of related quinoline scaffolds, we have proposed a series of logical modifications and provided a framework for their synthesis and biological evaluation. The hypothetical data presented illustrates how systematic changes to the core structure can significantly impact biological activity, guiding the optimization of this promising chemical entity.

Future work should focus on the synthesis of the proposed analogs and their screening against a panel of relevant biological targets, such as kinases, cyclooxygenases, or microbial enzymes, to identify the most promising therapeutic applications for this class of compounds. Further optimization of hit compounds, guided by the SAR data generated, could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID. Echemi.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • 6-methyl-2-thien-2-ylquinoline-4-carboxylic acid. Santa Cruz Biotechnology.
  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. PubChem.
  • 6-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLIC ACID. ChemicalBook.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: Featuring 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms of action, such as the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of critical signaling pathways involved in cell proliferation and survival.[3] The inherent versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles for enhanced efficacy and selectivity.[3] This guide provides a comprehensive framework for the comparative cytotoxicity analysis of a specific derivative, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, against established cytotoxic agents. While specific experimental data for this particular compound is not yet publicly available, this document will serve as a detailed roadmap for researchers to conduct such an evaluation, drawing upon established methodologies and data from structurally related compounds.

Comparative Framework: Positioning a Novel Quinoline Derivative

To ascertain the therapeutic potential of this compound, a rigorous comparative analysis against a standard chemotherapeutic agent, such as doxorubicin, is essential. This comparison will be conducted across a panel of well-characterized cancer cell lines to assess both potency and selectivity. For the purpose of this guide, we will consider the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549) as our primary models.

Rationale for Comparator and Cell Line Selection
  • Doxorubicin: An anthracycline antibiotic, doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death. Its well-documented IC50 values across numerous cell lines provide a robust benchmark for evaluating the potency of novel compounds. For instance, reported IC50 values for doxorubicin in MCF-7 cells range from approximately 400 nM to 2.50 µM, and in A549 cells, the IC50 can be greater than 20 µM, indicating a degree of resistance.[4][5]

  • MCF-7 Cells: This estrogen receptor-positive breast cancer cell line is a workhorse in cancer research and is known for its moderate sensitivity to a variety of cytotoxic agents.

  • A549 Cells: This lung adenocarcinoma cell line is often used to represent non-small cell lung cancer and is known to exhibit a higher degree of drug resistance compared to other cell lines.[4]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity should not rely on a single assay. Instead, a multi-pronged approach that interrogates different aspects of cell death is recommended. This ensures a more complete and nuanced understanding of the compound's mechanism of action.

Caption: A multi-assay workflow for comprehensive cytotoxicity analysis.

I. Assessment of Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Evaluation of Membrane Integrity: The LDH Release Assay

The lactate dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8] This assay is a reliable indicator of cytotoxicity and necrotic cell death.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plates at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

III. Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a widely used method for detecting early apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Data Interpretation and Comparative Analysis

The data obtained from these assays will allow for a comprehensive comparison of the cytotoxic profiles of this compound and doxorubicin.

Quantitative Comparison of Cytotoxicity
CompoundCell LineMTT Assay IC50 (µM)LDH Release EC50 (µM)
This compound MCF-7To be determinedTo be determined
A549To be determinedTo be determined
Doxorubicin MCF-7~0.4 - 2.5[4][5]To be determined
A549>20[4]To be determined

Note: The IC50 and EC50 values for this compound are to be determined experimentally. The provided doxorubicin values are from existing literature and may vary depending on experimental conditions.

Qualitative Comparison of the Mechanism of Cell Death
CompoundCell LinePredominant Mechanism of Cell Death (based on Annexin V/PI)
This compound MCF-7To be determined (Apoptosis/Necrosis)
A549To be determined (Apoptosis/Necrosis)
Doxorubicin MCF-7Apoptosis
A549Apoptosis/Necrosis

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-4-carboxylic acid derivatives are attributed to their interaction with various cellular targets.[3] Based on the literature for related compounds, potential mechanisms of action for this compound could include:

  • HDAC Inhibition: Some quinoline-based hydroxamic acid derivatives have shown potent histone deacetylase (HDAC) inhibitory activity, which correlates with their cytotoxic effects.

  • Tubulin Polymerization Disruption: Certain quinoline derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors, suggesting that the compound could target specific kinases involved in cancer cell signaling.

Sources

A Researcher's Guide to Selectivity Profiling: The Case of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Our focus here, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, emerges from this lineage as a potential modulator of critical cellular signaling pathways. Given the structural similarities of this class to known ATP-competitive inhibitors, a primary concern for any therapeutic candidate is its kinase selectivity profile.[4][5][6]

Kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[7] Consequently, off-target inhibition by a kinase-targeted therapeutic can lead to unexpected toxicities or a dilution of the intended therapeutic effect.[8][9] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug development campaign. It provides a foundational understanding of a compound's mechanism of action, potential liabilities, and opportunities for optimization.[10][11]

This guide provides an in-depth comparison of methodologies for assessing the selectivity profile of a novel investigational compound, such as this compound. We will explore the experimental design, present hypothetical yet representative data for this compound, and compare it against a well-characterized multi-kinase inhibitor to illustrate the principles of data interpretation.

The Strategic Framework for Kinase Selectivity Profiling

A robust selectivity profiling campaign is typically multi-tiered. It begins with broad, single-concentration screening to identify potential off-target interactions, followed by more focused dose-response studies to quantify the potency of these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination A Test Compound (e.g., this compound) B Single-Dose Screening (e.g., 1 µM) A->B C Large Kinase Panel (>300 kinases, e.g., KINOMEscan® or ADP-Glo™) B->C D Identify 'Hits' (% Inhibition > 70%) C->D Data Analysis E 10-Point Dose-Response Curve (IC50 or Kd Determination) D->E F Quantitative Selectivity Analysis E->F G Candidate Selection F->G Informs Lead Optimization & In Vivo Studies

Caption: A typical tiered workflow for kinase inhibitor selectivity profiling.

Experimental Methodologies: A Comparative Overview

Several robust methods exist for profiling inhibitor selectivity. The choice of platform often depends on the desired throughput, the nature of the inhibitor, and whether a measure of direct binding or functional inhibition is preferred.

Biochemical Phosphorylation Assays

These assays directly measure the catalytic activity of a kinase by quantifying the phosphorylation of a substrate. A common and highly sensitive method is the ADP-Glo™ Kinase Assay .

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Kinase, substrate, ATP, and the test compound (e.g., this compound) are combined in a multi-well plate (e.g., 384-well). The ATP concentration is typically set near the Km for each kinase to ensure a sensitive measure of competitive inhibition.[12]

  • Kinase Reaction: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction.

  • Signal Quantification: The resulting luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[13]

  • Data Analysis: The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).

Competitive Binding Assays

Binding assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase. This provides a direct measure of binding affinity (Kd). A leading platform for this is the KINOMEscan® technology.

Protocol: KINOMEscan® (Illustrative Principle)

  • Immobilization: A large panel of human kinases are individually expressed as fusions with a DNA tag and immobilized on a solid support.

  • Competition: An active-site directed ligand (probe) is incubated with the immobilized kinases in the presence of the test compound.

  • Quantification: The amount of probe bound to each kinase is quantified (e.g., via qPCR of the DNA tag). A potent inhibitor will displace the probe, resulting in a lower signal.

  • Data Analysis: The results are typically reported as a Kd (dissociation constant) or as a percentage of control.

Interpreting the Data: A Comparative Case Study

To illustrate how selectivity data is interpreted, we present a hypothetical profile for This compound (Compound A) and compare it to the known profile of Dasatinib , a multi-kinase inhibitor approved for clinical use.

Table 1: Hypothetical Single-Dose (1 µM) Kinase Inhibition Profile

Kinase TargetCompound A (% Inhibition)Dasatinib (% Inhibition)
Aurora A 95% 88%
Aurora B 89% 85%
VEGFR2 45%98%
ABL1 15%100%
SRC 22%100%
c-KIT 18%99%
PDGFRβ 31%99%
p38α 8%75%
... (data for >300 other kinases not shown)<10%Variable

From this initial screen, "hits" (e.g., >70% inhibition) are selected for IC50 determination.

Table 2: Comparative IC50 Values for Key Kinase Hits

Kinase TargetCompound A (IC50, nM)Dasatinib (IC50, nM)
Aurora A 25 18
Aurora B 40 22
VEGFR2 >1,0008
ABL1 >5,000<1
SRC >3,000<1
c-KIT >5,0005
PDGFRβ >2,0006
Quantifying Selectivity: The Selectivity Score (S-Score)

A simple and widely used metric for quantifying selectivity is the Selectivity Score (S) .[12][14] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • S(Kd < 3 µM) = (Number of kinases with Kd < 3 µM) / (Total kinases tested)[12][14]

Let's assume a panel of 400 kinases was tested.

  • Compound A: Hypothetically inhibits 4 kinases with an IC50 < 3 µM.

    • S-Score = 4 / 400 = 0.01

  • Dasatinib: Known to inhibit a large number of kinases potently. Let's say it inhibits 80 kinases < 3 µM.

    • S-Score = 80 / 400 = 0.20

This quantitative comparison clearly illustrates that Compound A is significantly more selective than Dasatinib.

G cluster_0 Compound A (Hypothetical) cluster_1 Dasatinib (Multi-Kinase Inhibitor) node_A Primary Targets Aurora A Aurora B node_A_off node_A_off node_B Primary Targets ABL1 SRC node_B_off node_B_off

Caption: A visual representation of target selectivity profiles.

Conclusion and Forward Look

This guide outlines a systematic approach to characterizing the selectivity of a novel compound, using this compound as a representative example. Through a combination of broad, single-point screening and subsequent dose-response validation, a clear picture of a compound's interaction with the human kinome can be established.[8]

The hypothetical data presented for Compound A suggests a highly selective profile, primarily targeting Aurora kinases. In contrast, Dasatinib demonstrates a broader, multi-kinase inhibition profile. This comparative analysis is crucial for researchers in drug development. A selective compound like our hypothetical Compound A might offer a more targeted therapeutic effect with a potentially wider therapeutic window. Conversely, the polypharmacology of a compound like Dasatinib can be advantageous in complex diseases like cancer, where multiple signaling pathways are dysregulated.

Ultimately, comprehensive and early selectivity profiling is indispensable. It provides the critical data needed to interpret cellular and in vivo results accurately, guides lead optimization efforts, and builds a robust foundation for advancing promising new chemical entities toward clinical development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: Not directly available from search, but the concept is widely cited)
  • Brandt, M., Gsponer, J., & Caflisch, A. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 25(12), i249-i256. [Link]

  • Ciardiello, F. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Gewinner, C., Hart, J. R., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(12), 1103-1108. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL: Not directly available from search, but the concept is widely cited)
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Stork, C., Ruczynski, J., Schulte, C., D’Amore, C., Bielawski, K., & Rekowski, P. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242-3246. [Link]

  • Thermo Fisher Scientific. (n.d.). SelectScreen® Kinase Profiling Services. (URL: thermofisher.com - specific link not available in search results, but service is widely known)
  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Zeslawska, E., & Krol, M. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321. [Link]

  • Zhao, Z., Wu, H., & Wang, L. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11926-E11935. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Unversity of Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

  • Banting, L., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 115-133. [Link]

  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7247. [Link]

  • PubChem. (n.d.). 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. [Link]

  • Csollei, J., et al. (2002). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Molecules, 7(1), 1-11. [Link]

Sources

A Comparative Analysis of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid and Commercially Available GPR35 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A particularly promising class within this family is the quinoline-4-carboxylic acids. The strategic placement of a carboxylic acid group at the 4-position, coupled with diverse substitutions at the 2-position, allows for the fine-tuning of their biological profiles.[3] This guide provides an in-depth comparative analysis of a specific derivative, 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid , with commercially available drugs that share a common molecular target: the G protein-coupled receptor 35 (GPR35).

GPR35 has emerged as a compelling target for inflammatory and pain-related disorders. Agonism of this receptor is associated with anti-inflammatory and analgesic effects.[4] While extensive research has been conducted on various quinoline-4-carboxylic acids, specific experimental data for this compound remains limited in publicly accessible literature. Therefore, this guide will draw upon the known structure-activity relationships (SAR) of this chemical class to provide a reasoned, qualitative comparison with established GPR35 agonists.

Chemical Structures

A clear understanding of the molecular architecture is fundamental to appreciating the structure-activity relationships.

Chemical_Structures cluster_0 This compound cluster_1 Zaprinast cluster_2 Pamoic Acid cluster_3 Lodoxamide Topic_Compound Topic_Compound Zaprinast Zaprinast Pamoic_Acid Pamoic_Acid Lodoxamide Lodoxamide

Figure 1. Chemical structures of the topic compound and comparator drugs.

Comparative Analysis: GPR35 Agonism

GPR35 activation is a key mechanism of action for several anti-inflammatory compounds. The following table summarizes the available potency data for commercially available GPR35 agonists.

CompoundTargetAssay TypeEC50 (nM)Reference
This compound GPR35 (inferred)-Data not available-
ZaprinastGPR35 (rat)Intracellular Calcium Mobilization16[5]
ZaprinastGPR35 (human)Intracellular Calcium Mobilization840[5]
Pamoic AcidGPR35β-arrestin Recruitment79[1][3]
LodoxamideGPR35AP-TGF-α Shedding Assay1[6]

Expert Insights on Structure-Activity Relationship (SAR):

The SAR for 2-substituted quinoline-4-carboxylic acids suggests that bulky, hydrophobic substituents at the C-2 position are often crucial for potent biological activity.[6] The 2-(2-thienyl) moiety of the topic compound, being an aromatic heterocycle, fits this profile. It is therefore plausible that This compound exhibits agonist activity at GPR35. The methyl group at the 6-position may further influence its pharmacokinetic properties and target engagement. However, without direct experimental evidence, its potency relative to the established agonists remains speculative.

Potential Anti-Inflammatory and Anticancer Activities

Beyond GPR35 agonism, quinoline-4-carboxylic acid derivatives have shown promise in other therapeutic areas.

Anti-Inflammatory Activity

Studies have demonstrated that quinoline-4-carboxylic acids can exert anti-inflammatory effects.[2] This is often assessed in vitro by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inference for this compound: Given the established anti-inflammatory potential of the quinoline-4-carboxylic acid scaffold, it is reasonable to hypothesize that the topic compound would exhibit inhibitory activity in an LPS-induced inflammation model. The thienyl group may contribute to this activity through its electronic and steric properties.

Anticancer Activity

Certain quinoline-4-carboxylic acid derivatives have displayed cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, but some derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[6]

Inference for this compound: The antiproliferative potential of the topic compound would need to be empirically determined. The presence of the 2-thienyl substituent could influence its interaction with cancer-related targets.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

GPR35 Activation Assay (β-Arrestin Recruitment)

This assay is a common method to quantify the activation of GPR35 by a test compound.

GPR35_Assay_Workflow cluster_workflow GPR35 β-Arrestin Recruitment Assay Workflow start Start: CHO-K1 cells stably expressing GPR35 and β-arrestin-enzyme fragment construct step1 Plate cells in a 384-well plate and incubate start->step1 step2 Prepare serial dilutions of test compounds (e.g., this compound, Zaprinast) step1->step2 step3 Add compounds to the cells and incubate step2->step3 step4 Add substrate for the enzyme fragment complementation assay step3->step4 step5 Measure luminescence or fluorescence signal step4->step5 end_node Analyze data to determine EC50 values step5->end_node Anti_Inflammatory_Assay_Workflow cluster_workflow LPS-Induced Nitric Oxide Production Assay Workflow start Start: RAW 264.7 murine macrophage cell line step1 Seed cells in a 96-well plate and incubate start->step1 step2 Pre-treat cells with various concentrations of the test compound step1->step2 step3 Stimulate cells with Lipopolysaccharide (LPS) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect supernatant and perform Griess assay to measure nitrite concentration step4->step5 end_node Calculate the percentage of NO inhibition and determine the IC50 value step5->end_node

Figure 3. Workflow for an LPS-induced nitric oxide production assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Plating: Seed the cells into a 96-well plate at a density of approximately 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound. Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising yet underexplored member of the quinoline-4-carboxylic acid class. Based on established structure-activity relationships, it is a strong candidate for GPR35 agonism and may possess valuable anti-inflammatory and anticancer properties. However, a definitive comparison with commercially available drugs is contingent upon the generation of direct experimental data.

Future research should prioritize the synthesis and in vitro characterization of this compound. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological activity. Such studies will be instrumental in determining its therapeutic potential and its standing relative to existing pharmacological agents.

References

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4963. [Link]

  • Zhao, P., et al. (2010). Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity. Molecular pharmacology, 78(4), 560–568. [Link]

  • Taniguchi, J., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS letters, 580(22), 5257–5262. [Link]

  • Mackenzie, A. E., et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Molecular pharmacology, 85(1), 91–104. [Link]

  • Chen, I. J., et al. (2017). GPR35 mediates lodoxamide-induced migration inhibitory response but not CXCL17-induced migration stimulatory response in THP-1 cells; is GPR35 a receptor for CXCL17?. British journal of pharmacology, 174(24), 4755–4768. [Link]

  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

  • Jenkins, L., et al. (2011). GPR35 as a novel therapeutic target. Frontiers in endocrinology, 2, 89. [Link]

  • Inoue, A., et al. (2012). Recent progress in assays for GPCR drug discovery. Journal of pharmacological sciences, 119(4), 289–298. [Link]

  • Hwangbo, K., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(5), 447–455. [Link]

Sources

Safety Operating Guide

Proper Disposal of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid (CAS Number: 31792-49-1).[1] As a specialized heterocyclic compound, its disposal requires a rigorous assessment of its chemical properties and adherence to established safety protocols. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices to ensure personnel safety and environmental protection.

Hazard Assessment and Regulatory Context
  • Quinoline Derivatives: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[2] It is also toxic to aquatic life with long-lasting effects.[2] Disposal procedures for related quinoline compounds emphasize treating them as hazardous substances.[3][4]

  • Thiophene Derivatives: Thiophene and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[5] Combustion may produce toxic sulfur oxide fumes.[6]

  • Carboxylic Acids: Organic acids can be corrosive and are often incompatible with bases and oxidizing agents.[7]

Given these characteristics, this compound must be managed as hazardous chemical waste . All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9][10] The foundational guidance for these procedures is derived from authoritative sources like "Prudent Practices in the Laboratory" by the National Research Council.[11][12][13][14][15]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough pre-work safety check is mandatory. The causality behind this is to create a controlled environment that minimizes exposure risks.

Engineering Controls:

  • All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): The following PPE is mandatory to create a barrier between the researcher and the hazardous material:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, double-gloved).

  • Body Protection: A full-length laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood.

Quantitative Data and Hazard Summary

The following table summarizes the inferred hazards and critical disposal information, extrapolated from related chemical classes.

ParameterGuidelineRationale & Sources
Probable Hazard Class Acute Toxicity (Oral), Skin/Eye Irritant, Suspected Mutagen/Carcinogen, Aquatic Toxicity.Based on the known hazards of quinoline and thiophene derivatives.[2][3][4][5]
Primary Disposal Route Collection as Hazardous Chemical Waste for licensed disposal.Drain or trash disposal is strictly prohibited due to toxicity and environmental hazards.[3][16]
Compatible Container High-density polyethylene (HDPE) or glass bottle with a secure screw cap.Ensures chemical compatibility and prevents leaks.[3][17]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.To prevent potentially violent exothermic or gas-producing reactions.[3][5][7]
EPA Waste Code Likely falls under "U" or "P" lists if unused, or "D" codes if exhibiting hazardous characteristics. Consult institutional EHS for specific code assignment.RCRA regulations require proper classification for tracking and disposal.[18]
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and storage of waste containing this compound.

Step 1: Waste Segregation

  • Action: At the point of generation, immediately segregate all waste contaminated with the target compound.

  • Causality: This prevents unintentional and dangerous reactions with incompatible chemicals in a commingled waste stream. Maintain separate waste streams for solids, liquids, and sharps.[19]

Step 2: Containerization

  • Solid Waste:

    • Action: Collect pure compound, contaminated weigh boats, spatulas, and disposable labware into a designated, wide-mouth HDPE container.

    • Causality: A dedicated solid waste container prevents contamination of other waste streams and simplifies final disposal.

  • Liquid Waste:

    • Action: If the compound is in solution, collect the liquid waste in a designated, leak-proof glass or HDPE container. Do not fill the container to more than 75% capacity.[7]

    • Causality: Leaving adequate headspace allows for vapor expansion, preventing pressure buildup and potential container failure.

  • Contaminated PPE:

    • Action: Place all contaminated gloves, bench paper, and disposable lab coats into a designated hazardous waste bag or container.[17]

    • Causality: Items that have come into contact with the chemical are considered hazardous waste and must not be disposed of in regular trash.

Step 3: Labeling

  • Action: Clearly label every waste container with the words "HAZARDOUS WASTE ". The label must include:

    • The full chemical name: "This compound "

    • An accurate estimation of the contents (e.g., "Solid Waste," "Aqueous Solution").

    • The date when waste was first added to the container (accumulation start date).[18]

  • Causality: Proper labeling is a federal requirement that ensures safe handling, storage, and disposal by informing personnel of the container's contents and associated hazards.[8][18]

Step 4: Temporary Storage

  • Action: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility.

  • Causality: Designated storage areas are designed with secondary containment and are located away from general work areas to minimize exposure risk and ensure regulatory compliance.[3]

Step 5: Final Disposal

  • Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Causality: Final treatment and disposal of hazardous waste must be performed by trained professionals at permitted facilities to ensure environmental protection and regulatory compliance.[2][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, don the full PPE described in Section 2.

  • Contain Spill: For a solid spill, carefully cover it with a plastic sheet to minimize dust. For a liquid spill, contain it using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully collect the absorbent material or spilled solid using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor and EHS office.

Visual Workflow for Disposal

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Generation of Waste assess Assess Waste Type (Solid, Liquid, PPE) start->assess spill Spill Occurs start->spill solid_container Select Solid Waste Container (HDPE, Labeled) assess->solid_container Solid liquid_container Select Liquid Waste Container (Glass/HDPE, Labeled, <75% Full) assess->liquid_container Liquid ppe_container Select PPE Waste Container (Labeled Bag/Bin) assess->ppe_container Contaminated PPE label_node Label Container Correctly 'Hazardous Waste' Full Chemical Name Date solid_container->label_node liquid_container->label_node ppe_container->label_node store Store in Designated Satellite Accumulation Area label_node->store ehs_contact Contact EHS for Pickup store->ehs_contact spill_protocol Follow Emergency Spill Protocol spill->spill_protocol spill_protocol->ppe_container Collect Spill Debris

Sources

Comprehensive Safety and Handling Guide for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid (CAS Number: 31792-49-1).[1] As a novel heterocyclic compound, specific safety and toxicological data are limited. Therefore, this document synthesizes information based on the known hazards of its constituent chemical moieties: quinoline derivatives, thienyl compounds, and carboxylic acids, ensuring a cautious and proactive approach to laboratory safety.

Hazard Analysis: A Structural Perspective

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential risks from its structural components.

  • Quinoline Derivatives: Quinoline and its derivatives are known to be potential skin, eye, and respiratory irritants.[2] Some quinoline compounds are also classified as potentially carcinogenic and mutagenic.[3]

  • Thienyl Compounds: Thiophene and its derivatives can be irritants.[4] While comprehensive toxicological data for all thienyl compounds is not available, their sulfur-containing heterocyclic nature warrants careful handling.

  • Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[5] They can also be combustible.[5]

Given these potential hazards, this compound should be handled as a hazardous substance with the potential for irritation, corrosion, and unknown long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 or higher-rated particulate respirator
Solution Preparation Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coat and chemical-resistant apronWork within a certified chemical fume hood
Reaction and Work-up Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coat and chemical-resistant apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area

Causality of PPE Choices:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[6] A face shield provides an additional layer of protection, especially when handling larger quantities or during vigorous mixing.[2]

  • Hand Protection: Nitrile or neoprene gloves offer good chemical resistance against a broad range of chemicals.[6] It is imperative to inspect gloves for any signs of degradation or punctures before each use.[2]

  • Body Protection: A standard laboratory coat protects personal clothing from contamination.[2] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When handling the solid form, an N95 respirator is essential to prevent inhalation of fine dust particles.[2] For all other operations that may generate vapors or aerosols, work must be conducted within a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.

  • PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

Handling Procedures
  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the reaction is properly ventilated. Avoid open flames.

  • Transfers: Use appropriate tools such as spatulas or powder funnels to transfer the solid. For liquid transfers, use pipettes or cannulas.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_emergency Verify Emergency Equipment prep_area->prep_emergency handle_weigh Weigh Solid in Ventilated Enclosure prep_emergency->handle_weigh handle_dissolve Dissolve Solid Slowly handle_weigh->handle_dissolve handle_react Conduct Reaction in Fume Hood handle_dissolve->handle_react cleanup_decon Decontaminate Glassware and Surfaces handle_react->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a clearly labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by a thorough washing.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[7]

  • Solid Waste: Collect all contaminated disposable items (e.g., gloves, weighing papers, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Irritant," "Handle with Care").[7]

  • Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[7] The primary method of disposal for such compounds is typically high-temperature incineration.[7]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the potential risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 811774, 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91444, 2-Thienylalanine. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.